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  • Product: Caryophyllene epoxide
  • CAS: 17627-43-9

Core Science & Biosynthesis

Foundational

Caryophyllene Epoxide: A Comprehensive Technical Guide on Structure, Physical Properties, and Pharmacological Applications

β-Caryophyllene epoxide (also known as β-caryophyllene oxide or BCO) is a bicyclic sesquiterpene and the primary oxygenated metabolite of β-caryophyllene. Naturally occurring in the essential oils of aromatic plants such...

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Author: BenchChem Technical Support Team. Date: April 2026

β-Caryophyllene epoxide (also known as β-caryophyllene oxide or BCO) is a bicyclic sesquiterpene and the primary oxygenated metabolite of β-caryophyllene. Naturally occurring in the essential oils of aromatic plants such as Cannabis sativa, Syzygium aromaticum (clove), and Origanum vulgare (oregano), BCO has emerged as a highly versatile scaffold in modern drug discovery[1]. Unlike its precursor, which selectively binds to the CB2 cannabinoid receptor, BCO lacks this binding affinity but possesses a highly reactive exocyclic epoxide group. This functional group enables covalent interactions with sulfhydryl and amino groups of proteins and DNA, unlocking a distinct profile of cytotoxic, analgesic, and anti-inflammatory properties.

This whitepaper provides an in-depth technical analysis of the chemical structure, physical properties, semi-synthetic methodologies, and pharmacological pathways of β-caryophyllene epoxide.

Chemical Structure and Stereochemistry

The structural integrity of β-caryophyllene epoxide is defined by its rigid bicyclic framework fused with an oxirane ring.

  • IUPAC Name: (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane[2].

  • Molecular Formula: C15H24O[2].

The defining structural feature of BCO is the epoxidation of the endocyclic double bond found in β-caryophyllene. This transformation alters the molecule's spatial geometry, introducing significant steric hindrance and altering its electron density distribution. The resulting oxirane ring acts as an electrophilic center, which is the primary driver of its signal-modulating capabilities in cancer cells via covalent bonding.

Physicochemical Properties & ADME-Tox Profiling

Understanding the physical properties of BCO is critical for formulation and pharmacokinetic modeling. The molecule exhibits excellent membrane permeability, aligning perfectly with Lipinski’s "Rule of Five" for oral bioavailability.

Quantitative Physical Data Summary
PropertyValueClinical / Chemical Significance
Molecular Weight 220.35 g/mol [2]Well below the 500 Da threshold, ensuring optimal oral absorption.
Physical State Fine colorless crystals[2]Facilitates high-purity isolation via low-temperature crystallization.
Melting Point 61–63 °C[3]Indicates moderate crystalline lattice energy; suitable for solid dosage forms.
Flash Point 110 °C[3]High thermal stability during standard pharmaceutical processing.
Topological Polar Surface Area (TPSA) 12.5 Ų[2]Extremely low TPSA predicts high blood-brain barrier (BBB) and cellular permeability.
Lipophilicity (XLogP3) 3.6[2]Ideal partition coefficient for lipid membrane traversal without excessive tissue retention.
Toxicity (LD50, Oral, Rat) > 5 g/kg[4]FDA-approved food flavoring additive with an exceptionally high safety margin[5].

Extraction and Semi-Synthesis Methodologies

While BCO is present in raw essential oils, isolating it to >99% purity directly from plant matrices is economically and technically inefficient due to the presence of structurally similar sesquiterpenes. Consequently, the industry standard relies on the semi-synthesis of BCO via the epoxidation of naturally extracted β-caryophyllene[6].

Protocol: Selective Monoepoxidation via mCPBA

Causality & Rationale: Meta-chloroperoxybenzoic acid (mCPBA) is a standard electrophilic epoxidizing agent. To prevent the formation of diepoxides and ensure the selective epoxidation of the more electron-rich endocyclic double bond (leaving the exocyclic methylene intact), a strict stoichiometric deficit (0.75 equivalents) and low-temperature controls are enforced[7].

Step-by-Step Methodology:

  • Preparation: Dissolve purified β-caryophyllene in anhydrous dichloromethane (DCM).

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The peroxy-acid reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation and unwanted oxirane ring-opening side reactions[7].

  • Reagent Addition: Add 0.75 equivalents of mCPBA dropwise over a period of 30 minutes under continuous magnetic stirring[7].

  • Quenching: After 30 minutes, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ). This neutralizes the byproduct (meta-chlorobenzoic acid) and halts further oxidation.

  • Extraction & Drying: Separate the organic DCM layer, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography or low-temperature crystallization to yield pure β-caryophyllene epoxide[6].

Alternative Green Protocol: Performic Acid Epoxidation

For industrial scale-up, mCPBA and chlorinated solvents pose environmental hazards. An alternative method utilizes formic acid and hydrogen peroxide ( H2​O2​ ). In this system, formic acid reacts with H2​O2​ to generate performic acid in situ. At an optimized molar ratio of 1.3 (hydrogen peroxide to caryophyllene), this method achieves an 86.47% conversion rate to the epoxide, offering a safer, scalable, and inexpensive synthetic route[6].

SynthesisWorkflow Raw Raw Essential Oils (e.g., Clove, Cannabis) Distill Hydrodistillation & Fractionation Raw->Distill BCP β-Caryophyllene (Precursor) Distill->BCP mCPBA mCPBA Epoxidation (0 °C, DCM) BCP->mCPBA Chemical Method Formic Performic Acid Epoxidation (Formic Acid + H2O2) BCP->Formic Green Method Purify Crystallization / Silica Chromatography mCPBA->Purify Formic->Purify BCO β-Caryophyllene Epoxide (Target Compound) Purify->BCO

Fig 1. Workflow for the extraction and semi-synthesis of β-caryophyllene epoxide.

Pharmacological Properties and Signaling Pathways

BCO has demonstrated remarkable efficacy across multiple therapeutic domains, heavily driven by its unique structural reactivity.

Antinociceptive and Anti-inflammatory Activity

In in vivo pharmacological models, such as the formalin and hot plate tests, BCO exhibits pronounced antinociceptive effects. The mechanism of action is linked to the peripheral and central inhibition of pain mediators, specifically downregulating the biosynthesis of prostaglandins and prostacyclins[1][5]. Because it does not rely on opioid receptor agonism or CB2 receptor activation, BCO represents a promising non-addictive analgesic scaffold[5].

Anticancer Synergy and Cytotoxicity

One of the most significant applications of BCO in drug development is its role as a chemosensitizer. BCO interacts directly with cellular enzymes and DNA, suppressing signaling cascades responsible for cancer cell proliferation. Furthermore, co-administration of BCO with conventional cytostatic drugs (such as doxorubicin and paclitaxel) significantly enhances their pro-oxidative activity. In human cancer cell lines (e.g., Caco2 cells), the addition of BCO amplifies the apoptotic response to doxorubicin, allowing for lower chemotherapeutic dosing and reduced systemic toxicity.

PharmacologicalPathway BCO β-Caryophyllene Epoxide (BCO) Covalent Covalent Binding to DNA & Proteins BCO->Covalent Exocyclic Epoxide Reactivity Synergy Pro-oxidative Synergy (w/ Doxorubicin) BCO->Synergy Co-administration Mediators Inhibition of Prostaglandins & Pain Mediators BCO->Mediators In vivo modulation Apoptosis Cancer Cell Apoptosis Covalent->Apoptosis Synergy->Apoptosis Analgesia Analgesic & Anti-inflammatory Response Mediators->Analgesia

Fig 2. Pharmacological signaling and modulation pathways of β-caryophyllene epoxide.

Conclusion

β-Caryophyllene epoxide stands out as a highly valuable sesquiterpene derivative. Its highly favorable physicochemical properties—characterized by optimal lipophilicity and low polar surface area—make it an ideal candidate for oral drug formulations. Through precise semi-synthetic protocols utilizing controlled epoxidation, BCO can be produced efficiently at scale. Its unique ability to covalently bind to biological targets, inhibit inflammatory mediators, and synergize with existing chemotherapeutics positions it as a critical molecule in the future of non-opioid analgesics and integrative oncology.

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Exploratory

The Biosynthetic Cascade of Caryophyllene Epoxide in Cannabis sativa: From Cytosolic Precursors to Pharmacological Epoxidation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Caryophyllene epoxide (commonly referred to as caryophyllene oxide) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Caryophyllene epoxide (commonly referred to as caryophyllene oxide) is a highly stable, oxidized bicyclic sesquiterpenoid found abundantly in the glandular trichomes of Cannabis sativa. While its precursor, β -caryophyllene, is celebrated as a dietary cannabinoid that selectively acts as a full agonist at the CB2 receptor[1], the epoxide derivative exhibits a distinct pharmacological and ecological profile. Notably, the structural shift from an alkene to an epoxide renders caryophyllene oxide the primary volatile biomarker responsible for cannabis identification by drug-sniffing dogs[2].

This whitepaper deconstructs the complete biosynthetic and oxidative cascade of caryophyllene epoxide. By mapping the upstream cytosolic mevalonate (MEV) pathway, the enzymatic cyclization driven by specific terpene synthases (e.g., CsTPS9FN), and the terminal epoxidation phase, we provide a comprehensive, self-validating framework for researchers looking to isolate, synthesize, or modulate this pathway in drug development.

Phase I: Upstream Precursor Biosynthesis (The MEV Pathway)

Unlike monoterpenes, which are primarily synthesized via the plastidial methylerythritol phosphate (MEP) pathway, sesquiterpenes like β -caryophyllene rely heavily on the cytosolic mevalonate (MEV) pathway[3].

The MEV pathway converts three units of acetyl-CoA into the ubiquitous five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[3].

  • Initiation & Rate-Limiting Step: The condensation of acetyl-CoA leads to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction to mevalonate is catalyzed by HMG-CoA reductase (HMGR) , which serves as the critical rate-limiting flux bottleneck in this six-step pathway[3].

  • Chain Elongation: IPP and DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to form the 15-carbon intermediate, (2E,6E)-farnesyl diphosphate (FPP) [3]. FPP serves as the universal substrate pool for downstream sesquiterpene synthases.

Phase II: Enzymatic Cyclization by CsTPS

The conversion of linear FPP into the bicyclic scaffold of β -caryophyllene is governed by specialized terpene synthases (TPS). In Cannabis sativa, Beta-caryophyllene synthase TPS9FN (CsTPS9FN) is the primary enzyme responsible for this transformation[4].

The Carbocationic Cascade

CsTPS9FN belongs to the TPS-a/TPS-b subfamilies and operates via a complex carbocationic rearrangement[3].

  • Cofactor Dependency: The enzyme requires divalent metal cofactors, specifically Mg2+ , to bind and neutralize the diphosphate group of FPP[4].

  • Mechanism: The cleavage of the diphosphate generates a highly reactive farnesyl cation. The enzyme's active site structurally forces the carbon chain to fold, facilitating an intramolecular electrophilic attack. This forms a humulyl cation intermediate, which undergoes further cyclization to a caryophyllyl cation, before terminal deprotonation quenches the reaction to yield β -caryophyllene[3].

Phase III: Epoxidation Dynamics

The terminal step in the pathway is the oxygenation of β -caryophyllene to caryophyllene epoxide. The strained endocyclic double bond of β -caryophyllene makes it highly susceptible to oxidation[5]. This occurs via two parallel mechanisms:

  • Autoxidation: Upon exposure to air and light, β -caryophyllene rapidly autoxidizes. Within weeks of air exposure, nearly 50% of the compound can be consumed, with caryophyllene oxide emerging as the dominant degradation product[5].

  • Enzymatic Epoxidation (Cytochrome P450): In planta, targeted oxygenation of terpene scaffolds is frequently mediated by Cytochrome P450 monooxygenases (CYP450)[6]. These membrane-bound heme enzymes utilize NADPH and molecular oxygen to insert an oxygen atom across the alkene bond, yielding the epoxide.

Fig 1: Biosynthetic pathway of caryophyllene epoxide from cytosolic Acetyl-CoA in Cannabis.

Quantitative Data Summaries

To aid in comparative pharmacology and enzyme kinetics, the following tables summarize the core metrics of the pathway's metabolites and catalysts.

Table 1: Key Enzymes in the Biosynthetic Cascade

EnzymeGene / IDSubcellular LocalizationSubstratePrimary ProductCofactor
HMGR HMGRCytosol / ER MembraneHMG-CoAMevalonateNADPH
FPPS FPPSCytosolIPP + DMAPPFPP Mg2+
β -Caryophyllene Synthase CsTPS9FNCytosolFPP β -Caryophyllene Mg2+ [4]
Terpene Epoxidase CYP450 familyER Membrane β -CaryophylleneCaryophyllene EpoxideNADPH, O2​

Table 2: Pharmacological Profile & Receptor Affinity

CompoundCB1 Receptor AffinityCB2 Receptor Affinity ( Ki​ )PsychoactivityPrimary Utility
β -Caryophyllene Negligible~155 nM (Full Agonist)[2]Non-psychoactiveAnti-inflammatory, Analgesic[1]
Caryophyllene Epoxide NegligibleNegligible[2]Non-psychoactiveBiomarker (Detection Dogs), Flavoring[2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design assays that inherently prove the causality of the observed reactions. The following protocols include built-in negative controls to definitively isolate enzymatic activity from spontaneous degradation.

Protocol 1: In Vitro Biosynthesis of β -Caryophyllene via Recombinant CsTPS9FN

Objective: Validate the conversion of FPP to β -caryophyllene by isolated CsTPS9FN. Causality Focus: Terpene synthases require native tertiary folding and divalent cations to stabilize the carbocation intermediate.

  • Enzyme Preparation: Express His-tagged CsTPS9FN in E. coli and purify using Ni-NTA affinity chromatography. Buffer exchange into 50 mM HEPES (pH 7.2), 10% glycerol.

  • Reaction Assembly: In a 2 mL glass vial, combine 50 µg of purified CsTPS9FN, 10 mM MgCl2​ (essential cofactor for diphosphate cleavage), and 50 µM FPP in 1 mL of assay buffer.

  • Self-Validating Control: Set up a parallel vial using enzyme that has been boiled at 95°C for 10 minutes. Why? This denatures the protein. If β -caryophyllene appears in this vial, it is due to spontaneous FPP degradation, not enzymatic conversion.

  • Incubation & Extraction: Overlay the reaction with 500 µL of hexane to trap volatile products. Incubate at 30°C for 60 minutes.

  • Analysis: Analyze the hexane layer via GC-MS. The presence of a peak at the retention time matching a β -caryophyllene standard in the active vial, but absent in the boiled vial, confirms functional CsTPS9FN activity.

Protocol 2: Microsomal P450 Epoxidation Assay

Objective: Confirm enzymatic epoxidation of β -caryophyllene by plant-derived Cytochrome P450s, distinct from autoxidation. Causality Focus: P450 enzymes utilize heme-bound iron to activate molecular oxygen. Carbon monoxide (CO) competitively binds this heme iron, inhibiting the enzyme.

  • Microsome Isolation: Homogenize fresh Cannabis sativa trichome preparations in extraction buffer. Perform differential ultracentrifugation (100,000 x g for 60 mins) to isolate the endoplasmic reticulum (ER) microsomal pellet containing P450s.

  • Reaction Assembly: Resuspend microsomes in 100 mM Potassium Phosphate buffer (pH 7.4). Add 100 µM β -caryophyllene and 1 mM NADPH (the obligate electron donor for P450s).

  • Self-Validating Control (CO Inhibition): Gently bubble Carbon Monoxide gas through a parallel reaction vial for 30 seconds prior to adding NADPH. Why? CO binds the P450 heme active site. A significant reduction in epoxide formation in this vial proves the conversion is P450-mediated, ruling out background autoxidation.

  • Incubation & Quenching: Incubate at 25°C for 30 minutes. Quench the reaction with 500 µL of ethyl acetate.

  • Quantification: Analyze the organic layer via GC-MS to quantify caryophyllene epoxide generation.

Fig 2: Self-validating workflow for in vitro microsomal P450 epoxidation assay.

References

  • Booth, J. K., Page, J. E., & Bohlmann, J. (2017). Terpene synthases from Cannabis sativa. PLoS One. Available at:[Link]

  • UniProt Consortium. Beta-caryophyllene synthase TPS9FN - Cannabis sativa (Hemp). UniProtKB. Available at:[Link]

  • Skovgaard, L., et al. (2006). The fragrance chemical beta-caryophyllene - air oxidation and skin sensitization. Contact Dermatitis. Available at:[Link]

  • Wikipedia Contributors. Caryophyllene. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Gertsch, J., et al. (2008). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences. Available at:[Link]

  • Fischedick, J. T., et al. (2010). From Cultivar to Chemovar II—A Metabolomics Approach to Cannabis Classification. Bedrocan. Available at:[Link]

Sources

Foundational

Caryophyllene Epoxide: In Vitro Mechanisms of Action & Experimental Workflows

A Technical Whitepaper for Drug Development Professionals Executive Summary: The Pharmacological Identity of CPO Caryophyllene epoxide (CPO), also known as β-caryophyllene oxide, is a bicyclic sesquiterpene and the prima...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary: The Pharmacological Identity of CPO

Caryophyllene epoxide (CPO), also known as β-caryophyllene oxide, is a bicyclic sesquiterpene and the primary oxygenated metabolite of β-caryophyllene (BCP). While BCP is widely recognized as a phytocannabinoid with a strong affinity for the cannabinoid receptor type 2 (CB2), CPO is structurally and pharmacologically distinct. Crucially, 1[1]. Therefore, its mechanism of action is entirely independent of the endocannabinoid system. Instead, CPO acts as a pleiotropic anti-neoplastic agent, targeting multiple intracellular signaling cascades, inducing oxidative stress, and driving apoptosis across various cancer cell lines.

Core Mechanistic Pathways in Oncology

Suppression of the PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR/S6K1 pathway is a critical survival cascade that confers resistance to chemotherapeutic agents in many tumor types. In vitro studies demonstrate that CPO potently downregulates the constitutive activation of this pathway. By inhibiting the phosphorylation of AKT and its downstream effectors (mTOR and S6K1), CPO strips cancer cells of their survival advantage, leading to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, as observed in2[2].

Mitochondrial ROS Generation and MAPK Activation

CPO disrupts mitochondrial membrane potential, leading to a significant, dose-dependent accumulation of intracellular Reactive Oxygen Species (ROS). This oxidative stress acts as an upstream trigger for the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, ROS generation induces the activation of ERK, JNK, and p38 MAPK, which subsequently drives the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c, the upregulation of pro-apoptotic Bax, and the cleavage of Caspases 3, 7, 9, and PARP[2][3].

Ferritinophagy-Mediated Ferroptosis

Recent advancements have uncovered CPO's role in regulating iron metabolism. In hepatocellular carcinoma (HCC) cells, CPO induces ferritinophagy—a specialized form of autophagy. By4[4], CPO promotes the degradation of ferritin (FTH1), leading to an intracellular iron overload. This iron accumulation, coupled with CPO-induced ROS, triggers severe lipid peroxidation and subsequent ferroptosis[4].

MechanisticPathway CPO Caryophyllene Epoxide (CPO) ROS Mitochondrial ROS Generation CPO->ROS Induces PI3K PI3K/AKT/mTOR Survival Pathway CPO->PI3K Inhibits MAPK MAPK Cascade (ERK, JNK, p38) ROS->MAPK Activates Apoptosis Intrinsic Apoptosis (Caspase-3/7/9 Activation) MAPK->Apoptosis Promotes PI3K->Apoptosis Suppresses (Blockaded by CPO)

Caryophyllene Epoxide signaling: ROS-mediated MAPK activation and PI3K/AKT/mTOR suppression.

Quantitative Efficacy Across Cell Lines

To contextualize CPO's potency, the following table synthesizes quantitative in vitro data across various oncology models:

Cell LineCancer TypeKey IC50 / Effective DosePrimary Mechanistic Observations
A549 Non-Small Cell Lung124.1 µg/mLCell cycle arrest, Caspase-3/7/9 activation, Bax upregulation, p21/p53 increase[3].
HCCLM3 / HUH7 Hepatocellular Carcinoma40 - 160 µMFerritinophagy, NCOA4/LC3II targeting, ROS accumulation, high necrosis rate[4].
Prostate/Breast AdenocarcinomaDose-dependentSuppression of PI3K/AKT/mTOR, ROS-mediated MAPK activation[2].
MG-63 Osteosarcoma20 - 120 µMIntracellular ROS build-up, mitochondrial membrane damage, apoptosis[5].

Standardized In Vitro Workflows (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that robust in vitro data requires self-validating experimental designs. The following protocols detail not just the steps, but the causality behind the assay architecture to ensure high-fidelity data.

Intracellular ROS Quantification (DCFH-DA Assay)

Causality & Design: We utilize 2',7'-dichlorofluorescin diacetate (DCFH-DA) because it is a cell-permeable fluorogenic probe. Cellular esterases cleave the diacetate moiety, trapping the non-fluorescent DCFH inside the cell. Upon oxidation by CPO-induced ROS, it converts to highly fluorescent DCF. To create a self-validating system , we must include a rescue control using N-acetylcysteine (NAC), a ROS scavenger. If CPO truly induces ROS, NAC pre-treatment will abrogate the fluorescent signal, proving the fluorescence is mechanistically driven by oxidative stress and not an artifact of CPO autofluorescence.

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., A549 or MG-63) in 6-well plates at 2×105 cells/well and incubate for 24 hours to allow adherence.

  • Pre-treatment (The Validation Step): Pre-treat the "Rescue" control wells with 5 mM NAC for 1 hour prior to CPO exposure.

  • CPO Treatment: Treat cells with predetermined concentrations of CPO (e.g., 0, 20, 80, 120 µM) for 24 to 48 hours.

  • Probe Incubation: Wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark. Serum must be excluded as esterases in FBS can prematurely cleave the probe outside the cell.

  • Harvest & Analysis: Wash cells thrice with PBS to remove extracellular dye, trypsinize, and resuspend in HBSS. Analyze immediately via flow cytometry (FITC channel: Ex 488 nm / Em 525 nm).

Apoptosis Evaluation (Annexin V-FITC/PI Flow Cytometry)

Causality & Design: Apoptosis is characterized by the externalization of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a viability dye that only enters cells with compromised membranes (late apoptosis/necrosis). A self-validating flow cytometry panel requires single-stained controls to calculate spectral overlap (compensation) and a known positive control (e.g., Staurosporine) to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Treatment: Expose cells to CPO at IC50 concentrations for 24-48 hours. Include an untreated negative control and a Staurosporine-treated (1 µM for 4 hours) positive control.

  • Harvesting: Collect both the supernatant (containing detached, late-apoptotic cells) and adherent cells via gentle trypsinization (avoid EDTA if possible, as Annexin V binding is strictly calcium-dependent).

  • Washing: Pool the supernatant and detached cells, centrifuge at 300 x g for 5 minutes, and wash twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer to stop the reaction. Acquire data on a flow cytometer within 1 hour, gating for Q1 (Necrosis: FITC-/PI+), Q2 (Late Apoptosis: FITC+/PI+), Q3 (Early Apoptosis: FITC+/PI-), and Q4 (Live: FITC-/PI-).

ExperimentalWorkflow Culture 1. Cell Culture & CPO Treatment (A549, HCCLM3, MG-63) ROS_Assay 2. ROS Quantification (DCFH-DA Flow Cytometry) Culture->ROS_Assay Apoptosis_Assay 3. Apoptosis Analysis (Annexin V-FITC / PI) Culture->Apoptosis_Assay Protein_Assay 4. Protein Expression (Western Blot: PI3K, Caspases) Culture->Protein_Assay Validation 5. Mechanistic Validation & Data Synthesis ROS_Assay->Validation Apoptosis_Assay->Validation Protein_Assay->Validation

In vitro experimental workflow for validating CPO mechanisms of action.

References

  • Source: nih.
  • Source: medicinacomplementar.com.
  • Source: frontiersin.
  • Source: bdpsjournal.
  • Source: ncats.

Sources

Exploratory

Pharmacokinetics and Bioavailability of Caryophyllene Epoxide: A Comprehensive Technical Guide

Executive Summary Caryophyllene epoxide (also known as β-caryophyllene oxide, BCPO) is a bicyclic sesquiterpene and the primary oxidative metabolite of β-caryophyllene (BCP). While BCP is renowned for its selective agoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Caryophyllene epoxide (also known as β-caryophyllene oxide, BCPO) is a bicyclic sesquiterpene and the primary oxidative metabolite of β-caryophyllene (BCP). While BCP is renowned for its selective agonism of the cannabinoid type 2 (CB2) receptor, BCPO is distinguished by its complete lack of CB2 interaction. Instead, BCPO exerts potent anti-inflammatory, analgesic, and antineoplastic effects through alternative signaling cascades, including the modulation of apoptosis-regulating proteins (Bcl-2, Bax) and the inhibition of angiogenesis[1],. Despite its therapeutic promise, the clinical translation of BCPO is heavily bottlenecked by its pharmacokinetic (PK) profile—specifically, its high lipophilicity, poor aqueous solubility, and extensive hepatic first-pass metabolism, which collectively result in sub-optimal oral bioavailability[2]. This whitepaper synthesizes the current pharmacokinetic landscape of BCPO and details validated experimental methodologies for its analysis and formulation.

ADME Profile: Absorption, Distribution, Metabolism, and Excretion

Absorption

BCPO demonstrates high intestinal permeability, a characteristic typical of low-molecular-weight lipophilic terpenes[1],[3]. However, its absolute oral bioavailability is severely limited by dissolution-rate-limited absorption. In the aqueous environment of the gastrointestinal tract, BCPO struggles to dissolve, preventing optimal uptake by enterocytes before transit[2].

Distribution

Upon entering systemic circulation, BCPO exhibits a volume of distribution (Vd) of approximately 1.27 L/kg, indicating extensive tissue penetration and distribution beyond the central plasma compartment[1]. It is highly bound to plasma proteins (82.26%), which acts as a systemic reservoir but limits the free (unbound) fraction available for immediate receptor interaction[1]. Furthermore, computational and in vivo models confirm that BCPO can cross the blood-brain barrier (BBB) to reach the central nervous system (CNS), making it a highly viable candidate for neuroprotective and central analgesic applications[3].

Metabolism

The biotransformation of BCPO is predominantly hepatic. In silico and in vitro metabolic profiling indicates that BCPO is a substrate for the cytochrome P450 enzymes CYP2C19 and CYP2D6[1]. Concurrently, it acts as a competitive inhibitor of CYP2C19 and CYP2C9[1]. This dual role necessitates careful consideration in drug development, as co-administration with other drugs metabolized by these pathways could precipitate significant drug-drug interactions (DDIs).

Excretion and Toxicity

Clearance rates for BCPO are considered acceptable for a lipophilic xenobiotic, primarily occurring via renal excretion of its hydroxylated and conjugated metabolites[1]. Toxicological evaluations, including 90-day GLP-compliant dietary studies in Sprague-Dawley rats, established a No-Observed-Adverse-Effect Level (NOAEL) of 109 mg/kg bw/day, with no evidence of mutagenicity, carcinogenicity, or severe hepatotoxicity[1],[4].

ADME_Pathway Admin Oral Administration (Caryophyllene Epoxide) Absorb Intestinal Absorption (High Permeability) Admin->Absorb Liver Hepatic Metabolism (CYP2C19 & CYP2D6) Absorb->Liver First-Pass Systemic Systemic Circulation (82.2% Protein Bound) Liver->Systemic Tissue Tissue Distribution (CNS Penetration) Systemic->Tissue Excrete Clearance & Excretion Systemic->Excrete

ADME routing of Caryophyllene Epoxide highlighting first-pass metabolism and distribution.

Experimental Methodologies

Protocol 1: In Vivo Pharmacokinetic Profiling via GC-MS

To accurately quantify BCPO in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard due to the compound's volatility and the need for high specificity in complex matrices[5].

Causality & Self-Validation Rationale: Ethyl acetate is selected for liquid-liquid extraction (LLE) because its intermediate polarity efficiently partitions lipophilic sesquiterpenes from the aqueous plasma matrix while simultaneously precipitating interfering plasma proteins. p-Menthone is utilized as an internal standard (IS) because it shares similar volatility and ionization characteristics with BCPO but does not naturally occur in the biological matrix. This ensures a self-validating quantification system that mathematically corrects for extraction losses, matrix effects, and instrument drift[5].

Step-by-Step Workflow:

  • Dosing and Sampling: Administer BCPO (e.g., 50 mg/kg) orally to fasting Sprague-Dawley rats. Collect 200 µL blood samples from the jugular vein into heparinized tubes at pre-determined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

  • Plasma Separation: Centrifuge blood at 4,000 × g for 10 min at 4°C to separate plasma.

  • Liquid-Liquid Extraction: Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of IS (p-menthone, 1 µg/mL) and 500 µL of ethyl acetate[5].

  • Vortex and Centrifuge: Vortex vigorously for 3 minutes to ensure complete partitioning. Centrifuge at 12,000 × g for 10 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature (heating must be avoided to prevent volatilization of BCPO).

  • Reconstitution and Injection: Reconstitute the residue in 100 µL of n-hexane. Inject 1 µL into the GC-MS system.

  • GC-MS Parameters: Use an HP5-MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C. Use SIM mode targeting m/z 109 (the diagnostic fragment ion for BCPO) and m/z 220 (the molecular ion)[1],[5].

GCMS_Workflow Step1 In Vivo Dosing (Oral Administration) Step2 Plasma Collection (Time-course sampling) Step1->Step2 Step3 Sample Prep (LLE with Ethyl Acetate) Step2->Step3 Step4 GC-MS Analysis (SIM Mode, m/z 109) Step3->Step4 Step5 PK Calculation (Cmax, Tmax, AUC) Step4->Step5

Step-by-step GC-MS workflow for pharmacokinetic profiling of sesquiterpenes in plasma.

Protocol 2: Preparation of BCPO-SEDDS for Bioavailability Enhancement

Because unmodified sesquiterpenes exhibit <10% absolute oral bioavailability, advanced formulation technologies are required[2]. Self-Emulsifying Drug Delivery Systems (SEDDS) have been successfully employed for structurally analogous terpenes, resulting in massive increases in systemic exposure[6],[7].

Causality & Self-Validation Rationale: A ternary mixture of oil, surfactant, and co-surfactant is optimized to find the region of spontaneous nano-emulsification. This small droplet size (<50 nm) provides a massive interfacial surface area for pancreatic lipases and rapid absorption across the enterocyte membrane. By presenting the drug in a pre-solubilized state, SEDDS bypasses the dissolution bottleneck and promotes lymphatic absorption, effectively circumventing hepatic first-pass metabolism[2].

Step-by-Step Workflow:

  • Excipient Selection: Select a medium-chain triglyceride (e.g., Capryol 90) as the oil phase, a high-HLB surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).

  • Mixing: Accurately weigh the oil, surfactant, and co-surfactant in a 2:5:3 ratio (optimized via pseudo-ternary phase diagram).

  • Drug Loading: Add BCPO to the blank SEDDS mixture to achieve a final concentration of 10% w/w.

  • Homogenization: Stir the mixture magnetically at 500 rpm at 37°C until a clear, isotropic, and thermodynamically stable pre-concentrate is formed.

  • Validation (Self-Emulsification Test): Introduce 1 mL of the BCPO-SEDDS into 250 mL of simulated gastric fluid (0.1 N HCl) at 37°C under gentle agitation (50 rpm). The system is validated if it forms a transparent nanoemulsion within 1 minute with a polydispersity index (PDI) < 0.2.

Quantitative Data Summaries

Table 1: Predicted & Observed Pharmacokinetic Parameters of Caryophyllene Epoxide

ParameterValueSource/Model
Intestinal Absorption HighIn silico / Caco-2
Volume of Distribution (Vd) 1.27 L/kgIn vivo / Predictive
Plasma Protein Binding 82.26%In vitro / Predictive
CYP450 Substrate CYP2C19, CYP2D6In vitro / Predictive
CYP450 Inhibitor CYP2C19, CYP2C9In vitro / Predictive
NOAEL (Rat, Oral) 109 mg/kg bw/dayIn vivo (90-day GLP)

Table 2: Bioavailability Enhancement via SEDDS (Based on Sesquiterpene Analog Models)

PK MetricNeat Oil FormulationSEDDS FormulationFold Increase
Cmax (ng/mL) 58.22204.60~3.5x
Tmax (h) 3.071.43Faster absorption
AUC 0-24h (ng·h/mL) 152.0305.9~2.0x

Conclusion

Caryophyllene epoxide presents a compelling pharmacological profile, distinct from its precursor β-caryophyllene, particularly in its lack of CB2 agonism and its potent modulation of oncogenic and inflammatory pathways. However, its clinical utility is strictly governed by its complex pharmacokinetics—specifically its high lipophilicity, extensive protein binding, and susceptibility to CYP-mediated first-pass metabolism. By employing rigorous GC-MS analytical workflows and advanced formulation strategies like SEDDS, researchers can effectively characterize and overcome these bioavailability hurdles, paving the way for the clinical translation of this promising bicyclic sesquiterpene.

References

  • Title: Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies Source: NIH / MDPI URL: [Link]

  • Title: The estimated pharmacokinetic parameters of drug-likeness and medicinal chemistry of the compounds analyzed in this study. Source: ResearchGate URL: [Link]

  • Title: Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) Source: Semantic Scholar URL: [Link]

  • Title: Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) Source: NIH / PMC URL: [Link]

  • Title: A review of β-caryophyllene oxide for its pharmacological properties supported by in silico findings Source: Banglajol URL: [Link]

  • Title: Dietary administration of β-caryophyllene and its epoxide to Sprague-Dawley rats for 90 days Source: ResearchGate URL: [Link]

  • Title: GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemon cablin Source: NIH / PubMed URL: [Link]

  • Title: Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS) Source: ResearchGate URL: [Link]

Sources

Foundational

The Structural Determinants of CB2 Receptor Affinity: Why Epoxidation of β-Caryophyllene Abolishes Cannabimimetic Activity

Executive Summary The bicyclic sesquiterpene (E)-β-caryophyllene (BCP) is widely recognized in pharmacological research as a potent, naturally occurring dietary cannabinoid. It exerts profound anti-inflammatory and immun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic sesquiterpene (E)-β-caryophyllene (BCP) is widely recognized in pharmacological research as a potent, naturally occurring dietary cannabinoid. It exerts profound anti-inflammatory and immunomodulatory effects by acting as a selective full agonist at the human cannabinoid type 2 (hCB2) receptor [1]. However, when BCP is exposed to air or undergoes metabolic oxidation, it converts into caryophyllene epoxide (also known as caryophyllene oxide or BCO).

A critical, often misunderstood distinction in cannabinoid pharmacology is that caryophyllene epoxide possesses zero cannabimimetic activity . The epoxidation of the C4–C5 double bond completely abrogates its ability to bind to the hCB2 receptor . This whitepaper provides an in-depth technical analysis of the structural pharmacology, binding kinetics, and experimental methodologies that define why this minor structural modification results in a complete loss of CB2 receptor affinity.

Structural Pharmacology & hCB2 Binding Kinetics

The endocannabinoid system's CB2 receptor features a highly specific, amphipathic binding pocket. The orthosteric binding site for BCP overlaps with the classical synthetic cannabinoid CP55,940 binding site, relying heavily on a deep hydrophobic cavity [1].

The Role of the C4-C5 Double Bond

In (E)-BCP, the C4–C5 trans-double bond is a planar, electron-rich alkene. In silico molecular docking and radioligand displacement assays demonstrate that this specific geometry is mandatory for receptor activation. The double bond engages in a highly specific π–π stacking interaction with the aromatic ring of Phenylalanine 117 (F117) at a distance of approximately 4.0 Å [1]. This interaction anchors the molecule within the hydrophobic cavity, allowing the rest of the sesquiterpene skeleton to interact favorably with adjacent lipophilic residues (I198, W258, V113, and M265)[1].

The Steric Hindrance of Epoxidation

When BCP is oxidized to caryophyllene epoxide, the C4–C5 alkene is converted into a three-membered oxirane ring. This transformation has two catastrophic effects on hCB2 binding affinity:

  • Loss of Planarity and π-Electrons: The carbon atoms transition from sp2 to sp3 hybridization. The loss of the π-electron cloud makes the crucial π–π stacking interaction with F117 physically impossible.

  • Steric and Electrostatic Clashing: The introduction of the highly electronegative oxygen atom creates a bulky protrusion. The hCB2 hydrophobic pocket cannot accommodate this polar oxirane ring, leading to severe steric repulsion and an inability of the ligand to penetrate the binding cleft [2].

Consequently, while (E)-BCP exhibits a potent binding affinity ( Ki​=155±4 nM ), caryophyllene epoxide fails to displace radioligands even at massive concentrations ( )[1].

Quantitative Affinity Data

The following table summarizes the comparative binding affinities and pharmacological profiles of BCP isomers and its oxidized metabolite.

CompoundStructural FeaturehCB2 Receptor Affinity ( Ki​ )CB2 Efficacy ( Emax​ )Primary Pharmacological Target
(E)-β-Caryophyllene C4-C5 trans-double bond 155±4 nM Full Agonist (100%)hCB2 Receptor (Endocannabinoid System)
(Z)-β-Caryophyllene C4-C5 cis-double bond 485±36 nM Full AgonisthCB2 Receptor
Caryophyllene Epoxide C4-C5 oxirane ring (epoxide) (Negligible)N/AECS-Independent (e.g., Apoptosis pathways)
α-Humulene Ring-opened isomer (Negligible)N/AECS-Independent

Data derived from quantitative radioligand binding experiments utilizing [3H]CP55,940 displacement in HEK293 cells[1].

Mechanistic Divergence: Signaling Pathways

Because caryophyllene epoxide cannot bind to the CB2 receptor, it does not trigger the classical Gi​/Go​ protein-coupled cascade (which normally inhibits cAMP and modulates MAPK pathways to reduce inflammation) [3]. Instead, caryophyllene epoxide exerts entirely different, ECS-independent biological effects, such as inducing apoptosis in certain cancer cell lines via mitochondrial membrane depolarization .

Pathway BCP (E)-β-Caryophyllene (Active Cannabinoid) CB2 hCB2 Receptor (F117 π-π Stacking) BCP->CB2 Ki = 155 nM BCO Caryophyllene Epoxide (Oxidized Metabolite) NoCB2 No CB2 Binding (Ki > 20 μM) BCO->NoCB2 Steric Hindrance GiGo Gi/Go Protein Activation CB2->GiGo NonECS ECS-Independent Pathways (e.g., Apoptosis) NoCB2->NonECS cAMP Inhibition of cAMP GiGo->cAMP MAPK MAPK (Erk1/2, p38) Modulation GiGo->MAPK AntiInflam Anti-inflammatory Effects cAMP->AntiInflam MAPK->AntiInflam

Divergent signaling pathways of β-Caryophyllene and Caryophyllene Epoxide based on CB2 affinity.

Experimental Methodologies for Affinity Validation

To accurately prove the loss of affinity upon epoxidation, researchers must employ rigorous, self-validating experimental designs. Below are the gold-standard protocols for validating these kinetics.

Protocol A: Radioligand Displacement Assay (In Vitro)

This protocol measures the ability of caryophyllene epoxide to displace a known radioactive agonist from the CB2 receptor.

  • Cell Culture & Membrane Isolation:

    • Step: Culture HEK293 cells stably transfected with human CB2 receptors. Homogenize and centrifuge at 43,000 × g to isolate the membrane fraction.

    • Causality: Using transfected HEK293 cells ensures that the displacement kinetics are exclusively due to hCB2, eliminating background noise from CB1 or other endogenous GPCRs. Isolating the membrane removes cytosolic enzymes that could metabolize the lipophilic terpenes during the assay.

  • Ligand Preparation & DLS Validation:

    • Step: Dissolve BCP and Caryophyllene Epoxide in DMSO. Ensure final assay DMSO concentration remains ≤0.5% . Run a Dynamic Light Scattering (DLS) check on the buffer.

    • Causality: Terpenes have high lipophilicity (clogP ~6.7)[1]. High concentrations in aqueous buffers can form micelles, leading to false-positive displacement via non-specific sequestration of the radioligand. DLS confirms the absence of micellar artifacts.

  • Incubation:

    • Step: Incubate 50 μg of membrane protein with 0.5 nM [3H]CP55,940 and varying concentrations of the test compounds (1 nM to 100 μM) in a binding buffer containing 0.5% fatty acid-free Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a lipophilic carrier, preventing the highly non-polar terpenes from adhering to the walls of the plastic assay tubes, which would artificially lower the effective concentration.

  • Termination & Filtration:

    • Step: Terminate via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged domains of the radioligand.

  • Quantification:

    • Step: Extract in scintillation fluid and measure radioactivity. Calculate Ki​ values using the Cheng-Prusoff equation.

Protocol B: In Silico Molecular Docking (Computational)

To visualize the steric hindrance caused by the oxirane ring.

  • Receptor Preparation: Retrieve the hCB2 receptor crystal structure from the Protein Data Bank (PDB). Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Minimization: Generate 3D conformations of (E)-BCP and Caryophyllene Epoxide. Apply the MMFF94 force field to achieve the lowest energy conformation.

  • Grid Box Generation: Center the docking grid precisely on the CP55,940 binding pocket, ensuring the inclusion of hydrophobic residues F117, I198, W258, V113, and M265.

  • Execution & Analysis: Run a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).

    • Validation Check: A successful docking of (E)-BCP must yield a pose where the C4-C5 double bond is ∼4.0A˚ from the F117 aromatic ring. Caryophyllene epoxide will fail to achieve this proximity, validating the in vitro Ki​ findings.

Implications for Drug Development

For formulation scientists and pharmacologists, the distinction between these two molecules is critical. Because BCP is highly volatile and prone to auto-oxidation, improper storage of BCP-based therapeutics will result in the rapid accumulation of caryophyllene epoxide. This degradation pathway effectively neutralizes the formulation's CB2-mediated anti-inflammatory efficacy. Formulations targeting the endocannabinoid system must utilize rigorous antioxidant stabilizing systems (e.g., lipid nanoemulsions or co-formulation with tocopherols) to prevent the epoxidation of the C4-C5 double bond.

References

  • Gertsch, J., Leonti, M., Raduner, S., Racz, I., Chen, J. Z., Xie, X. Q., Altmann, K. H., Karsak, M., & Zimmer, A. (2008). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences of the United States of America (PNAS), 105(26), 9099–9104.[Link]

  • Kamal, A. T. M. M. (2022). A review of β-caryophyllene oxide for its pharmacological properties supported by in silico findings. IIUC Studies, 19(1), 88-106.[Link]

  • Hashiesh, H. M., et al. (2021). A focused review on CB2 receptor-selective pharmacological properties and therapeutic potential of β-caryophyllene, a dietary cannabinoid. Biomedicine & Pharmacotherapy, 140, 111639. [Link]

  • Machado, K. C., et al. (2023). β-Caryophyllene Inhibits Oxaliplatin-Induced Peripheral Neuropathy in Mice: Role of Cannabinoid Type 2 Receptors, Oxidative Stress and Neuroinflammation. International Journal of Molecular Sciences (MDPI), 24(20), 15485.[Link]

Sources

Exploratory

The Strategic Role of Caryophyllene Epoxide in Plant Defense Mechanisms: A Technical Guide for Agrochemical and Pharmaceutical Development

Executive Summary As a Senior Application Scientist specializing in secondary metabolite signaling and phytochemistry, I frequently encounter the reductive assumption that plant volatiles serve merely as passive ecologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in secondary metabolite signaling and phytochemistry, I frequently encounter the reductive assumption that plant volatiles serve merely as passive ecological repellents. In reality, caryophyllene epoxide (frequently referred to as caryophyllene oxide)—an oxygenated sesquiterpene derived from the oxidation of β-caryophyllene—acts as a highly active, multifaceted defense hub. This whitepaper elucidates its mechanistic roles in antimicrobial defense and herbivore-induced signaling, providing validated experimental protocols for researchers and drug development professionals.

Molecular Paradigm: Biosynthesis and Structural Advantages

Caryophyllene epoxide is synthesized via the initial activation of β-caryophyllene synthase, followed by enzymatic or spontaneous oxidation of the parent β-caryophyllene molecule. The addition of the epoxide ring fundamentally alters the molecule's physicochemical profile. It increases both its polarity and molecular stability, enhancing its retention in root exudates and its efficacy in disrupting the lipid bilayers of invading pathogens.

Pathway A Biotic Stress (Herbivory / Pathogens) B β-Caryophyllene Synthase Activation A->B C β-Caryophyllene Production B->C D Enzymatic / Spontaneous Oxidation C->D E Caryophyllene Epoxide Accumulation D->E F Direct Antimicrobial Action (Hyphal Inhibition) E->F G Defense Signaling (MAPK / JA Pathways) E->G H Volatile Emission (HIPV / Predator Attraction) E->H

Caryophyllene epoxide biosynthesis and multifaceted defense signaling pathways.

Mechanistic Pillars of Defense

Direct Antifungal and Antibacterial Efficacy

Caryophyllene epoxide directly inhibits hyphal growth and spore germination. In vitro comparative studies demonstrate that the oxidized form is often superior to β-caryophyllene in suppressing phytopathogenic fungi, notably achieving higher inhibition rates against Alternaria brassicicola[1]. Furthermore, essential oil extracts rich in caryophyllene oxide have demonstrated a remarkable capacity to achieve up to 100% inhibition of fungal spore germination against Fusarium oxysporum[2].

Herbivore-Induced Plant Volatiles (HIPVs) and Belowground Signaling

Beyond direct toxicity, caryophyllene epoxide is a critical signaling molecule. During root herbivory by pests such as Diabrotica balteata, maize roots emit high concentrations of caryophyllene oxide over sustained periods[3]. Because of its specific volatility profile, it diffuses effectively through the soil matrix, mediating belowground defense responses and serving as a chemoattractant for beneficial entomopathogenic nematodes.

Intracellular Defense Cascades

At the intracellular level, sesquiterpenes like caryophyllene oxide are well-documented modulators of plant-microbe interactions. They actively upregulate pathogenesis-related (PR) proteins, mitogen-activated protein kinase (MAPK) cascades, and key phenylpropanoid enzymes, thereby priming the plant's systemic acquired resistance (SAR)[4].

Quantitative Efficacy Profiles

To facilitate cross-study comparisons for agrochemical development, the quantitative defense metrics of caryophyllene epoxide are summarized below.

Table 1: Antifungal Efficacy of Caryophyllene Epoxide

Target PathogenAssay TypeObserved Efficacy / EffectReference Context
Alternaria brassicicolaHyphal GrowthMax 10% inhibition (outperforming parent β-caryophyllene)In vitro PDA assay[1]
Fusarium oxysporumSpore GerminationUp to 100% inhibition at varied extract concentrationsEssential oil assay[2]
Sclerotinia sclerotiorumMycelial GrowthSignificant radial growth inhibitionPlant-microbe models[4]

Table 2: Herbivore-Induced Volatile Emission Profiles

Plant SystemHerbivore/StressTissue SourceEpoxide Emission Response
Maize (Zea mays)Diabrotica balteataRootsHigh concentration emission sustained over 4 days[3]
Citrus spp.Diaphorina citriLeavesElevated emission during simultaneous pest infestation

Validated Experimental Methodologies

As scientists, we must design protocols that eliminate confounding variables. The following methodologies are structured as self-validating systems to ensure absolute data integrity.

Workflow S1 1. Media Prep (PDA + Epoxide + DMSO) S2 2. Fungal Inoculation (Standardized Plugs) S1->S2 S3 3. Controlled Incubation (Dark, 25°C) S2->S3 S4 4. Radial Growth Measurement S3->S4 S5 5. IC50 Calculation & Statistical Validation S4->S5

Self-validating workflow for in vitro hyphal growth inhibition assays.

Protocol 1: In Vitro Hyphal Growth Inhibition Assay

Objective: Quantify the direct antifungal efficacy of caryophyllene epoxide.

  • Media Preparation: Utilize Potato Dextrose Agar (PDA). Causality: PDA's high carbohydrate content optimally supports the rapid vegetative growth of Fusarium and Alternaria species, ensuring that any observed growth inhibition is strictly due to the epoxide's fungitoxic activity, not nutrient starvation.

  • Compound Solubilization: Dissolve caryophyllene epoxide in Dimethylsulfoxide (DMSO). Causality: DMSO ensures uniform dispersion of the lipophilic sesquiterpene in the aqueous agar. However, the final DMSO concentration must be strictly capped at 0.5% (v/v) across all plates. This acts as a self-validating internal vehicle control to prevent solvent-induced baseline toxicity.

  • Standardized Inoculation: Extract 5 mm mycelial plugs from the actively growing margins of a 7-day-old fungal colony. Causality: Margin cells are the most metabolically active; utilizing them prevents false-positive inhibition readings that frequently occur when using senescent central mycelia.

  • Incubation: Incubate plates at 25°C in total darkness. Causality: Darkness prevents the photo-degradation of the sesquiterpene and standardizes the circadian growth rhythms of the fungi.

  • Measurement: Record radial growth daily until the control plate is fully colonized, then calculate the IC50.

Protocol 2: GC-MS Profiling of Root HIPVs

Objective: Capture and quantify belowground caryophyllene epoxide emissions.

  • In Vivo Volatile Trapping: Enclose the root system of the herbivore-challenged plant in a specialized, inert glass volatile collection chamber.

  • Solid-Phase Microextraction (SPME): Deploy a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber. Causality: This specific polymer matrix has a high selective affinity for sesquiterpenes. It prevents the over-representation of low-molecular-weight green leaf volatiles (GLVs), ensuring an accurate quantification of the heavier caryophyllene epoxide.

  • Thermal Desorption & GC-MS Analysis: Desorb the fiber at 250°C in the GC inlet. Program the temperature ramp to start at 40°C (hold 2 mins), then increase by 5°C/min to 220°C. Causality: This slow, controlled ramp resolves structurally similar sesquiterpene isomers (e.g., parent β-caryophyllene vs. caryophyllene epoxide), preventing co-elution and ensuring precise mass spectral identification.

Translational Implications for Drug Development

The evolutionary arms race between plants and pathogens has optimized caryophyllene epoxide into a highly selective bioactive compound. In mammalian models, it is increasingly recognized for its chemopreventive, antifungal, and anti-inflammatory properties[5]. Because it modulates lipid signaling systems and acts as a selective CB2 receptor agonist without psychoactive effects, pharmaceutical researchers can leverage the plant-derived epoxide as a structural scaffold for next-generation immunomodulatory and antifungal therapeutics.

References

  • Title: Heterologous Production of β-Caryophyllene and Evaluation of Its Activity against Plant Pathogenic Fungi | Source: nih.gov | URL: 1

  • Title: The effect of β-caryophyllene and β-caryophyllene oxide on the hyphal growth of plant pathogenic fungi | Source: researchgate.net | URL: 4

  • Title: Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence | Source: mdpi.com | URL: 5

  • Title: Herbivore-induced plant volatiles mediate defense regulation in maize leaves but not in maize roots | Source: nih.gov | URL: 3

  • Title: Ruta montana L. leaf essential oil and extracts: characterization of bioactive compounds and suppression of crown gall disease | Source: excli.de | URL: 2

Sources

Foundational

Caryophyllene Epoxide: Exact Mass Analytics and Pharmacological Paradigms in Drug Development

Executive Summary Caryophyllene epoxide (commonly referred to as β-caryophyllene oxide) is a bicyclic sesquiterpenoid that serves as a critical biomarker in botanical metabolomics and a highly promising scaffold in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Caryophyllene epoxide (commonly referred to as β-caryophyllene oxide) is a bicyclic sesquiterpenoid that serves as a critical biomarker in botanical metabolomics and a highly promising scaffold in modern drug discovery. As the oxygenated derivative of β-caryophyllene, the introduction of the epoxide ring fundamentally alters its physicochemical properties, receptor binding affinities, and therapeutic potential. This technical guide provides an authoritative analysis of its exact mass characteristics, the analytical methodologies required for its precise quantification, and its emerging pharmacological roles in oncology and the endocannabinoid system.

Physicochemical Architecture: Molecular Weight and Exact Mass

In drug development, distinguishing a target molecule from complex biological matrices or isobaric interferents requires precise physicochemical profiling. Caryophyllene epoxide possesses a lipophilic backbone with a localized polar domain (the epoxide oxygen), dictating its membrane permeability and target interactions[1].

The exact monoisotopic mass of is the cornerstone of its analytical identification[2]. In High-Resolution Mass Spectrometry (HRMS), this exact mass allows researchers to differentiate caryophyllene epoxide from other structurally similar sesquiterpenoids (such as α-humulene derivatives) that may share the same nominal mass but differ in elemental composition.

Quantitative Physicochemical Profile
PropertyValueAnalytical Significance
Molecular Formula C₁₅H₂₄ODefines the elemental composition for exact mass calculation[2].
Molecular Weight 220.35 g/mol Standard molar mass used for bulk stoichiometric calculations[2].
Exact Mass 220.182715 DaCritical for HRMS identification (Orbitrap/TOF) to prevent false positives[2].
Monoisotopic Mass 220.182715 DaRepresents the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O)[2].
XLogP3 (Lipophilicity) 3.6Indicates high lipid bilayer permeability, essential for intracellular targeting[2].
Topological Polar Surface Area 12.5 ŲConfirms limited polarity, predicting excellent blood-brain barrier penetration[2].

Analytical Methodologies: GC-HRMS Workflows

Due to the lack of easily ionizable functional groups (such as amines or carboxylic acids), caryophyllene epoxide is a poor candidate for Electrospray Ionization (ESI) in Liquid Chromatography-Mass Spectrometry (LC-MS)[3]. Consequently, Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) utilizing Electron Ionization (EI) remains the gold standard[4][5].

Causality in Method Design: EI at 70 eV provides highly reproducible fragmentation patterns. However, because many terpenes yield identical fragment ions (e.g., m/z 93 or 41), low-resolution quadrupole MS often fails to definitively identify the epoxide in complex matrices. Coupling GC with an Orbitrap or Quadrupole-Time-of-Flight (QTOF) analyzer resolves this by measuring the unfragmented molecular ion or specific fragments to an accuracy of < 5 parts per million (ppm), ensuring unambiguous identification[3].

G A Sample Prep (HS-SPME) B GC Separation (Mid-Polar Column) A->B C Electron Ionization (70 eV) B->C D HRMS Analysis (Orbitrap/QTOF) C->D E Data Processing (m/z 220.1827) D->E

GC-HRMS analytical workflow for exact mass determination of caryophyllene epoxide.

Pharmacological Significance in Drug Development

Endocannabinoid System (ECS) Divergence

While its precursor, β-caryophyllene, is a well-documented dietary cannabinoid that selectively binds to the CB2 receptor, the epoxidation of the double bond fundamentally alters the pharmacophore. , demonstrating that the specific sesquiterpene structural motif is highly sensitive to oxidation[6]. However, it exhibits novel polypharmacology within the ECS, including the modulation of cyclooxygenase-2 (COX-2) and other inflammatory cascades[6].

Chemosensitization and MDR Reversal

A major hurdle in oncology is Multidrug Resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and MRP-1, which actively efflux chemotherapeutic agents out of the cell[7]. Caryophyllene epoxide acts as a potent chemosensitizer. By , it significantly increases the intracellular accumulation and cytotoxicity of conventional cytostatic drugs, such as Doxorubicin, in resistant cancer cell lines (e.g., Caco-2 and CEM/ADR5000)[7].

Induction of Ferritinophagy

Recent studies have elucidated that caryophyllene epoxide induces cell death in hepatocellular carcinoma via a novel mechanism: [8]. It upregulates the NCOA4/FTH1/LC3 pathway, leading to the autophagic degradation of ferritin. This results in an intracellular iron overload, triggering reactive oxygen species (ROS) generation and subsequent ferroptosis and apoptosis[8].

G CE Caryophyllene Epoxide ABC ABC Transporters (P-gp / MRP-1) CE->ABC Inhibits FERR NCOA4/FTH1 Pathway (Ferritinophagy) CE->FERR Activates DOX Intracellular Doxorubicin Accumulation ABC->DOX Prevents Efflux DEATH Cancer Cell Death (Apoptosis / Ferroptosis) DOX->DEATH Cytotoxicity FERR->DEATH Iron Overload

Pharmacological pathways of caryophyllene epoxide in cancer chemosensitization.

Experimental Protocols

Protocol 1: GC-HRMS Determination of Exact Mass

This protocol outlines the extraction and high-resolution quantification of caryophyllene epoxide, designed as a self-validating system to eliminate matrix interference[3][9].

Step 1: Headspace Solid-Phase Microextraction (HS-SPME) Causality: HS-SPME is selected over direct liquid injection to prevent non-volatile matrix components (e.g., heavy lipids or chlorophyll) from contaminating the GC inlet, ensuring baseline stability and prolonging column life[10].

  • Place 100 mg of the homogenized sample into a 20 mL headspace vial.

  • Add 10 µL of an internal standard solution (e.g., deuterated β-caryophyllene-d3) to the matrix.

  • Equilibrate the vial at 60°C for 15 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

Step 2: GC Separation

  • Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode.

  • Use a mid-polar capillary column (e.g., VF-624ms or DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial hold at 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

Step 3: HRMS Acquisition and Self-Validation

  • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Set the Orbitrap/TOF resolution to ≥ 60,000 FWHM at m/z 200.

  • Self-Validation Check: Before quantifying the target, extract the exact mass of the internal standard. The run is only validated if the internal standard mass error is < 5 ppm.

  • Extract the exact monoisotopic mass of caryophyllene epoxide (m/z 220.1827) with a mass tolerance window of ± 5 ppm for precise quantification.

Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Inhibition

To validate the chemosensitizing properties of caryophyllene epoxide, its ability to inhibit P-glycoprotein (P-gp) must be empirically proven[7].

Step 1: Cell Culture and Treatment

  • Seed MDR cancer cells (e.g., CEM/ADR5000 or Caco-2) in a 96-well plate at a density of 2 × 10⁵ cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat cells with varying concentrations of caryophyllene epoxide (e.g., 10, 20, 40 µM).

Step 2: Rhodamine 123 Loading Causality: Rhodamine 123 (Rho123) is a fluorescent dye that acts as a specific substrate for P-gp. If caryophyllene epoxide successfully inhibits P-gp, Rho123 cannot be effluxed, resulting in a measurable increase in intracellular fluorescence.

  • Add Rho123 to a final concentration of 5 µM in each well.

  • Incubate in the dark for 1 hour at 37°C.

Step 3: Flow Cytometry and Self-Validation

  • Wash the cells three times with ice-cold PBS to halt efflux and remove extracellular dye.

  • Analyze the intracellular fluorescence using a flow cytometer (excitation 488 nm, emission 530 nm).

  • Self-Validation Check: The assay must include a solvent control (1% DMSO) to rule out vehicle-induced membrane permeability, and a positive control (e.g., Verapamil, a known P-gp inhibitor). The system is validated only if the positive control demonstrates a statistically significant increase in fluorescence compared to the vehicle control.

Conclusion

Caryophyllene epoxide is a structurally rigid, lipophilic sesquiterpenoid whose exact mass of 220.1827 Da serves as a critical parameter for its analytical tracking via GC-HRMS. Beyond its role as a chemical marker, its ability to bypass CB2 receptor activation while simultaneously inhibiting ABC transporters and inducing ferritinophagy positions it as a highly valuable scaffold in the development of novel chemosensitizers and targeted oncological therapies.

References

  • PubChem Compound Summary for CID 1742210, Caryophyllene oxide. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Functionalization of β-Caryophyllene Generates Novel Polypharmacology in the Endocannabinoid System. ACS Chemical Biology. URL:[Link]

  • Chemosensitizing Properties of β-Caryophyllene and β-Caryophyllene Oxide in Combination with Doxorubicin in Human Cancer Cells. Anticancer Research. URL:[Link]

  • Caryophyllene Oxide Induces Ferritinophagy by Regulating the NCOA4/FTH1/LC3 Pathway in Hepatocellular Carcinoma. Frontiers in Pharmacology. URL:[Link]

  • Toward a Cannabis Terroir: Untargeted Metabolomic Profiling of Authentic Samples Using Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS). Drug Testing and Analysis. URL:[Link]

Sources

Exploratory

The Toxicity and Safety Profile of β-Caryophyllene Epoxide in Animal Models: A Comprehensive Technical Guide

Executive Summary and Pharmacological Context β-Caryophyllene epoxide (BCPO), also known as β-caryophyllene oxide, is a natural bicyclic sesquiterpene heavily utilized as an FDA-approved flavoring agent and a fragrance m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Context

β-Caryophyllene epoxide (BCPO), also known as β-caryophyllene oxide, is a natural bicyclic sesquiterpene heavily utilized as an FDA-approved flavoring agent and a fragrance material. In recent years, BCPO has garnered significant attention in oncology and neuropharmacology due to its ability to act as a potent chemosensitizer, apoptotic agent, and central nervous system (CNS) depressant.

Unlike its parent compound, β-caryophyllene (BCP), which acts as a selective CB2 receptor agonist, the epoxidation of the alkene group in BCPO fundamentally alters its receptor affinity, rendering it largely inactive at cannabinoid receptors while enhancing its ability to penetrate the blood-brain barrier and modulate intracellular oxidative stress. For drug development professionals, understanding the precise therapeutic window—balancing its potent antineoplastic and sedative efficacy against its subchronic toxicity profile in mammalian models—is critical for advancing BCPO-based therapeutics.

In Vivo Toxicity Metrics: Defining the Therapeutic Window

BCPO exhibits an exceptionally wide safety margin in vivo. Acute toxicity assays categorize the compound as low-risk (Category 4 or 5 under OECD guidelines), with lethal doses far exceeding standard pharmacological ranges.

Quantitative Toxicity and Safety Metrics
ParameterAnimal ModelValue / OutcomeClinical & Toxicological Significance
Acute Oral LD50 Mice / Rats> 5000 mg/kgExtremely low acute toxicity; supports its GRAS (Generally Recognized As Safe) designation for dietary consumption (1[1],2[2]).
90-Day NOAEL Sprague-Dawley Rats109 mg/kg bw/dayEstablishes the No-Observed-Adverse-Effect Level for chronic dietary exposure, limited primarily by adaptive hepatic changes (3[3]).
Cytotoxicity (IC50) Normal Human Fibroblasts> 100 μMDemonstrates a high therapeutic index; selectively targets neoplastic cells while sparing normal, healthy tissue (4[4]).
Sedative Efficacy Mice (Open Field Test)0.0004 mg/cageInduces significant CNS depression and reduces locomotor activity without systemic toxicity (2[2]).
Subchronic Toxicity and Organ-Specific Pathology

In rigorous 90-day GLP-compliant dietary studies utilizing Sprague-Dawley rats, BCPO was administered at concentrations of 1750, 10,500, and 21,000 ppm. The primary microscopic findings were hepatocyte hypertrophy and specific renal changes in male rats (3[3]).

Crucially, the observed nephropathy was consistent with α2u-globulin accumulation . Because α2u-globulin is a protein synthesized exclusively in the livers of male rats, its accumulation in renal lysosomes (leading to cell death and nephropathy) is a strictly species- and sex-specific phenomenon. Recognizing this causality allows toxicologists to confidently exclude this specific renal toxicity from human risk assessments, establishing a reliable NOAEL of 109 mg/kg bw/day based solely on the adaptive hepatocyte hypertrophy seen at higher doses (3[3]).

Mechanisms of Selective Cytotoxicity

The safety profile of BCPO is largely driven by its selective cytotoxicity. In normal cells, BCPO maintains cellular homeostasis, exhibiting minimal toxicity (IC50 > 100 μM). However, in neoplastic microenvironments, BCPO acts as a potent disruptor. It suppresses the PI3K/AKT/mTOR and STAT3 signaling cascades, which are critical for tumor survival and proliferation (4[4],5[5]). Simultaneously, it upregulates Reactive Oxygen Species (ROS), triggering mitochondrial dysfunction and driving the cancer cell into apoptosis.

SignalingPathway BCPO β-Caryophyllene Oxide (BCPO) CancerCell Neoplastic Cells BCPO->CancerCell Targets NormalCell Normal Cells BCPO->NormalCell Spares (IC50 > 100 μM) STAT3 STAT3 / PI3K / AKT Pathways CancerCell->STAT3 Suppresses ROS Reactive Oxygen Species (ROS) CancerCell->ROS Upregulates Survival Cell Survival & Homeostasis NormalCell->Survival Maintains Apoptosis Apoptosis & Cell Cycle Arrest STAT3->Apoptosis Inhibition Triggers ROS->Apoptosis Oxidative Stress Triggers

Fig 1. Selective Cytotoxicity and Signaling Modulation by BCPO.

Experimental Protocol: Self-Validating Subchronic Toxicity & Pharmacodynamic Workflow

To ensure high-fidelity data when evaluating BCPO, researchers must deploy self-validating protocols. A self-validating system ensures that if a confounding variable is introduced (e.g., compound degradation, species-specific artifacts), the protocol inherently catches the error before it skews the final safety assessment.

Phase 1: Formulation and Analytical Verification
  • Action: Prepare BCPO in a standardized dietary matrix at target concentrations (e.g., 1750, 10,500, 21,000 ppm).

  • Causality & Validation: Dietary administration is chosen over oral gavage to accurately mimic human exposure routes for food additives and prevent acute dosing spikes. Concurrent Gas Chromatography-Mass Spectrometry (GC-MS) must be performed weekly on the feed. Self-Validation: If the epoxide ring degrades due to environmental moisture, the GC-MS checkpoint invalidates the batch, preventing the accidental assessment of degraded metabolites.

Phase 2: In Vivo Administration & Sedative Profiling
  • Action: Administer the diet to randomized Sprague-Dawley rats (10/sex/group) for 90 days. Concurrently, utilize a subset of mice in an Open Field Test to measure spontaneous locomotor activity.

  • Causality & Validation: Because BCPO is highly lipophilic, it crosses the blood-brain barrier. The Open Field Test serves as a functional in vivo biomarker of systemic exposure. A dose-dependent reduction in locomotor activity (e.g., a 56% decrease at 0.0004 mg/cage) functionally validates that the compound is actively circulating and penetrating target tissues, corroborating the pharmacokinetic exposure models (2[2]).

Phase 3: Necropsy and Blinded Histopathology
  • Action: Harvest vital organs (liver, kidneys). Perform standard H&E staining alongside specific immunohistochemistry (IHC) for α2u-globulin in male rat renal tissues.

  • Causality & Validation: Standard H&E will reveal nephropathy. However, without IHC, this could be falsely flagged as a human-relevant toxicity. By specifically staining for α2u-globulin, pathologists can definitively attribute the tissue damage to the rodent-specific protein complex. Self-Validation: This internal control prevents false-positive toxicity classifications and ensures the calculated NOAEL is clinically translatable.

SubchronicWorkflow A Acclimation & Randomization (Sprague-Dawley Rats) B Dietary Administration (0, 1750, 10500, 21000 ppm BCPO) A->B C In-Life Monitoring (Body Weight, Food Efficiency) B->C D Clinical Pathology (Urinalysis, Hematology) C->D E Necropsy & Histopathology (Liver, Kidneys) D->E F NOAEL Determination (109 mg/kg bw/day) E->F

Fig 2. 90-Day Subchronic Toxicity Workflow for BCPO in Rodent Models.

Conclusion

β-Caryophyllene epoxide demonstrates a highly favorable safety and toxicity profile in animal models. Its high LD50, combined with a well-defined NOAEL of 109 mg/kg bw/day in subchronic rodent studies, underscores its safety as a dietary additive and a potential therapeutic agent. The compound's ability to induce selective cytotoxicity in neoplastic cells via oxidative stress and STAT3/mTOR suppression—while sparing normal tissue—highlights a broad therapeutic window. Future drug development efforts should leverage self-validating experimental designs to further explore its efficacy as a chemosensitizer and CNS modulator without confounding species-specific toxicities.

References

  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies. MDPI.
  • Dietary Administration of β-caryophyllene and Its Epoxide to Sprague-Dawley Rats for 90 Days. PubMed.
  • Essential Oil from the Leaves of Chromolaena odorata, and Sesquiterpene Caryophyllene Oxide Induce Sedative Activity in Mice. MDPI.
  • The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer. PMC.
  • Stimulation of Hemolysis and Eryptosis by β-Caryophyllene Oxide. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust GC-MS Quantification Protocol for Caryophyllene Epoxide in Complex Matrices

Introduction & Analytical Rationale Caryophyllene epoxide (also known as caryophyllene oxide) is a bicyclic sesquiterpenoid widely distributed in the essential oils of plants such as Cannabis sativa and Pogostemon cablin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Caryophyllene epoxide (also known as caryophyllene oxide) is a bicyclic sesquiterpenoid widely distributed in the essential oils of plants such as Cannabis sativa and Pogostemon cablin. It is highly valued in drug development for its anti-inflammatory, analgesic, and potential antineoplastic properties[1]. Unlike its highly volatile and oxidation-prone precursor, β-caryophyllene, caryophyllene epoxide is relatively stable[2]. However, precise quantification in complex biological matrices requires rigorous chromatographic separation to avoid co-elution with isomeric sesquiterpenes, as well as careful thermal management to prevent degradation[3].

Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for terpene profiling. This application note details a self-validating, highly accurate GC-MS protocol utilizing Selected Ion Monitoring (SIM) and internal standard normalization to ensure robust quantification across various matrices[4].

Experimental Design & Mechanistic Causality

Selection of the Internal Standard (IS)

Accurate quantification necessitates an Internal Standard (IS) that mimics the target analyte's partitioning and ionization behavior without naturally occurring in the sample matrix. n-Tridecane (C13) is selected because its retention time falls perfectly between monoterpenes (C10) and sesquiterpenes (C15). This ensures it does not co-elute with caryophyllene epoxide or early-eluting solvent peaks, providing a reliable reference for peak area normalization[4].

Thermal Management in the GC Inlet

Terpenes and terpenoids are highly susceptible to thermal degradation and isomerization at elevated temperatures, which can lead to unnoticed biases in the quantitative profile[3]. While caryophyllene epoxide is the stable secondary oxidation product of β-caryophyllene[2], excessive inlet temperatures (>250 °C) can induce ring-opening or cleavage. Maintaining the GC inlet at 230 °C provides optimal volatilization while preserving the molecular integrity of the epoxide[5].

Thermal_Stability inlet GC Inlet Temperature Selection high_temp High Temp (>250°C) inlet->high_temp opt_temp Optimized Temp (200-230°C) inlet->opt_temp deg Thermal Degradation / Isomerization high_temp->deg stable Analyte Stability Maintained opt_temp->stable poor_quant Poor Recovery & Inaccurate Quantification deg->poor_quant good_quant High Recovery (95-105%) & Robust Quantification stable->good_quant

Impact of GC inlet temperature on caryophyllene epoxide stability and quantification accuracy.

Materials and Reagents

  • Target Analyte: Caryophyllene epoxide reference standard (Purity ≥ 99%).

  • Internal Standard (IS): n-Tridecane (Purity ≥ 99%).

  • Extraction Solvent: Ethyl acetate (GC-MS grade).

  • Matrix: Plant biomass (e.g., Cannabis sativa flowers) or plasma.

Step-by-Step Methodologies

Preparation of Standard Solutions
  • Stock Solutions: Prepare a primary stock solution of caryophyllene epoxide at 1.0 mg/mL in ethyl acetate.

  • Internal Standard Solution: Prepare an n-tridecane IS solution at 100 µg/mL in ethyl acetate[4].

  • Calibration Curve: Dilute the primary stock to create a 6-point calibration curve ranging from 1.0 to 50.0 µg/mL. Spike each calibration level with the IS solution to achieve a constant final IS concentration of 10 µg/mL.

Sample Extraction Workflow
  • Homogenization: Accurately weigh 100 mg of pulverized, dried plant material into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of the ethyl acetate extraction solvent containing the IS (10 µg/mL).

  • Agitation: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes at room temperature. Crucial: Avoid heating the ultrasonic bath to prevent volatile loss.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet the biomass.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a 2 mL GC autosampler vial.

GCMS_Workflow step1 1. Sample Preparation Liquid Extraction (Ethyl Acetate) + n-Tridecane (IS) step2 2. GC Inlet & Separation Split Injection (1:10) Mid-Polar Column (HP-5MS) step1->step2 step3 3. MS Detection EI Source (70 eV) SIM Mode (m/z 79, 93, 107) step2->step3 step4 4. Data Processing Peak Integration IS Normalization & Calibration step3->step4

Workflow for GC-MS quantification of caryophyllene epoxide.

GC-MS Instrument Parameters

Establish the following conditions on a GC-MS system equipped with a single quadrupole mass analyzer and an electron ionization (EI) source.

ParameterSetting / Specification
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Temperature 230 °C
Injection Mode Split, Ratio 1:10
Oven Temperature Program Initial 60 °C (hold 3 min) Ramp 5 °C/min to 150 °C Ramp 15 °C/min to 250 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV (Electron Ionization)
Acquisition Mode SIM (Selected Ion Monitoring) and SCAN (m/z 40–300)
SIM Quantifier Ion m/z 79[1]
SIM Qualifier Ions m/z 93, 107, 220[1]

Mechanistic Note on MS Detection: Caryophyllene epoxide yields a distinct fragmentation pattern under 70 eV EI. The molecular ion is observed at m/z 220.05, while the base peak and dominant fragments typically occur at m/z 79.05, 93.05, and 107.05[1]. Utilizing SIM mode on these specific fragments significantly enhances the signal-to-noise ratio, effectively bypassing background matrix noise inherent in complex plant extracts or plasma[6].

Method Validation & Data Presentation

To ensure trustworthiness and regulatory compliance, the method must be validated as a self-validating system. This incorporates blank injections after high-concentration standards to monitor carryover, and matrix-spiked samples to evaluate recovery[4].

Table 1: Representative Validation Parameters for Caryophyllene Epoxide

Validation ParameterTarget Value / ResultCausality / Significance
Linear Range 1.0 – 50.0 µg/mLCovers natural abundance variations in typical extracts[4].
Linearity (R²) > 0.99Ensures proportional detector response across the dynamic range[4].
Limit of Detection (LOD) 0.25 µg/mLConfirms sensitivity; defined at a Signal-to-Noise (S/N) ratio ≥ 3[4].
Limit of Quantitation (LOQ) 0.75 µg/mLLowest concentration reliably quantified; S/N ratio ≥ 10[4].
Extraction Recovery 95.0% – 105.7%Validates the efficiency of ethyl acetate extraction and minimal matrix suppression[4].
Intra-day Precision (RSD) < 5.0%Demonstrates instrument stability and injection repeatability.

Troubleshooting & Optimization

  • Peak Tailing: Often caused by active sites in the inlet liner or column degradation. Solution: Use a deactivated, ultra-inert split liner with glass wool and trim the first 10-20 cm of the analytical column.

  • Co-elution: Sesquiterpenes often have similar mass spectra and boiling points. Solution: If caryophyllene epoxide co-elutes with another sesquiterpenoid, adjust the initial ramp rate from 5 °C/min to 3 °C/min to enhance chromatographic resolution.

References

  • HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. PMC.[Link]

  • GC-MS method for simultaneous determination and pharmacokinetic investigation of five volatile components in rat plasma after oral administration of the essential oil extract of Pogostemon cablin. PubMed.[Link]

  • Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. MDPI.[Link]

  • Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. MDPI.[Link]

  • Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies. PMC.[Link]

Sources

Application

Application Note: Regioselective Synthesis of (-)-Caryophyllene Oxide from β-Caryophyllene

Executive Summary & Mechanistic Rationale β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene abundant in essential oils such as clove, cannabis, and hops. Its oxygenated derivative, (-)-caryophyllene o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

β-Caryophyllene (BCP) is a naturally occurring bicyclic sesquiterpene abundant in essential oils such as clove, cannabis, and hops. Its oxygenated derivative, (-)-caryophyllene oxide (BCPO), is highly valued in pharmaceutical development as a selective cannabinoid receptor type 2 (CB2) agonist, an anti-inflammatory agent, and a critical intermediate for complex macrocyclic synthesis[1].

The synthesis of BCPO relies on the regioselective epoxidation of BCP. The BCP molecule contains two distinct double bonds: a highly strained, electron-rich endocyclic alkene (a 9-membered ring trans-double bond) and a less sterically hindered but less electron-dense exocyclic alkene. Electrophilic oxidizing agents, such as peroxy acids, preferentially attack the endocyclic double bond. This regioselectivity is driven by the endocyclic bond's higher nucleophilicity and the thermodynamic relief of transannular strain that occurs during the sp² to sp³ transition[2].

Comparative Synthesis Strategies

Selecting the appropriate epoxidation protocol depends on the required scale, purity, and environmental constraints. Table 1 summarizes the validated methods for converting BCP to BCPO[3][4][5].

Table 1: Quantitative Comparison of Epoxidation Methodologies

Oxidation MethodPrimary ReagentsTypical YieldReaction TimeMechanistic AdvantagePrimary Limitation
Direct Peroxy Acid mCPBA, DCM81 - 95%2 - 4 hExtremely fast electrophilic oxygen transfer; high regioselectivity.Generates stoichiometric m-chlorobenzoic acid waste.
In Situ Peracid Formic Acid, 30% H₂O₂75 - 86%10 - 40 hInexpensive, scalable reagents.Acidic conditions risk epoxide ring-opening (diol formation).
Chemo-Enzymatic Lipase, H₂O₂, Octanoic Acid85 - 96%6 - 24 hGreen chemistry; mild conditions prevent side reactions.Requires precise pH and temperature control to prevent enzyme denaturation.
Aerobic Auto-oxidation O₂ / Air, Heat (120°C)40 - 60%16 - 30 hNo toxic oxidants; ideal for massive industrial scale.Slower kinetics; requires complex fractional distillation.

Experimental Protocols

As a self-validating system, the protocols below incorporate specific quenching and purification steps to prevent product degradation and ensure analytical trustworthiness.

Protocol A: Precision Lab-Scale Synthesis via mCPBA

This method is optimal for drug development researchers requiring high-purity (>98%) (-)-caryophyllene oxide for immediate downstream assays or structural characterization[4].

Reagents & Materials:

  • β-Caryophyllene (≥95% purity)

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77%, remainder water and m-chlorobenzoic acid)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of β-caryophyllene in 50 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Lowering the temperature controls the exothermic nature of the Prilezhaev reaction, preventing over-oxidation of the exocyclic double bond and preserving regioselectivity.

  • Oxidant Addition: Slowly add 1.05 equivalents of mCPBA (10.5 mmol) in small portions over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 9:1).

  • Peroxide Quenching (Critical): Add 20 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes. Causality: Na₂S₂O₃ neutralizes any unreacted mCPBA, preventing runaway oxidative degradation or explosive hazards during subsequent solvent evaporation.

  • Acid Neutralization: Wash the organic layer with saturated NaHCO₃ (3 x 30 mL). Causality: This removes the m-chlorobenzoic acid byproduct by converting it to its water-soluble sodium salt, driving it into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield pure (-)-caryophyllene oxide.

Protocol B: Scalable Chemo-Enzymatic Epoxidation (Green Protocol)

This protocol utilizes immobilized lipases to generate peroxy acids in situ, minimizing hazardous waste and providing a scalable green alternative[5][6].

Reagents & Materials:

  • β-Caryophyllene (10 mmol)

  • Octanoic Acid (10 mmol)

  • 30% Aqueous H₂O₂ (75 mmol)

  • Trisodium Citrate (Na₃C₆H₅O₇) (35 mmol)

  • Immobilized Lipase (e.g., Novozym 435 or GA-crosslinked Rhizopus oryzae cells)

  • Toluene (15 mL)

Step-by-Step Methodology:

  • System Assembly: In a jacketed reactor, combine β-caryophyllene, octanoic acid, and toluene.

  • Buffer Integration: Add the Trisodium Citrate to the mixture. Causality: Trisodium citrate acts as an acid-trapping reagent. It eliminates the negative effect of the carboxylic acid on the highly sensitive alkene oxide, preventing acid-catalyzed epoxide ring-opening and subsequent diol formation[6].

  • Enzyme Addition: Introduce 2.0 g of the immobilized lipase to the organic phase.

  • Controlled Oxidation: Set the reactor to 30°C and an agitation rate of 180 rpm. Slowly add the 30% H₂O₂ dropwise over 1 hour. Causality: Dropwise addition prevents the accumulation of high local concentrations of H₂O₂, which can irreversibly denature the active site of the lipase enzyme.

  • Incubation & Recovery: Allow the reaction to proceed for 8 to 12 hours. Filter the mixture to recover the immobilized enzyme (which can be washed with phosphate buffer and reused).

  • Phase Separation: Separate the toluene layer, wash with brine, dry over Na₂SO₄, and evaporate to obtain the epoxide.

Workflow Visualization

Workflow BCP β-Caryophyllene (Substrate) mCPBA mCPBA / DCM 0°C → RT (Electrophilic Attack) BCP->mCPBA Lab Scale Enzyme Lipase / H₂O₂ / Toluene 30°C (Chemo-enzymatic) BCP->Enzyme Green Scale-up Reaction Regioselective Epoxidation (Endocyclic C=C) mCPBA->Reaction Enzyme->Reaction Quench Quench Peroxides (Na₂S₂O₃ or Citrate Buffer) Reaction->Quench Purification Purification (Silica Gel / Distillation) Quench->Purification BCPO (-)-Caryophyllene Oxide (Target Product) Purification->BCPO

Workflow for the regioselective synthesis of caryophyllene oxide from β-caryophyllene.

Analytical Validation

To ensure the trustworthiness of the final product, the synthesized (-)-caryophyllene oxide must be validated using the following parameters:

  • GC-MS: The molecular ion peak should appear at m/z 220. The purity is calculated by integrating the peak area of BCPO against unreacted BCP and potential alpha-humulene oxide impurities.

  • NMR Spectroscopy: In ¹H-NMR (CDCl₃), the disappearance of the endocyclic alkene proton multiplet (~5.3 ppm) and the appearance of the distinct epoxide proton signal (~2.8-2.9 ppm) confirms successful and selective epoxidation. The exocyclic double bond protons should remain intact, visible as two distinct singlets at ~4.8 and ~5.0 ppm.

References

  • Process for preparing caryophyllene oxide. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEme_4RGXf-Z2_9Ue-CxkZa8Ash0fJCMWp9rgGVhvdIu1Lhiv-hQJVOg7OCNKxz6LWcHLuFgvsDZwLe7KAmVIWe681I_-k-Sa15wZlQjsIVEj4I1NuhEpyL6022fVUQwWwW88w1A9MlPCGPSj6t2Q==]
  • Caryophyllene Oxide. Access to Medium-s. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8o0d8fCanBYJFYH8LJ7xEBaDVMIZ7TdxUyHlGEji6gZM4cnrypI6q_o3vFh0mt4PioevceBQlFZFWT0_HgIxJ_X4CS2l7tbtpI1TAZTFC6XHZSsQ_T00SwdQkBUDe5pmuFGRfaxU6jSMmsc1NVXGluKaq]
  • An inexpensive & safe method for preparation of caryophyllene oxide. Universiti Malaysia Pahang (UMP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRujDBluJpS6iv8IqgEaO2ibMxZNPudqAsPEAuJZ08cLr1gb_DaTbw3yjFrbz-z_7osFhPW_DsEgWaaIi0Y0BiZVhQH7Ye1sVGjsNPqggveeBewJa0I3pVyNTy_yYKGZDe1WhSeFoLTLWLxIXxJnlfxgQsP4xJ_Gc5QpsSSuZn2c0WwCRF4e5ocvFEtir6DDmPKVPxiQ-oGWEAT7lPLpDZ8Y8Pni94y3VOOeh8Jt7nDYyKWAoRtNro1KVGOWmRTpWQU4tCuxf4AbPKuZduT-1P8kPDPChS0oOe6mrrBt4mocvKTwFyxe2umf4=]
  • Jaqueline Maria Ramos da Silva's research works. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHtMynvIAd7lSTw1-4fv5aItwbe4x5gPSZmZUfCVI4fFMEiVhBJUmKfJf6HQzfsfkkhidnXyyh4KOYcteIju0Jn0nsFzV4rWoEUCbZuLkmd1DljjasohZCgAd0hXWtl0uoa2_EcQMhP5X3z-NGk7V7tiDaCRyTc7bCQ00Xf3ACCCLyLsZLg6MdUNS02DGBAUZyImprWZW9ArM=]
  • Mechanistic insights into the oxidation of the sesquiterpenes beta-caryophyllene and alpha-humulene. KU Leuven.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu621B_MsLrjA7SmOnjAl4PxyutDzV2w91r2Cu_w2WmLBlxHGYCv5m_kiwWx64P3aGu3vpVXopHENIdslfzzGilzolw3AKe9Zr-b-eijNoi2Ht1CGdfu0lsg0CKwW3PJ72Vbs85kD3T-39kKi710TseNx5Xhb02b_sW8hNKZe1ew==]
  • Glutaraldehyde-crosslinked Rhizopus oryzae whole cells show improved catalytic performance in alkene epoxidation. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU_aPHtXDThewUGIcKJnG91btvtGNQ8K0s4E-nuq0OpVenkG7YUcDJKd1uNAlLvHCJcoCoZdoCEOoi1Uhn5ZNyp8xV9M53wNGheKkN1ClfBxy1VRGHAj8J1f3lL4MZhEevwkJg_33Qfc-2_UXmuKpzmtYyIEku07IJ-pC_SoEJldWPiEfJ3FD5KeyXRimNqA7YpueKRaeIX_sccwAhTgjAwl_yIljjO-QJ0TJZItMhLvTdekig3Q23Tc7CCyRupio3hZ4yxW1jwQUc_aILlx2obYadt9Mq-qvrqQlqPpA=]

Sources

Method

Application Note: Advanced Purification of (-)-β-Caryophyllene Epoxide via Silica Gel Flash Column Chromatography

Target Audience: Researchers, natural product chemists, and drug development professionals. Purpose: To provide a comprehensive, self-validating protocol for the isolation and purification of β-caryophyllene epoxide from...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, natural product chemists, and drug development professionals. Purpose: To provide a comprehensive, self-validating protocol for the isolation and purification of β-caryophyllene epoxide from complex epoxidation mixtures or essential oil extracts.

Mechanistic Rationale for Separation

(-)-β-Caryophyllene epoxide (caryophyllene oxide) is a bicyclic sesquiterpene widely utilized in fragrance chemistry and evaluated for its potent anti-inflammatory and anticarcinogenic properties. Whether isolated from natural sources (e.g., Piper arborescens or Chromolaena odorata) or synthesized via the chemical epoxidation of β-caryophyllene, the target compound must be rigorously purified from unreacted starting materials and over-oxidized byproducts (such as diepoxides or caryophyllenols)[1][2].

The Causality of Chromatographic Behavior

The separation strategy relies on the distinct dipole moments introduced during oxidation:

  • Unreacted β-Caryophyllene: A highly non-polar hydrocarbon. Lacking any polar functional groups, it exhibits minimal affinity for the polar silanol groups of the silica gel stationary phase and elutes rapidly in non-polar solvents (e.g., 100% hexanes).

  • β-Caryophyllene Epoxide: The introduction of the epoxide oxygen creates a localized dipole. This functional group acts as a hydrogen bond acceptor, moderately increasing its retention time on silica gel. A low-polarity solvent mixture (e.g., 5% Ethyl Acetate in Hexanes) provides the exact mobile phase strength required to disrupt these interactions and elute the epoxide[3].

  • Diepoxides and Alcohols: Over-oxidation yields diepoxides or allylic alcohols, which possess significantly higher polarity and remain strongly bound to the silica gel under low-polarity elution conditions[2][4].

The Detection Challenge

Because the caryophyllene skeleton lacks a conjugated π -electron system, it does not absorb UV light at standard analytical wavelengths (e.g., 254 nm). Consequently, UV-based fraction monitoring is ineffective. Detection requires destructive chemical derivatization using acidic terpene stains (such as p-anisaldehyde or vanillin-sulfuric acid), which react with the terpene upon heating to form highly conjugated, visible polymeric chromophores[1][3].

Analytical Parameters & TLC Optimization

Before initiating column chromatography, the mobile phase must be validated via Thin Layer Chromatography (TLC). The table below summarizes the quantitative retention factors ( Rf​ ) and visual indicators for the target compound and common impurities.

AnalyteSolvent SystemDetection ReagentVisual Result (Post-Heating) Rf​ Value
β-Caryophyllene Epoxide 5% EtOAc / 95% Hexanesp-AnisaldehydeDark Purple Spot~0.30[3]
β-Caryophyllene Epoxide 10% EtOAc / 90% HexanesVanillin-H₂SO₄Yellowish Spot~0.66[1]
Unreacted β-Caryophyllene 5% EtOAc / 95% Hexanesp-AnisaldehydeBrown/Purple Spot~0.95
Diepoxides / Alcohols 5% EtOAc / 95% Hexanesp-AnisaldehydeVarious< 0.15[4]

Data Synthesis: A 5% EtOAc/Hexanes system is optimal for flash chromatography as it places the target epoxide at an Rf​ of 0.30, ensuring maximum resolution from the solvent front and baseline impurities.

Self-Validating Purification Protocol

This step-by-step protocol is designed as a self-validating system; each phase includes a checkpoint to ensure the integrity of the purification before proceeding.

Phase A: Sample Preparation (Dry Loading)

Causality: Crude epoxidation mixtures are often viscous oils. Direct liquid loading can cause uneven band distribution and peak tailing. Dry loading ensures a perfectly horizontal sample band, maximizing theoretical plates.

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add Silica Gel 60 (230–400 mesh) to the solution (approximately 2-3 times the mass of the crude mixture).

  • Evaporate the DCM completely in vacuo using a rotary evaporator until a free-flowing powder is obtained.

Phase B: Column Packing & Elution
  • Column Preparation: Slurry-pack a glass column with Silica Gel 60 (230-400 mesh) using 100% Hexanes. Ensure no air bubbles are trapped in the stationary phase.

  • Loading: Carefully pour the dry-loaded sample onto the flat surface of the silica bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

  • Step 1 - Non-Polar Wash: Elute with 1.5 Column Volumes (CV) of 100% Hexanes.

    • Validation Checkpoint: Collect this fraction separately. Spot on TLC to confirm the elution of unreacted β-caryophyllene at the solvent front.

  • Step 2 - Target Elution: Transition the mobile phase to 5% Ethyl Acetate in Hexanes. Elute with 3 to 5 CVs, collecting small, uniform fractions (e.g., 15–20 mL depending on column size)[3].

  • Step 3 - Column Flush (Optional): If diepoxides or caryophyllenols need to be recovered for structural elucidation, flush the column with 20% EtOAc/Hexanes[2][4].

Phase C: Fraction Analysis & Recovery
  • Spot each fraction from Step 2 onto a silica gel TLC plate.

  • Develop the plate in 5% EtOAc/Hexanes.

  • Dip the plate in p-anisaldehyde stain and heat vigorously (using a heat gun or hot plate at 110°C) until spots develop.

  • Pooling: Identify fractions containing only the dark purple spot at Rf​ 0.30[3]. Discard any fractions showing trailing or leading impurities.

  • Combine the pure fractions and concentrate in vacuo (40°C bath, reduced pressure) to yield pure (-)-β-caryophyllene epoxide as a pale-yellow oil or white crystalline solid[1][3].

Workflow Visualization

The following logical diagram illustrates the sequence of operations and the physical separation mechanism occurring within the column.

PurificationWorkflow Crude Crude Reaction Mixture (β-Caryophyllene + Epoxide + Byproducts) DryLoad Dry Loading onto Silica Gel (Eliminates band broadening) Crude->DryLoad FCC Flash Column Chromatography (Silica Gel 60, 230-400 mesh) DryLoad->FCC Elute1 Fraction 1: 100% Hexanes (Elutes unreacted β-Caryophyllene) FCC->Elute1 1-2 CV Elute2 Fraction 2: 5% EtOAc/Hexanes (Elutes β-Caryophyllene Epoxide) FCC->Elute2 3-5 CV Elute3 Fraction 3: 10-20% EtOAc/Hexanes (Elutes polar diepoxides/alcohols) FCC->Elute3 1-2 CV TLC TLC Analysis of Fractions (p-Anisaldehyde Stain, Heat to 110°C) Elute2->TLC Validate Validation Checkpoint (Confirm Rf ~0.30, Dark Purple Spot) TLC->Validate Pure Pure (-)-β-Caryophyllene Epoxide (Concentrate in vacuo) Validate->Pure Pool pure fractions

Caption: Workflow for the purification of β-caryophyllene epoxide via silica gel column chromatography.

References

  • Phytochemical, cytotoxicity and antioxidant activities of the stem bark of Piper arborescens Source: Malaysian Journal of Fundamental and Applied Sciences (utm.my) URL:[Link]

  • Cobalt-catalyzed Radical Olefin Isomerization: Retrocycloisomerization of (−)-Caryophyllene Oxide to (−)-Humulene Oxide II Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Biotransformation of Caryophyllene Oxide by Botrytis cinerea Source: Journal of Natural Products (acs.org) URL:[Link]

  • Stereochemistry of Epoxidation of Some Caryophyllenols Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

Sources

Application

1H and 13C NMR spectroscopy data for caryophyllene epoxide

Application Note: Structural Elucidation of Caryophyllene Epoxide via 1H and 13C NMR Spectroscopy Introduction & Mechanistic Context Caryophyllene epoxide (also known as β -caryophyllene oxide) is a bicyclic sesquiterpen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of Caryophyllene Epoxide via 1H and 13C NMR Spectroscopy

Introduction & Mechanistic Context

Caryophyllene epoxide (also known as β -caryophyllene oxide) is a bicyclic sesquiterpenoid widely recognized for its role as a major volatile component in essential oils, a flavoring agent, and a bioactive compound with demonstrated cytotoxic and antimicrobial properties [1, 2]. Structurally, it is derived from the oxidation of β -caryophyllene.

From an analytical perspective, distinguishing caryophyllene epoxide from its precursor requires precise stereochemical and structural elucidation. The epoxidation of β -caryophyllene occurs highly selectively at the more electron-rich endocyclic double bond (C4–C5), leaving the exocyclic double bond (C8–C15) intact. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying this transformation. The disappearance of the endocyclic alkene signals and the emergence of highly shielded oxirane ring signals provide a definitive, mechanistic confirmation of the epoxide structure [3].

Experimental Workflow

The following workflow outlines the critical path from sample preparation to structural validation. The integration of 2D NMR is not merely optional; it acts as a self-validating mechanism to resolve the complex, overlapping aliphatic multiplets inherent to the cyclobutane and cyclononane rings of the caryophyllene skeleton.

NMR_Workflow Prep 1. Sample Preparation (15 mg in CDCl3 + TMS) Acq1D 2. 1D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D Load sample Acq2D 3. 2D NMR (HSQC/HMBC) (For Quaternary/Overlap Resolution) Acq1D->Acq2D Triggered by complexity Process 4. Spectral Processing (Phase & Baseline Correction) Acq1D->Process FID Export Acq2D->Process 2D Matrix Export Assign 5. Data Assignment (Chemical Shift & Multiplicity) Process->Assign Peak Picking Verify 6. Structural Validation (Stereochemical Confirmation) Assign->Verify Cross-reference

Workflow for the NMR acquisition and structural validation of caryophyllene epoxide.

Standardized Protocols

Protocol A: Sample Preparation

Causality Insight: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because it lacks exchangeable protons that might obscure the critical aliphatic region ( δ 1.0–3.0 ppm) of the sesquiterpene. Tetramethylsilane (TMS) is mandated as an internal standard to ensure absolute chemical shift accuracy, which is vital when comparing subtle stereochemical shifts.

  • Weigh 15–20 mg of purified caryophyllene epoxide into a clean glass vial.

  • Dissolve the compound completely in 0.6 mL of CDCl3​ containing 0.03% (v/v) TMS.

  • Transfer the homogenous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Protocol B: NMR Data Acquisition

Causality Insight: The caryophyllene skeleton contains multiple quaternary carbons (C-4, C-8, C-11). Because quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, they have significantly longer T1​ relaxation times. The protocol mandates an extended relaxation delay ( d1​ ) during 13C acquisition to prevent these critical signals from integrating poorly or disappearing into the baseline noise.

  • 1H NMR (400 MHz): Set the probe temperature to 298 K. Acquire 16–64 scans using a 30° pulse angle, an acquisition time of 3.0 seconds, and a relaxation delay ( d1​ ) of 1.0 second.

  • 13C NMR (100 MHz): Acquire 1024–2048 scans using a proton-decoupled sequence (e.g., WALTZ-16). Set the relaxation delay ( d1​ ) to 2.5–3.0 seconds to ensure full relaxation of the quaternary epoxide (C-4) and exocyclic alkene (C-8) carbons.

  • Self-Validation via HSQC: Run a 2D 1H−13C HSQC experiment. The protocol is self-validating: if the assigned oxirane proton ( δ 2.87 ppm) does not show a direct cross-peak with the oxirane carbon ( δ 63.8 ppm), the 1D assignments must be rejected and re-evaluated for impurities.

Quantitative Data Presentation

The following tables summarize the validated 1H and 13C NMR assignments for caryophyllene epoxide in CDCl3​ [1, 3].

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationDiagnostic Feature
11.76m-1HBridgehead methine
21.42, 1.64m-2HCyclobutane methylene
30.96, 2.08m-2HAliphatic methylene
52.87dd10.5, 4.11HOxirane proton (Epoxide)
61.32, 2.24m-2HAliphatic methylene
72.12, 2.34m-2HAliphatic methylene
92.60q9.41HBridgehead methine
101.63, 1.69m-2HCyclobutane methylene
121.00s-3HGem-dimethyl
130.98s-3HGem-dimethyl
141.20s-3HMethyl adjacent to epoxide
154.84, 4.96s-2HExocyclic methylene protons

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeDiagnostic Feature
150.8CHBridgehead carbon
227.0 CH2​ Cyclobutane carbon
339.2 CH2​ Aliphatic chain
459.6CQuaternary epoxide carbon
563.8CHMethine epoxide carbon
631.9 CH2​ Aliphatic chain
730.2 CH2​ Aliphatic chain
8151.7CQuaternary alkene carbon
948.8CHBridgehead carbon
1039.8 CH2​ Cyclobutane carbon
1133.9CQuaternary cyclobutane
1221.7 CH3​ Methyl
1329.7 CH3​ Methyl
1417.0 CH3​ Methyl
15112.7 CH2​ Exocyclic alkene carbon

Mechanistic Insights & Troubleshooting

  • Confirming Epoxidation: In the unoxidized precursor ( β -caryophyllene), the endocyclic double bond typically presents 13C signals in the δ 124–135 ppm range. Upon epoxidation, the strong electronegativity of the oxygen atom combined with the strain of the three-membered oxirane ring shifts these carbons dramatically upfield into the oxygenated aliphatic region. The appearance of C-4 at δ 59.6 ppm and C-5 at δ 63.8 ppm is the absolute diagnostic marker for successful epoxidation [1].

  • Exocyclic Alkene Integrity: The C-8/C-15 exocyclic double bond is less nucleophilic and sterically hindered, generally surviving standard epoxidation conditions. This is verified by the persistence of the highly deshielded quaternary carbon at δ 151.7 ppm and the terminal methylene carbon at δ 112.7 ppm [3].

  • Signal Overlap Resolution: The aliphatic region ( δ 1.0–2.5 ppm) in the 1H spectrum is heavily congested due to the complex ring system. If precise integration is failing, do not attempt to force 1D assignments. Instead, rely on the 1H−1H COSY spectrum to trace the spin system from the clearly resolved oxirane proton (H-5 at δ 2.87 ppm) through the adjacent methylene protons (H-6 and H-7).

References

  • Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) Source: PubMed Central (PMC) URL:[Link]

  • Caryophyllene oxide | C15H24O | CID 1742210 Source: PubChem URL:[Link]

  • Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity Source: Semantic Scholar / International Journal of Molecular Sciences URL:[Link]

Method

Application Note: In Vivo Dosing Protocols for Caryophyllene Epoxide Research

Target Audience: Preclinical researchers, pharmacologists, and drug development professionals. Introduction and Pharmacological Rationale Caryophyllene epoxide (CPO), widely known as beta-caryophyllene oxide, is a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical researchers, pharmacologists, and drug development professionals.

Introduction and Pharmacological Rationale

Caryophyllene epoxide (CPO), widely known as beta-caryophyllene oxide, is a lipophilic bicyclic sesquiterpene derived from the essential oils of various medicinal plants. It has garnered significant attention in preclinical drug development due to its potent anticancer, anti-inflammatory, and analgesic properties[1].

Unlike its parent compound beta-caryophyllene, which acts primarily as a CB2 receptor agonist, CPO exhibits a distinct pharmacological profile. It actively depolarizes the mitochondrial membrane, triggering the release of the pro-apoptotic protein Bax from Bcl-xL, which subsequently activates caspase-7 to induce G2/M phase cell cycle arrest[1]. Concurrently, CPO exerts powerful anti-inflammatory effects by suppressing the NLRP3 inflammasome and downregulating NF-κB signaling, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[2].

G cluster_0 Apoptosis Pathway cluster_1 Anti-Inflammatory Pathway CPO Caryophyllene Epoxide (CPO) Mito Mitochondrial Depolarization CPO->Mito NFkB NF-κB Inhibition CPO->NFkB NLRP3 NLRP3 Inflammasome Suppression CPO->NLRP3 Bax Bax Release Mito->Bax Casp7 Caspase-7 Activation Bax->Casp7 Apoptosis Apoptosis (G2/M Arrest) Casp7->Apoptosis Cytokines ↓ IL-1β, IL-6, TNF-α NFkB->Cytokines NLRP3->Cytokines

Fig 1. Dual mechanism of Caryophyllene Epoxide driving apoptosis and anti-inflammatory responses.

In Vivo Dosing Parameters

The therapeutic window for CPO varies significantly based on the target indication. Because CPO is highly lipophilic, bioavailability and tissue distribution are heavily dependent on the chosen vehicle and route of administration.

Quantitative Dosing Summary

The following table synthesizes field-proven dosing regimens for CPO across various murine models:

Indication / TargetAnimal ModelRouteEffective Dose RangeKey Pharmacological OutcomesRef
Analgesia & Edema Mice / Ratsi.p.12.5 – 25 mg/kgReduced writhing; significant inhibition of inflammatory edema.[1]
Lymphoma (NHL) Micei.p.10 mg/kg~75% growth inhibition of axillary and inguinal lymph nodes.[3]
Gouty Arthritis Ratsi.p. / p.o.100 – 400 mg/kgDose-dependent inhibition of IL-1β; profound analgesia at 400 mg/kg.[2]
Toxicity / Safety Micep.o.Up to 2000 mg/kgNo observable toxic effects (data based on parent compound BCP).[4]

Note on Causality: Lower doses (10-25 mg/kg) are typically sufficient for systemic anticancer and acute anti-inflammatory responses when administered intraperitoneally (i.p.) due to rapid systemic absorption[1],[3]. Higher doses (up to 400 mg/kg) are often required for complex, localized inflammatory models (like MSU-induced gouty arthritis) to achieve sufficient joint tissue penetration and overcome localized cytokine storms[2].

Vehicle Selection and Formulation Chemistry

Because CPO is a lipophilic molecule, it is practically insoluble in water. Administering CPO in purely aqueous solutions will result in immediate precipitation, leading to erratic absorption, localized tissue irritation, and failed experiments.

To create a self-validating, stable formulation, a multi-component vehicle system is required. The industry standard for CPO is a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline mixture[1].

  • DMSO (10%): Acts as the primary solvent to disrupt the crystalline lattice of CPO.

  • PEG300 (40%): A co-solvent that prevents the drug from crashing out of solution as the polarity of the mixture increases.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles, encapsulating the lipophilic CPO molecules.

  • Saline (45%): Adjusts the final osmolarity to physiological levels, preventing osmotic shock upon injection.

W Weigh 1. Weigh CPO Powder DMSO 2. Dissolve in 10% DMSO Weigh->DMSO Surfactants 3. Add 40% PEG300 + 5% Tween-80 DMSO->Surfactants Saline 4. Add 45% Saline Dropwise Surfactants->Saline Sonicate 5. Sonicate / Heat to Clear Saline->Sonicate Admin 6. In Vivo Administration Sonicate->Admin

Fig 2. Step-by-step vehicle formulation workflow for in vivo administration of lipophilic CPO.

Step-by-Step Experimental Protocols

Protocol A: Preparation of CPO Working Solution (e.g., 2.5 mg/mL)

Self-Validation Check: This protocol yields a clear solution. If the solution is cloudy, the micellar structure has failed, and the solution must not be injected.

  • Calculate Requirements: For a 25 mg/kg dose in a 20 g mouse, the required dose is 0.5 mg. At a standard injection volume of 10 mL/kg (200 µL per mouse), the required concentration is 2.5 mg/mL.

  • Initial Dissolution: Weigh exactly 2.5 mg of CPO powder and transfer it to a sterile glass vial. Add 100 µL of molecular-grade DMSO. Vortex vigorously until the powder is completely dissolved.

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex for 30 seconds to ensure homogeneous mixing.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for another 30 seconds. The solution should remain perfectly clear.

  • Aqueous Integration: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously swirling the vial.

  • Energy Dispersal: If any transient micro-precipitation occurs (milky appearance), place the vial in an ultrasonic water bath at 37°C for 5–10 minutes. Heat and sonication provide the thermodynamic energy required to stabilize the micelles[1].

  • Usage: Prepare freshly and use on the same day to prevent phase separation or oxidation[1].

Protocol B: Intraperitoneal (i.p.) Administration
  • Animal Preparation: Acclimate the mice or rats to the handling room for at least 30 minutes to reduce baseline stress, which can artificially elevate inflammatory biomarkers like cortisol and IL-6.

  • Restraint: Secure the animal using a standard scruffing technique, exposing the ventral abdomen. Tilt the animal with the head slightly downward (approx. 30 degrees) to allow the abdominal organs to shift cranially, minimizing the risk of visceral puncture.

  • Injection: Insert a 27G needle (for mice) or 25G needle (for rats) into the lower right quadrant of the abdomen at a 45-degree angle. Aspirate slightly to ensure the needle is not in the bladder or a blood vessel.

  • Delivery: Inject the calculated volume (e.g., 10 mL/kg) at a steady, moderate pace.

  • Monitoring: Return the animal to its cage. Monitor for 15-30 minutes for acute signs of distress, pain, or altered locomotion. Evaluate efficacy endpoints (e.g., writhing reduction or tumor volume) according to the specific experimental timeline (e.g., 1-2 hours post-injection for acute inflammation)[1].

Sources

Application

Application Note: Preparation and In Vitro Application of β-Caryophyllene Epoxide Stock Solutions

Introduction & Mechanistic Overview β-Caryophyllene epoxide (CPO), also known as caryophyllene oxide, is a naturally occurring bicyclic sesquiterpene isolated from the essential oils of various medicinal plants, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

β-Caryophyllene epoxide (CPO), also known as caryophyllene oxide, is a naturally occurring bicyclic sesquiterpene isolated from the essential oils of various medicinal plants, including clove and guava[1]. In preclinical oncology and pharmacology, CPO is highly valued for its potent antiproliferative, anti-inflammatory, and pro-apoptotic properties.

Mechanistically, CPO exerts its anticancer effects by suppressing the PI3K/AKT/mTOR/S6K1 signaling cascades and inducing the generation of reactive oxygen species (ROS). This sudden oxidative stress triggers mitochondrial membrane depolarization, leading to the release of the pro-apoptotic protein Bax, the downregulation of anti-apoptotic Bcl-2, and the subsequent activation of Caspases-3, -7, and -9[2]. Ultimately, this intrinsic apoptotic pathway results in robust G2/M cell cycle arrest and programmed cell death[2].

CPO_Pathway CPO β-Caryophyllene Oxide (CPO) PI3K PI3K / AKT / mTOR Pathway CPO->PI3K Suppresses ROS ROS Generation CPO->ROS Induces Apoptosis Apoptosis & G2/M Arrest PI3K->Apoptosis Inhibition promotes Mito Mitochondrial Membrane Depolarization ROS->Mito Triggers Bax Bax Upregulation & Bcl-2 Downregulation Mito->Bax Releases Caspase Caspase-3, 7, 9 Activation Bax->Caspase Activates Caspase->Apoptosis Executes

Fig 1: CPO-induced apoptotic signaling pathways and molecular targets in cancer cells.

Physicochemical Properties & Solubility Profile

CPO (CAS: 1139-30-6, Molecular Weight: 220.35 g/mol ) is a highly lipophilic compound. It is virtually insoluble in aqueous environments but exhibits excellent solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol[3]. For in vitro cell culture applications, DMSO is the preferred primary solvent due to its low volatility and superior solubilizing power[4].

Table 1: Quantitative Solubility Profile of β-Caryophyllene Epoxide

SolventMax Solubility (mg/mL)Max Solubility (mM)Preparation & Storage Notes
DMSO (Anhydrous) 44 - 100 mg/mL~200 - 450 mMRequires vortexing and sonication. Moisture drastically reduces solubility[3][4].
Ethanol (Absolute) 30 - 44 mg/mL~136 - 200 mMKeep tightly sealed to prevent evaporation.
Aqueous Buffers InsolubleN/ADo not use as a primary solvent. Requires co-solvents (e.g., PEG300, Tween-80)[4].

Protocol 1: Preparation of 10 mM CPO Master Stock Solution

Expertise & Causality: Preparing a 10 mM stock solution is optimal because it allows researchers to achieve typical working concentrations (10–100 µM)[1] while keeping the final DMSO concentration in the culture media strictly at or below 0.1% (v/v). Exceeding 0.1% DMSO can induce solvent-mediated cytotoxicity, which will artificially inflate cell death metrics and confound the true apoptotic effects of CPO. Furthermore, DMSO is highly hygroscopic; absorbed ambient moisture will rapidly decrease CPO solubility, leading to invisible micro-precipitates[3]. Therefore, using newly opened, anhydrous DMSO is non-negotiable.

Step-by-Step Methodology:
  • Equilibration: Allow the CPO powder vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of ambient moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh 10 mg of CPO powder using an analytical balance.

  • Solvent Addition: Add exactly 4.54 mL of sterile, anhydrous DMSO to the 10 mg of CPO to yield a 10 mM stock solution[1].

  • Dissolution: Vortex the mixture vigorously for 60 seconds. Follow immediately with water-bath sonication for 5–10 minutes at room temperature to provide the mechanical energy required to disrupt lipophilic aggregates[4].

  • Validation Checkpoint (Self-Validating System): Visually inspect the solution against a dark background. A properly prepared CPO stock must be perfectly transparent with no visible particulate matter. If turbidity is observed, the DMSO may have absorbed moisture, or further sonication is required.

  • Aliquot & Storage: Divide the clear stock solution into single-use aliquots (e.g., 50–100 µL) in sterile, tightly capped microcentrifuge tubes. Store immediately at -80°C (stable for up to 2 years) or -20°C (stable for 1 year)[4]. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause irreversible product degradation and precipitation.

Protocol 2: Preparation of Working Solutions for Cell Culture

Expertise & Causality: Directly pipetting high-concentration DMSO stock into a small volume of cell culture media can cause localized precipitation of CPO due to the sudden shift in solvent polarity. To prevent this "crashing out," the stock must be diluted stepwise into a larger volume of pre-warmed media under constant agitation.

Step-by-Step Methodology:
  • Thawing: Thaw a single aliquot of the 10 mM CPO stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Pre-warming: Pre-warm the appropriate complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C.

  • Dilution: To achieve a 50 µM working concentration (a common therapeutic dose for lung and prostate cancer cell lines)[2], add 5 µL of the 10 mM stock solution to 995 µL of pre-warmed media.

  • Agitation: Pipette up and down gently but rapidly during the addition to ensure immediate dispersal.

  • Validation Checkpoint (Self-Validating System): Observe the prepared culture media under an inverted phase-contrast microscope. The complete absence of micro-crystals confirms successful integration without precipitation.

  • Application: Apply the working solution immediately to the seeded cells. Do not store aqueous working solutions, as CPO will degrade or adhere to the plastic walls of the container over time[4].

CPO_Workflow Weigh 1. Weigh CPO Powder (e.g., 10 mg) Solvent 2. Add Anhydrous DMSO (e.g., 4.54 mL for 10 mM) Weigh->Solvent Dissolve 3. Vortex & Sonicate (Until clear) Solvent->Dissolve Aliquot 4. Aliquot into sterile tubes (e.g., 50-100 µL) Dissolve->Aliquot Store 5. Store at -80°C (Stable for 2 years) Aliquot->Store Dilute 6. Dilute in Culture Media (Final DMSO < 0.1%) Store->Dilute

Fig 2: Step-by-step workflow for the preparation and storage of CPO stock solutions.

In Vitro Application & Assay Validation

To ensure the prepared CPO working solution is functionally active and accurately delivered to the cells, the following downstream validation assays are recommended:

  • Apoptosis Analysis: Perform Annexin V-FITC/Propidium Iodide (PI) dual staining followed by flow cytometry to quantify early and late apoptotic populations after 24–48 hours of CPO exposure[2].

  • Cell Cycle Analysis: Utilize PI staining on permeabilized cells to confirm the expected G2/M phase arrest.

  • Western Blotting: Assess the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and Caspase-7 to validate the activation of the intrinsic mitochondrial pathway[2].

References

  • Park, K.-R., et al. (2011). "β-Caryophyllene oxide inhibits growth and induces apoptosis through the suppression of PI3K/AKT/mTOR/S6K1 pathways and ROS-mediated MAPKs activation." Cancer Letters. Available at:[Link]

  • Shabana, S., et al. (2023). "β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells." Medical Oncology. Available at:[Link]

  • Alqahtani, Y. S., et al. (2023). "Stimulation of Hemolysis and Eryptosis by β-Caryophyllene Oxide." Pharmaceuticals. Available at:[Link]

Sources

Method

Application Note: Resazurin-Assisted Broth Microdilution Protocol for Caryophyllene Epoxide MIC Determination

Overview & Mechanistic Rationale Caryophyllene epoxide (also known as β-caryophyllene oxide) is a highly lipophilic bicyclic sesquiterpene found abundantly in the essential oils of Cannabis sativa, Syzygium aromaticum (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Rationale

Caryophyllene epoxide (also known as β-caryophyllene oxide) is a highly lipophilic bicyclic sesquiterpene found abundantly in the essential oils of Cannabis sativa, Syzygium aromaticum (clove), and various Piper species[1]. As antimicrobial resistance escalates, plant-derived terpenoids are increasingly investigated for their ability to disrupt bacterial cell membranes and inhibit biofilm formation[2].

Mechanistically, caryophyllene epoxide partitions into the lipid bilayer of microbial cell membranes. This accumulation increases membrane permeability, causing the lethal leakage of vital intracellular ions. Furthermore, it exhibits potent antibiofilm activity by interfering with the early stages of biofilm matrix formation and quorum sensing, particularly in clinical isolates of Staphylococcus aureus[2].

MOA CE Caryophyllene Epoxide Membrane Cell Membrane Accumulation CE->Membrane Biofilm Biofilm Matrix Penetration CE->Biofilm Permeability Increased Permeability & Ion Leakage Membrane->Permeability Death Cell Death & Growth Inhibition (MIC Endpoint) Permeability->Death Quorum Quorum Sensing Inhibition Biofilm->Quorum Quorum->Death

Mechanistic pathways of Caryophyllene Epoxide inducing microbial growth inhibition.

Experimental Design Principles: Overcoming Terpene Lipophilicity

Determining the Minimum Inhibitory Concentration (MIC) of caryophyllene epoxide presents unique physicochemical challenges. The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution as the "gold standard" for antimicrobial susceptibility testing[3]. However, directly applying standard CLSI guidelines to lipophilic terpenes often leads to false-negative results due to poor aqueous solubility and phase separation in Mueller-Hinton Broth (MHB)[4].

To build a robust protocol, two critical modifications must be integrated:

  • Solvent/Emulsifier Optimization : Caryophyllene epoxide must be pre-solubilized in Dimethyl Sulfoxide (DMSO) or emulsified using Tween-80. The final solvent concentration in the assay must strictly remain 1-2% (v/v) to prevent intrinsic solvent-induced toxicity, which would artificially lower the MIC readout[5].

  • Colorimetric Viability Indicators : Because terpene emulsions create inherent turbidity in the broth, visually determining the MIC via standard optical density is highly subjective. The introduction of resazurin (Alamar Blue)—a redox indicator—solves this. Metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin[6]. The MIC is thus defined as the lowest concentration of the compound that prevents this color shift.

Self-Validating Assay Controls

A trustworthy protocol must be a self-validating system. To ensure data integrity, every 96-well plate must include the following internal controls:

  • Sterility Control (MHB only) : Ensures no environmental contamination occurred during media preparation or plate setup.

  • Growth Control (MHB + Inoculum) : Confirms the viability and robust growth of the bacterial/fungal strain.

  • Solvent Control (MHB + Inoculum + 1% DMSO/Tween-80) : Critically validates that the maximum concentration of the solvent vehicle does not inhibit microbial growth on its own[7].

  • Positive Control (Standard Antibiotic) : An antibiotic with a known MIC (e.g., Gentamicin or Ampicillin) to ensure the assay's sensitivity aligns with CLSI M100 historical data[7].

Step-by-Step Methodology
Materials & Reagents
  • Caryophyllene epoxide (Analytical grade, 95% purity)

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Dimethyl Sulfoxide (DMSO) or Tween-80

  • Resazurin sodium salt (0.015% w/v in sterile distilled water)

  • 96-well clear, flat-bottom microtiter plates

Step 1: Compound Solubilization
  • Weigh 10 mg of caryophyllene epoxide and dissolve it in 1 mL of 100% DMSO to create a 10,000 μg/mL stock solution.

  • Dilute the stock solution in MHB to create a "Working Solution" at twice the desired maximum testing concentration (e.g., 1,000 μg/mL). Ensure the DMSO concentration at this stage is 2% so that upon final inoculation, it drops to 1%.

Step 2: Inoculum Preparation (CLSI Standards)
  • Select 3-5 isolated colonies of the target microorganism from an 18-24 hour agar plate.

  • Suspend the colonies in sterile 0.85% saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[3].

  • Dilute this suspension 1:150 in MHB to achieve a final assay concentration of ∼5×105 CFU/mL[3].

Step 3: Broth Microdilution Setup
  • Dispense 100 μL of sterile MHB into columns 2 through 10 of the 96-well plate.

  • Add 200 μL of the Caryophyllene Epoxide Working Solution into column 1.

  • Perform a two-fold serial dilution by transferring 100 μL from column 1 to column 2. Mix thoroughly by pipetting, then transfer 100 μL to column 3. Repeat this until column 10. Discard the final 100 μL from column 10.

  • Set up controls:

    • Column 11 (Growth/Solvent Control) : 100 μL MHB containing 2% DMSO.

    • Column 12 (Sterility Control) : 200 μL MHB only.

Step 4: Inoculation and Incubation
  • Add 100 μL of the diluted inoculum (from Step 2) to columns 1 through 11. (Note: The total volume in each well is now 200 μL, effectively halving the compound and solvent concentrations).

  • Seal the plate with a breathable membrane to prevent terpene volatilization and cross-well vapor contamination[7].

  • Incubate at 35 ± 2°C for 16-20 hours for aerobic bacteria (or up to 48 hours for yeast/fungi)[3].

Step 5: Resazurin Addition and Readout
  • Following incubation, add 20-30 μL of the 0.015% resazurin solution to all wells[6].

  • Incubate the plate in the dark at 35°C for an additional 1 to 2 hours.

  • Interpretation : Observe the color change. Wells that remain blue/purple indicate growth inhibition. Wells that turn pink indicate viable, metabolizing cells. The MIC is recorded as the lowest concentration of caryophyllene epoxide in the blue/purple wells[6].

MIC_Workflow Inoculum Inoculum Preparation (0.5 McFarland Standard) Inoculation Microbial Inoculation (Final: 5x10⁵ CFU/mL) Inoculum->Inoculation Compound Compound Solubilization (DMSO/Tween-80 ≤ 2%) Dilution Two-Fold Serial Dilution (96-Well Plate) Compound->Dilution Dilution->Inoculation Incubation Incubation (16-24h at 35°C) Inoculation->Incubation Resazurin Resazurin Addition (Colorimetric Indicator) Incubation->Resazurin Data MIC Determination (Lowest Conc. w/o Color Change) Resazurin->Data

Workflow for Caryophyllene Epoxide MIC Assay using Resazurin Microdilution.

Data Presentation: Expected MIC Values

Based on recent phytochemical and microbiological evaluations, caryophyllene epoxide exhibits broad-spectrum activity. It is generally more effective against Gram-positive bacteria due to the absence of the protective outer lipopolysaccharide (LPS) membrane found in Gram-negative species[8].

Target PathogenGram Stain / TypeExpected MIC Range (μg/mL)Biofilm Inhibition Potential
Staphylococcus aureusPositive125 - 281.25Strong[2]
Bacillus subtilisPositive125 - 250Moderate[8]
Escherichia coliNegative250 - 500Moderate[8]
Pseudomonas aeruginosaNegative> 500Weak[9]
Candida albicansFungal150 - 300Moderate[10]

Note: MIC values can fluctuate based on the specific clinical isolate, expression of efflux pumps, and the exact emulsion efficiency of the assay[9].

References
  • Title : In Vitro Study to Evaluate the Best Conditions Highlighting the Antimicrobial Activity of Carum carvi Essential Oil on Human Pathogen Isolates in Formulations Against the Spread of Antibiotic Resistance Source : MDPI URL : [Link]

  • Title : ANTIMICROBIAL AND ANTIBIOFILM ACTIVITY OF CARYOPHYLLENE OXIDE IN FRONT OF BOVINE MASTITIS ISOLATED Staphylococcus aureus. Source : SBM Microbiologia URL : [Link]

  • Title : Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils Source : BMC Research Notes (NIH) URL : [Link]

  • Title : Proposals for Antimicrobial Testing Guidelines Applied on Ajowan and Spanish Lavender Essential Oils Source : ULB URL : [Link]

  • Title : Chemical Compositions, Antioxidant and Antimicrobial Activities of Essential Oils of Piper caninum Blume Source : PMC (NIH) URL :[Link]

  • Title : Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review Source : MDPI URL :[Link]

  • Title : Chemical Profile, Antioxidant and Antimicrobial Activity of Essential Oils from Boswellia ovalifoliolata Source : Impactfactor URL :[Link]

  • Title : Chemical Characterization and Evaluation of the Antibacterial Activity of Essential Oils from Fibre-Type Cannabis sativa L. (Hemp) Source : PMC (NIH) URL : [Link]

  • Title : Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics Source : Frontiers URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of caryophyllene epoxide during GC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to accurately quantify labile sesquiterpenoids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to accurately quantify labile sesquiterpenoids. Caryophyllene epoxide (also known as caryophyllene oxide) is notoriously susceptible to thermal degradation and structural rearrangement during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these degradation artifacts and provide self-validating, step-by-step protocols to restore the scientific integrity of your analytical workflows.

Part 1: Causality & Mechanisms (FAQ)

Q1: Why does caryophyllene epoxide degrade into multiple artifact peaks during standard GC-MS analysis? A: The degradation is driven by the molecule's highly strained bicyclic structure and its reactive epoxide ring. When introduced into a standard Split/Splitless (S/SL) injector maintained at typical vaporization temperatures (e.g., 250°C), the thermal energy far exceeds the activation energy required for epoxide ring-opening. This thermal stress causes the molecule to undergo skeletal rearrangement, forming artifacts such as caryophylla-4(12),8(13)-dien-5 α -ol. Studies have demonstrated that its precursor, β -caryophyllene, begins to decompose at temperatures as low as 120°C[1], and caryophyllene epoxide itself undergoes significant thermal decomposition at temperatures exceeding 170°C[2].

Q2: How do active sites in the GC flow path exacerbate this degradation? A: Thermal degradation is dramatically accelerated by catalytic active sites—specifically, Lewis acid sites or free silanol groups (-SiOH) present in the glass liner, glass wool, or the head of the capillary column. The oxygen atom in the epoxide ring acts as a Lewis base, coordinating with these active sites. This interaction lowers the activation energy for degradation, leading to peak tailing, loss of response, and the generation of artifact peaks even at moderate temperatures.

Q3: What are the recommended injection techniques to prevent this? A: To preserve the structural integrity of caryophyllene epoxide, thermal shock must be eliminated. Cold On-Column (COC) injection is the gold standard, as it deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point, completely bypassing a hot vaporization chamber[3]. Alternatively, Programmed Temperature Vaporization (PTV) can be utilized, where the sample is injected cold and the temperature is ramped rapidly to transfer the analytes with minimal thermal residence time.

Part 2: Troubleshooting Workflow

The following logical workflow illustrates the decision-making process for mitigating caryophyllene epoxide degradation in your GC-MS system.

Workflow A Caryophyllene Epoxide Degradation Detected B Assess GC Injection Port A->B C Is Temp > 150°C? B->C D Switch to Cold On-Column (COC) or PTV Injection C->D Yes E Inspect Liner & Column for Active Sites C->E No D->E F Install Ultra-Inert Liner & Trim Column Head E->F G Validate with Standard: Recovery > 95% F->G

Logical troubleshooting workflow for mitigating caryophyllene epoxide degradation in GC-MS.

Part 3: Quantitative Data Presentation

The table below summarizes the quantitative impact of various GC injection parameters on the recovery of caryophyllene epoxide.

Injection TechniqueInjector Temp (°C)Liner TypeEpoxide Recovery (%)Artifact Formation
Split/Splitless (Standard) 250°CStandard Glass Wool< 40%High
Split/Splitless (Optimized) 150°C - 200°CUltra-Inert (No Wool)~ 75%Moderate
PTV (Programmed Temp) 40°C 220°CDeactivated Baffled> 92%Low
Cold On-Column (COC) Oven Track (e.g., 40°C)Uncoated Retention Gap> 98%None

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Implement the following methodologies based on your hardware capabilities.

Protocol A: Cold On-Column (COC) Injection Setup

Causality: By depositing the sample directly into the column at a low temperature, we completely eliminate the thermal shock and Lewis acid catalysis associated with hot vaporization chambers[3].

  • Hardware Preparation: Install a COC injector and a deactivated fused silica retention gap (e.g., 2 m × 0.53 mm i.d.). Connect this to the analytical column (e.g., DB-5MS or DB-Wax) using a zero-dead-volume press-fit connector.

  • Temperature Programming: Set the initial oven and injector temperature to 3–5°C below the boiling point of the sample solvent (e.g., 35°C for pentane/ether mixtures).

  • Injection: Inject 0.5–1.0 µL of the sample slowly to allow the solvent to form a uniform film in the retention gap.

  • Oven Ramp: Hold the initial temperature for 1–2 minutes, then apply a gentle temperature ramp (e.g., 4–10°C/min) to elute the compounds without thermal degradation[4].

  • System Validation: Inject a certified reference standard of caryophyllene epoxide (10 µg/mL). Validation Threshold: The appearance of a single, symmetrical peak with a calculated recovery of >98% confirms the system's inertness. If multiple peaks appear, replace the retention gap.

Protocol B: Programmed Temperature Vaporization (PTV) Optimization

Causality: When COC is not feasible due to dirty sample matrices, PTV provides a compromise. Cold injection prevents initial thermal degradation, while a rapid temperature ramp ensures the analyte is transferred to the column faster than the kinetics of the degradation reaction[5].

  • Liner Selection: Install a deactivated, baffled PTV liner. Crucial: Do not use glass wool, as the high surface area of the silica fibers will catalyze epoxide ring-opening.

  • Initial Conditions: Set the PTV injector to a cold initial temperature (e.g., 40°C).

  • Injection and Transfer: Inject the sample. Rapidly heat the injector at the maximum ramp rate (e.g., 10°C/sec or 600°C/min) to a moderate transfer temperature (e.g., 200°C).

  • Hold Time: Hold the transfer temperature only as long as necessary to sweep the analytes onto the column (typically 1–2 minutes), then cool the injector to prevent baking residual matrix contaminants.

  • System Validation: Spike your sample with a stable internal standard (e.g., tridecane). Validation Threshold: Monitor the area ratio of caryophyllene epoxide to the internal standard across 5 replicate injections. A Relative Standard Deviation (RSD) of <5% and the absence of tailing validate the method's thermal stability.

References

  • Thermal decomposition and oxidation of β -caryophyllene in black pepper during subcritical water extraction - PMC. nih.gov.[Link]

  • Gas chromatography for β -caryophyllene determination in St. John's wort infused oil. lmaleidykla.lt.[Link]

  • Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation - MDPI. mdpi.com.[Link]

  • Analysis and Sensory Evaluation of Volatile Constituents of Fresh Blackcurrant (Ribes nigrum L.) Fruits | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org.[Link]

  • Direct Thermal Desorption−Gas Chromatography and Gas Chromatography−Mass Spectrometry Profiling of Hop (Humulus lupulus L.) Essential Oils in Support of Varietal Characterization | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org.[https://pubs.acs.org/doi/10.1021/jf990815+] ()

Sources

Optimization

Technical Support Center: Caryophyllene Epoxide Extraction Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with isolating caryophyllene epoxide (β-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with isolating caryophyllene epoxide (β-caryophyllene oxide). This oxygenated sesquiterpene is highly valued for its potent anti-inflammatory and anticancer properties[1], but its extraction is notoriously plagued by thermal degradation, matrix entrapment, and the co-extraction of undesirable plant waxes.

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and field-proven causality to help you maximize your extraction yields and purity.

Extraction Logic & Optimization Workflow

Before troubleshooting, it is critical to understand the physical chemistry of the extraction process. Caryophyllene epoxide is slightly more polar than its hydrocarbon precursor (β-caryophyllene) due to the epoxide ring. Therefore, extraction modalities must balance solvent polarity, mass transfer kinetics, and thermal control.

SFE_Workflow Matrix Plant Matrix Preparation (Moisture <10%, 250 µm) SFE Supercritical CO2 Extraction (100 bar, 40°C) Matrix->SFE Load Extractor Sep1 Separator 1: Depressurization (80 bar - Wax Removal) SFE->Sep1 Step 1: Fractional Drop Modifier Co-solvent Addition (1-3% Polar Modifier) Modifier->SFE Enhance Polarity Sep2 Separator 2: Target Fraction (Atmospheric - Epoxide Rich) Sep1->Sep2 Step 2: Precipitation Validation GC-MS Validation (Internal Standard Recovery) Sep2->Validation Isolate & Analyze

Fig 1. Logical workflow for fractional Supercritical Fluid Extraction (SFE) of caryophyllene epoxide.

Troubleshooting Guides (Q&A)

Q: Why is my Supercritical Fluid Extraction (SFE) yield of caryophyllene epoxide lower than expected, even when I increase the pressure to 250 bar? A: This is a classic selectivity error. While increasing pressure increases the density of supercritical CO₂ (SC-CO₂) and its overall solvent power, it drastically reduces its selectivity. At high pressures (e.g., 250 bar), the dense fluid co-extracts large quantities of high-molecular-weight waxes, lipids, and chlorophylls[2]. This dilutes your target oxygenated sesquiterpenes. Causality & Solution: To fix this, implement fractional extraction. Operate the primary extraction at a moderate pressure (e.g., 100 bar at 40 °C) to selectively target volatile and semi-volatile fractions, which prevents the internal mass transfer resistance from being overwhelmed by heavy waxes[2].

Q: I am observing significant thermal degradation and isomerization of my target compound. How do I prevent this? A: If you are using traditional hydrodistillation, the prolonged exposure to boiling water (100 °C) provides the activation energy necessary for the thermal degradation and oxidation of sensitive sesquiterpenes[3]. Causality & Solution: Transition to Ultrasound-Assisted Extraction (UAE) or SFE. UAE operates via acoustic cavitation—the rapid implosion of microbubbles generates localized shear forces that disrupt plant cell walls without elevating the bulk solvent temperature[4]. Ensure your UAE bulk temperature is actively cooled and maintained below 40 °C.

Q: Does the addition of a co-solvent (modifier) in SFE improve caryophyllene epoxide recovery? A: Yes, significantly. Because caryophyllene epoxide contains an oxygen atom, it is more polar than pure SC-CO₂, which behaves similarly to non-polar hexane. Causality & Solution: Adding 1–3% (v/v) of a polar modifier (like ethanol or methanol) increases the density and alters the dielectric constant of the supercritical fluid, disrupting matrix-analyte hydrogen bonding and drastically improving the solubility of the epoxide.

Quantitative Parameter Comparison

To facilitate method selection, the following table summarizes the quantitative performance of various extraction modalities based on empirical optimization data,[2],[4].

Extraction MethodTypical Yield (% w/w)Optimal Temp (°C)Key Operating ParametersSelectivity for Epoxide
SFE (Fractional) 0.69% - 1.18%40 - 55100-350 bar; 1-3% modifierHigh (Waxes drop in Sep 1)
UAE (Sonication) 0.50% - 0.90%< 4074.5% amplitude; 4-10 minModerate (Requires winterization)
Hydrodistillation < 0.25%100> 120 minLow (High thermal degradation)

Self-Validating Experimental Protocols

A protocol is only as good as its internal checks. The following methodologies are designed as self-validating systems, ensuring that you can verify success at each critical juncture before proceeding.

Protocol A: Optimized Fractional SFE Workflow

Objective: Isolate high-purity caryophyllene epoxide while rejecting heavy plant waxes.

  • Matrix Preparation & Validation: Mill the dried plant matrix to a particle size of ~250 µm[2].

    • Validation Step: Perform a rapid moisture analysis. Ensure moisture content is <10% to prevent ice formation in the restrictor valves during depressurization.

  • Static Extraction Phase: Load the matrix into the extraction vessel. Introduce SC-CO₂ at 100 bar and 40 °C with 2% ethanol as a modifier. Hold in a static state for 5 minutes.

    • Validation Step: Monitor the pump pressure gauge. A stable pressure reading confirms complete solvent penetration and equilibrium within the matrix.

  • Dynamic Extraction & Fractional Separation: Initiate dynamic flow at 1.2 kg/h [2]. Route the effluent through two separators in series.

    • Separator 1 (Wax Drop): Set to 80 bar and 40 °C. The sudden drop in CO₂ density causes heavy waxes to precipitate[2].

    • Separator 2 (Target Drop): Set to atmospheric pressure. The remaining CO₂ turns to gas, precipitating the caryophyllene epoxide-rich essential oil.

  • Analytical Validation: Spike the collected oil from Separator 2 with an internal standard (e.g., nonane). Analyze via GC-MS using retention indices to confirm the absence of thermal isomers and quantify the exact yield of caryophyllene epoxide.

Protocol B: Ultrasound-Assisted Extraction (UAE)

Objective: Rapid, low-temperature extraction for thermally labile matrices.

  • Solvent Preparation: Mix the plant matrix with 74.2% aqueous methanol (v/v) at a 1:10 solid-to-liquid ratio[4].

  • Cavitation Phase: Apply an ultrasonic probe at 74.5% high-intensity amplitude for exactly 4 minutes[4].

    • Validation Step: Insert a thermocouple into the bulk solvent. If the temperature exceeds 40 °C, pause the sonication. The system validates that cavitation (not thermal boiling) is driving the mass transfer.

  • Winterization (Post-Extraction): Because UAE is less selective than SFE, chill the crude extract to -20 °C for 24 hours.

    • Validation Step: Centrifuge at 10,000 x g. A clear supernatant confirms the successful precipitation and removal of co-extracted lipids.

Downstream Biological Context: Why Purity Matters

For drug development professionals, the purity of the extracted caryophyllene epoxide directly impacts downstream in vitro and in vivo assays. BCPO is a potent chemosensitizer that actively modulates several critical signaling pathways in oncology[1]. Co-extracted impurities (like chlorophyll or degraded terpenes) can cause false positives in ROS generation assays or non-specific cytotoxicity.

BCPO_Pathway BCPO Caryophyllene Epoxide (High Purity Extract) ROS ROS Generation (Oxidative Stress) BCPO->ROS Upregulates NFkB NF-κB Pathway (Inflammation) BCPO->NFkB Inhibits PI3K PI3K/AKT/mTOR (Survival Pathway) BCPO->PI3K Downregulates Apoptosis Cancer Cell Apoptosis (Cell Cycle Arrest) ROS->Apoptosis Triggers NFkB->Apoptosis Prevents Survival PI3K->Apoptosis Halts Proliferation

Fig 2. Molecular signaling pathway of caryophyllene epoxide (BCPO) inducing apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave-Assisted Extraction (MAE) instead of UAE? A: Yes, MAE is highly efficient for cannabis and hemp matrices[5]. However, MAE relies on dipole rotation and ionic conduction to generate rapid internal heating. If your specific matrix lacks sufficient moisture to absorb the microwaves, or if you cannot precisely control the localized temperature, you risk the same thermal degradation seen in hydrodistillation. UAE is generally safer for highly labile epoxides.

Q: How does particle size affect SFE yield? A: Grinding the matrix to ~250 µm strikes the perfect balance[2]. If the particles are too large, internal mass transfer resistance governs (and slows) the process. If milled too finely into a powder, the matrix can compact under high pressure, causing solvent channeling where the SC-CO₂ bypasses the material entirely.

References

  • Supercritical Fluid Extraction of Compounds of Pharmaceutical Interest from Wendita calysina (Burrito) Source: MDPI (Processes) URL:[Link]

  • Application of response surface methodology for the optimization of supercritical fluid extraction of essential oil from pomegranate (Punica granatum L.) peel Source: PubMed Central (PMC) / NIH URL:[Link]

  • Anticancer properties of beta-caryophyllene and d-limonene terpenes: A review Source: Asian Pacific Journal of Tropical Biomedicine (Hep Journals) URL:[Link]

  • Evaluation, prediction and optimization the ultrasound-assisted extraction method using response surface methodology: antioxidant and biological properties of Stachys parviflora L Source: PubMed Central (PMC) / NIH URL:[Link]

  • The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer Source: MDPI (Molecules) URL:[Link]

  • Extraction techniques for bioactive compounds of cannabis Source: Natural Product Reports (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Diagnostic Workflow: Resolving Caryophyllene Epoxide Co-Elution

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in natural product and cannabis analytical chemistry: the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in natural product and cannabis analytical chemistry: the chromatographic resolution of caryophyllene epoxide (also known as caryophyllene oxide).

Because caryophyllene epoxide is a bicyclic sesquiterpenoid lacking a strong UV chromophore, its detection and separation rely heavily on precise hydrophobic and steric interactions. This guide synthesizes mechanistic theory, diagnostic workflows, and self-validating protocols to ensure absolute peak purity in your high-performance liquid chromatography (HPLC) assays.

Before adjusting your instrument parameters, follow this logical diagnostic pathway to identify the root cause of the co-elution and apply the correct physicochemical fix.

G Start Identify Caryophyllene Epoxide Co-elution Issue Analyze Perform MS/DAD Peak Purity Scan Identify Co-eluting Species Start->Analyze Phase1 Modify Mobile Phase Selectivity Switch ACN (Dipole) to MeOH (H-Bond) Analyze->Phase1 Step 1: Solvent Tuning Eval1 Evaluate Resolution (Rs > 1.5?) Phase1->Eval1 Ternary Implement Ternary Gradient (MeOH / ACN / H2O) Eval1->Ternary Shifted Co-elution (e.g., Linalool/Cineole) StatPhase Orthogonal Stationary Phase Switch C18 to Cyano (CN) or PFP Eval1->StatPhase Persistent Co-elution Success Baseline Separation Validated (Peak Purity > 99%) Eval1->Success Yes Ternary->Eval1 Re-evaluate StatPhase->Success Selectivity Achieved

Diagnostic workflow for resolving caryophyllene epoxide co-elution in reversed-phase HPLC.

Core Troubleshooting Guide & Mechanistic FAQs

Q1: Why does caryophyllene epoxide consistently co-elute with other sesquiterpenes on standard C18 columns? A1: The issue is rooted in the mechanism of retention. On a standard C18 (octadecylsilane) reversed-phase column, retention is driven almost entirely by dispersive (hydrophobic) interactions. Caryophyllene epoxide ( C15​H24​O ) has a highly rigid bicyclic structure with a relatively lipophilic profile. Compounds with similar partition coefficients (LogP), such as α -humulene or certain lipophilic terpenes, will co-elute because the C18 phase cannot differentiate their subtle steric differences[1]. To resolve this, you must exploit the single polar feature of caryophyllene epoxide: its oxirane (epoxide) ring.

Q2: I am using an Acetonitrile/Water gradient, and caryophyllene epoxide is co-eluting with a strongly UV-active terpene. What is the mechanistic fix? A2: You must change the selectivity class of your organic modifier. Acetonitrile (ACN) is a dipole-interacting solvent (Selectivity Group VI). Switch your strong solvent to Methanol (MeOH), which is a proton-donor/acceptor (Selectivity Group II). Because caryophyllene epoxide contains an oxygen atom in its epoxide ring, it acts as a weak hydrogen bond acceptor. Methanol exploits this by forming transient hydrogen bonds with the oxirane oxygen, selectively altering its retention factor ( k′ ) relative to non-oxygenated terpenes. Chromatographic studies demonstrate that switching from an ACN gradient to a MeOH gradient successfully pulls caryophyllene oxide away from strictly lipophilic co-eluters[2].

Q3: Switching to Methanol resolved the caryophyllene epoxide, but now 1,8-cineole and linalool are co-eluting. How do I fix this "whack-a-mole" effect? A3: This is a classic selectivity shift. When you change from ACN to MeOH, you alter the relative retention times of the entire matrix. To achieve comprehensive separation, implement a ternary mobile phase system . By blending Methanol, Acetonitrile, and Water, you leverage both dipole-dipole interactions and hydrogen bonding simultaneously. A proven approach is to run a gradient of Methanol/Water while holding Acetonitrile isocratic at 30%[2].

Q4: If mobile phase optimization fails, which stationary phase chemistries provide orthogonal selectivity for caryophyllene epoxide? A4: You must move away from purely hydrophobic phases and introduce dipole or steric recognition:

  • Cyano (CN) Columns: These columns provide moderate polarity and strong π−π and dipole-dipole interactions. Cyano phases, when used with an acetonitrile and phosphate buffer mobile phase, offer excellent resolution for sesquiterpene isomers like β -caryophyllene and α -humulene, which translates perfectly to the epoxide derivative[1].

  • Pentafluorophenyl (PFP) Columns: PFP phases offer multiple retention mechanisms, including hydrogen bonding, dipole-dipole, and shape selectivity. The rigid bicyclic ring of caryophyllene epoxide interacts sterically with the fluorinated aromatic ring in a way that linear or monocyclic terpenes cannot, forcing a separation.

Data Presentation: Solvent Selectivity Matrix

The following table summarizes the causal relationship between solvent choice and the retention behavior of caryophyllene epoxide versus common interfering terpenes.

CompoundDetectable m/zRetention Behavior (ACN Gradient)Retention Behavior (MeOH Gradient)Primary Interaction Mechanism
Linalool 137.2Early ElutionDelayed Elution (Co-elutes with Cineole)Strong H-Bonding
1,8-Cineole 196.2Mid ElutionMid Elution (Co-elutes with Linalool)Moderate Dipole
Linalyl Acetate 137.2Late ElutionLate ElutionDispersive / Hydrophobic
Caryophyllene Epoxide 203.2Late Elution (Co-elutes with lipophilic terpenes) Shifted Earlier (Resolved from lipophilic terpenes) Weak H-Bond Acceptor (Oxirane ring)

Data synthesized from reversed-phase selectivity studies comparing Group II (MeOH) and Group VI (ACN) solvents[2][3].

Experimental Protocol: Self-Validating Ternary Gradient Optimization

To guarantee trustworthiness in your results, do not rely solely on retention time. The following protocol embeds a self-validating feedback loop using Diode Array Detection (DAD) and Mass Spectrometry (MS) to ensure caryophyllene epoxide is completely isolated.

Objective: Establish baseline resolution ( Rs​≥1.5 ) of caryophyllene epoxide from complex terpene matrices using a ternary solvent system.

Materials:

  • Column: Cyano (CN) or PFP column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Mobile Phase C: Acetonitrile (HPLC Grade).

Step-by-Step Methodology:

  • System Preparation: Purge all HPLC lines to ensure no residual buffer salts remain. Set the column oven to a tightly controlled 27 °C to stabilize the partition coefficients of the volatile terpenes[1].

  • Isocratic Hold Setup: Program the HPLC pump to deliver Mobile Phase C (ACN) at a constant, isocratic rate of 30% throughout the entire run. This maintains baseline dipole interactions.

  • Dynamic Gradient Execution:

    • Time 0-2 min: 25% B (MeOH), 45% A (Water), 30% C (ACN).

    • Time 2-15 min: Linear ramp to 65% B, 5% A, 30% C.

    • Flow Rate: 0.8 mL/min.

  • Self-Validation Check (The Trust Mechanism):

    • Configure your DAD to monitor at 210 nm (optimal for caryophyllene epoxide due to lack of strong chromophores) and your MS in positive electrospray ionization (ESI+) mode scanning for m/z 203.2[1][2].

    • Automated Purity Logic: Activate the "Peak Purity" algorithm in your chromatography data system (CDS). The software must compare the UV spectra at the upslope, apex, and downslope of the caryophyllene epoxide peak.

    • Causality: If a lipophilic terpene is co-eluting, the spectral match factor will drop below 990. If the purity index fails, the protocol dictates an automatic 5% reduction in the gradient slope (extend run time to 20 min) to increase the theoretical plates ( N ) interacting with the analyte.

By utilizing orthogonal detectors (UV and MS) and exploiting the specific hydrogen-bonding capacity of the oxirane ring via Methanol, this protocol ensures that your caryophyllene epoxide quantification is both accurate and scientifically unassailable.

References

  • A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass, NIH,
  • (-)Carophyllene oxide, SIELC Technologies,
  • How does solvent choice impact reversed-phase flash chromatography separ
  • How can I modify my flash chromatography method to separate chemically similar compounds?, Biotage,
  • Development of a high performance liquid chromatography method for quantification of isomers β-caryophyllene and α-humulene in copaiba oleoresin using the Box-Behnken design, ResearchG

Sources

Optimization

Technical Support Center: Caryophyllene Epoxide Stability &amp; Handling

Welcome to the Technical Support Center for Caryophyllene Epoxide (also known as β-Caryophyllene oxide). This guide is designed for researchers, analytical scientists, and drug development professionals who require robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Caryophyllene Epoxide (also known as β-Caryophyllene oxide). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven methodologies for handling this bicyclic sesquiterpene.

Below, you will find quantitative solubility data, troubleshooting FAQs addressing common experimental failures, and self-validating protocols to ensure scientific integrity in your workflows.

Physicochemical Profiling & Solubility Data

Caryophyllene epoxide is characterized by a highly lipophilic hydrocarbon backbone and a sterically strained epoxide ring[1]. Because it lacks hydrogen-bond donors, it exhibits extremely poor aqueous solubility but dissolves readily in polar aprotic and organic solvents[2].

Table 1: Validated Solubility Profiles

SolventMax Solubility (mg/mL)Application Notes & Causality
Ethanol (Anhydrous) 30 - 44Preferred for biological assays. Purge with inert gas to prevent terpene core oxidation[2][3].
DMSO 10 - 44Highly dependent on moisture content. Use fresh, anhydrous DMSO to prevent premature hydrolysis[3].
DMF ~20Suitable for synthetic workflows and derivatization[2].
Aqueous Buffers (e.g., PBS) ~0.25 (with co-solvent)Requires a 1:3 Ethanol:PBS ratio. Do not store for >24 hours[2].
Water InsolubleDirect addition results in immediate nucleation and precipitation[3].

Frequently Asked Questions (Troubleshooting)

Q1: Why does my caryophyllene epoxide precipitate when diluted into cell culture media or aqueous buffers? Causality: Caryophyllene epoxide has a high partition coefficient (logP). When a concentrated organic stock (e.g., in DMSO) is introduced directly into an aqueous environment, the local dielectric constant shifts dramatically. The hydrophobic sesquiterpene core cannot be solvated by water molecules, leading to rapid nucleation and precipitation. Solution: Always use a co-solvent strategy. Pre-dilute the stock in ethanol, then add dropwise to the aqueous buffer under vigorous vortexing. The maximum achievable concentration in a 1:3 Ethanol:PBS (pH 7.2) system is approximately 0.25 mg/mL[2].

Q2: How long can I store caryophyllene epoxide in solution? Causality: The stability of the epoxide ring is heavily dependent on the nucleophilicity and pH of the solvent. In anhydrous organic solvents (EtOH, DMSO) purged with an inert gas (N2 or Argon) and stored at -20°C, the compound remains stable for months[2][4]. However, in aqueous solutions, the epoxide is susceptible to slow hydrolysis. Solution: Aqueous working solutions must be prepared fresh and used within 24 hours[2]. Do not freeze-thaw aqueous formulations, as this accelerates degradation and irreversible aggregation.

Q3: What are the primary degradation pathways in acidic media? Causality: The epoxide ring in caryophyllene is sterically strained. In the presence of acidic aqueous media, the epoxide oxygen is protonated, turning it into an excellent leaving group. This triggers a cascade of carbocation rearrangements—a hallmark of sesquiterpene chemistry. The primary acid-catalyzed hydration and degradation products are clovane-2β,9α-diol and various caryolanic derivatives[1][5]. Solution: Avoid formulating caryophyllene epoxide in buffers with a pH < 6.0. If acidic conditions are required for your assay, expect rapid degradation and quantify the active compound continuously via HPLC or GC-MS.

Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Aqueous-Organic Working Solutions

Objective: Achieve a stable 0.25 mg/mL aqueous solution without micro-precipitates.

  • Stock Preparation: Weigh 10 mg of crystalline caryophyllene epoxide and dissolve in 1 mL of anhydrous ethanol to create a 10 mg/mL stock[2].

  • Inert Purging: Purge the vial with Nitrogen gas for 10 seconds and seal immediately to prevent oxidative degradation[2][4].

  • Aqueous Dilution: Place 39 mL of PBS (pH 7.2) on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a micropipette, add 1 mL of the ethanolic stock dropwise into the vortex of the PBS.

  • Self-Validation Step (Turbidity Check): Transfer 1 mL of the final solution to a cuvette and measure absorbance at 600 nm using a UV-Vis spectrophotometer. An OD600​>0.05 indicates micro-precipitation. If this occurs, the rate of addition was too fast or the buffer temperature was too low.

  • Usage: Utilize the clear solution within 24 hours[2].

Protocol B: Monitoring Acid-Catalyzed Degradation via GC-MS

Objective: Quantify the conversion of caryophyllene epoxide to clovane-2β,9α-diol in acidic conditions[1][5].

  • Incubation: Incubate 1 mg/mL caryophyllene epoxide in an acetate buffer (pH 4.5) with 10% DMSO at 37°C.

  • Sampling: Extract 100 µL aliquots at 0, 1, 4, and 24 hours.

  • Liquid-Liquid Extraction: Quench the reaction by adding 100 µL of cold hexane. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Inject 1 µL of the organic (upper) layer into a GC-MS system.

  • Self-Validation Step (Mass Balance): Monitor the disappearance of the caryophyllene epoxide peak (m/z 220) and the emergence of the clovane-diol mass signature. If the mass balance does not equal ~100%, check the aqueous layer for highly polar, secondary degradation products.

Mechanistic & Workflow Visualizations

DegradationPathway A β-Caryophyllene Oxide (Highly Lipophilic) B Anhydrous Organic Solvents (EtOH, DMSO, DMF) A->B Dissolution C Acidic Aqueous Media (pH < 6.0) A->C Aqueous Exposure D Stable Stock Solution (Store at -20°C) B->D N2 Purge E Epoxide Protonation & Ring Opening C->E H+ Attack F Degradation Products: Clovane-2β,9α-diol & Caryolanic Derivatives E->F Carbocation Rearrangement

Mechanistic degradation pathway and stability logic tree for β-Caryophyllene Oxide.

Workflow S1 Weigh β-Caryophyllene Oxide S2 Dissolve in Anhydrous EtOH (Max 30 mg/mL) S1->S2 S3 Dropwise Addition to PBS under Vigorous Vortexing S2->S3 1:3 Ratio S4 Self-Validation: Measure OD600 S3->S4 S5 Clear Solution (OD600 < 0.05) S4->S5 Pass S6 Cloudy Suspension (OD600 > 0.05) S4->S6 Fail S7 Use within 24 hours (Do not store) S5->S7 S8 Adjust Co-solvent Ratio or Reduce Concentration S6->S8 S8->S3 Retry

Self-validating workflow for formulating aqueous-compatible working solutions.

References

  • Fomenko, V. V., et al. "Reactions of caryophyllene, isocaryophyllene, and their epoxy derivatives with acetonitrile under Ritter reaction conditions". ResearchGate.[Link]

  • Dawson, Ramage, and Whitehead. "4336. The Caryophyllenes. Part X. Oxides from the Caryophyllenes". RSC Publishing.[Link]

Sources

Troubleshooting

Chromatography Technical Support Center: Caryophyllene Epoxide Separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating and quantifying caryophyllene epoxide (β...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating and quantifying caryophyllene epoxide (β-caryophyllene oxide). Because sesquiterpenoids are highly lipophilic and structurally similar, achieving baseline resolution requires precise manipulation of solvatochromic interactions and stationary phase dynamics.

Below, you will find self-validating protocols, workflow visualizations, and field-proven troubleshooting strategies to optimize your mobile phase.

Logical Workflow for Mobile Phase Optimization

MobilePhaseOpt Start Sample Prep: Caryophyllene Epoxide Col Stationary Phase (C18 / C8 RP Column) Start->Col Mod Organic Modifier (Acetonitrile vs. Methanol) Col->Mod Grad Gradient Optimization (45% to 95% Organic) Mod->Grad Add Aqueous Additives (0.1% Formic Acid) Grad->Add Eval Evaluate Resolution (Target Rs > 1.5) Add->Eval Eval->Mod Co-elution Opt Optimized Mobile Phase Eval->Opt Rs > 1.5

Logical workflow for optimizing RP-HPLC mobile phases for caryophyllene epoxide separation.

Core Methodologies & Step-by-Step Protocols

Protocol: High-Resolution RP-HPLC Separation of Caryophyllene Epoxide

Causality & Design: Sesquiterpenoids are highly lipophilic. A purely aqueous phase will cause sample precipitation, while a purely organic phase will result in zero retention. We utilize a ternary gradient system to manipulate specific dipole and hydrogen-bonding interactions, ensuring baseline separation from structurally similar terpenes like α-humulene and β-caryophyllene[1].

Self-Validating System Suitability Test (SST): Before analyzing unknown samples, you must validate the system state. Inject a standard mixture containing linalool, β-caryophyllene, and caryophyllene epoxide. Validation Criteria: The protocol is only validated for sample injection if the resolution ( Rs​ ) between β-caryophyllene and caryophyllene epoxide is ≥1.5 , and the tailing factor for the epoxide peak is ≤1.2 . If these conditions fail, do not proceed; purge the column and prepare fresh mobile phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Line A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Line B: HPLC-grade Methanol.

    • Line C: HPLC-grade Acetonitrile.

    • Mechanistic Note: The addition of formic acid (or phosphoric acid for non-MS applications) is critical to suppress secondary interactions between the epoxide oxygen and residual silanols on the stationary phase[2].

  • Column Equilibration:

    • Column: C18 or C8 Reversed-Phase, fully endcapped (e.g., 250 x 4.6 mm, 5 µm).

    • Equilibrate the system with 30% Line C, 31.5% Line B, and 38.5% Line A for 10 column volumes (CV) at a flow rate of 1.0 mL/min.

  • Gradient Execution:

    • Maintain Line C (Acetonitrile) isocratically at 30%.

    • Ramp Line B (Methanol) from 31.5% to 66.5% over 10 CVs, proportionally decreasing Line A (Water)[1].

  • Detection & Confirmation:

    • Monitor via UV/Diode-Array Detection (DAD) at 210 nm or via Mass Spectrometry (positive ion mode, monitoring m/z 203.2 for the epoxide)[1].

Quantitative Data Summaries

Table 1: Ternary Gradient Profile for Complex Terpene Separation

Time / CV Water (Line A) Methanol (Line B) Acetonitrile (Line C) Mechanistic Rationale
0.0 38.5% 31.5% 30.0% Initial retention of early-eluting monoterpenes.
10.0 3.5% 66.5% 30.0% Elution of highly lipophilic sesquiterpenes.
12.0 3.5% 66.5% 30.0% Column wash to remove matrix lipids.

| 12.1 | 38.5% | 31.5% | 30.0% | Re-equilibration for the next injection. |

Table 2: Retention Behavior of Caryophyllene Epoxide by Modifier

Organic Modifier Elution Speed Selectivity / Interaction Type Recommended Use Case
Methanol (MeOH) Faster Protic (Hydrogen bonding) Separating caryophyllene epoxide from highly hydrophobic terpenes[1].

| Acetonitrile (ACN)| Slower | Aprotic (Dipole-dipole) | Resolving critical monoterpene pairs (e.g., 1,8-cineole and linalool)[1]. |

Troubleshooting Guides (Q&A)

Q: I am observing co-elution between caryophyllene epoxide and other lipophilic terpenes. How should I adjust the mobile phase? A: Switch from a binary to a ternary mobile phase. Acetonitrile and methanol offer different selectivities due to their distinct solvatochromic parameters. Experimental data shows that caryophyllene epoxide elutes earlier in methanol compared to acetonitrile, whereas other terpenes behave differently[1]. By holding acetonitrile isocratically (e.g., 30%) and running a methanol/water gradient, you leverage the unique selectivity of both modifiers to resolve critical pairs.

Q: Why does my caryophyllene epoxide peak exhibit severe tailing in RP-HPLC? A: Causality: While caryophyllene epoxide is a neutral sesquiterpenoid, the oxygen atom in the epoxide ring acts as a strong hydrogen-bond acceptor. If you are using an older or non-endcapped silica column, unreacted silanol groups (which are acidic) will form hydrogen bonds with the epoxide, causing peak tailing. Solution: First, ensure you are using a fully endcapped C18 column. Second, add an acidic modifier to your aqueous mobile phase (e.g., 0.1% formic acid or phosphoric acid). This lowers the pH, ensuring residual silanols remain protonated and neutral, thereby eliminating the secondary electrostatic interactions[2].

Q: My retention times are drifting over multiple injections. What is the root cause? A: Terpenes are highly sensitive to temperature fluctuations, which alter mobile phase viscosity and partitioning kinetics. If your column oven is not active, ambient temperature changes will cause drift. Always thermostat your column compartment (e.g., 30°C). Additionally, ensure your mobile phase is adequately degassed; micro-bubbles in ternary high-pressure mixing systems can cause flow rate inconsistencies.

Frequently Asked Questions (FAQs)

Q: Should I use isocratic or gradient elution for caryophyllene epoxide? A: If you are analyzing an isolated standard or a highly purified fraction, an isocratic method (e.g., 70% Acetonitrile / 30% Water buffered to pH 3.5) is sufficient, faster, and highly reproducible[3]. However, if you are analyzing complex matrices like cannabis or clove extracts, a gradient is mandatory to resolve early-eluting monoterpenes from late-eluting sesquiterpenes without causing excessive band broadening.

Q: Can I use Gas Chromatography (GC) instead of HPLC for this separation? A: Yes. Fast GC-FID or GC-MS is frequently used for terpene profiling. However, because caryophyllene epoxide is thermally labile, you must carefully optimize the inlet temperature and use an appropriate stationary phase (e.g., a DB-wax or 5% phenyl methyl siloxane column) to prevent thermal degradation during separation[4]. HPLC is often preferred when recovering the compound for preparative purposes or avoiding thermal artifacts.

References

  • Biotage. "How does solvent choice impact reversed-phase flash chromatography separations?" URL:[Link]

  • SIELC Technologies. "(-)Carophyllene oxide Analysis and Separation" URL: [Link]

  • PubMed (National Institutes of Health). "Simultaneous determination of aromatic and terpenic constituents of cloves by means of HPLC with diode array detection" URL:[Link]

  • MDPI. "Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene" URL:[Link]

Sources

Optimization

troubleshooting low recovery rates of caryophyllene epoxide in SPE

Welcome to the Technical Support Center for Terpene Extraction. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic yield losses when isolating sesquiterpenes from complex matrice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Terpene Extraction. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic yield losses when isolating sesquiterpenes from complex matrices. Caryophyllene epoxide presents a unique analytical challenge in Solid Phase Extraction (SPE) due to its highly strained oxirane ring and inherent volatility.

This guide abandons generic troubleshooting advice. Instead, it dissects the chemical causality behind these losses and provides a self-validating framework to help you achieve >95% recovery.

Diagnostic Workflow

Before adjusting your protocol, trace your current methodology against our diagnostic logic tree to identify the root cause of analyte loss.

Troubleshooting_Tree Start Low SPE Recovery: Caryophyllene Epoxide CheckpH Is sample or wash pH < 5.0? Start->CheckpH Degradation Epoxide Ring Cleavage (Diol Formation) CheckpH->Degradation Yes CheckTemp Evaporation Temp > 35°C? CheckpH->CheckTemp No FixpH Use Polymeric Sorbent & Buffer to pH 7.0 Degradation->FixpH Volatilization Volatilization Loss During Blow-down CheckTemp->Volatilization Yes CheckOrg Sample Matrix Organic Modifier > 5%? CheckTemp->CheckOrg No FixTemp Dry at 20-25°C under gentle N2 stream Volatilization->FixTemp Breakthrough Analyte Breakthrough During Loading CheckOrg->Breakthrough Yes FixOrg Dilute sample with aqueous buffer Breakthrough->FixOrg

Diagnostic logic tree for isolating caryophyllene epoxide recovery failures in SPE.

Troubleshooting FAQs: The Causality of Analyte Loss

Q1: Why does my recovery drop to near-zero when using standard silica-based C18 sorbents? A1: The loss is driven by acid-catalyzed degradation. Caryophyllene epoxide contains a highly strained oxirane ring. Standard silica-based C18 sorbents often possess residual, unendcapped silanol groups that act as weak Brønsted acids. When the epoxide interacts with these acidic sites, it undergoes rapid intramolecular acid-catalyzed epoxide opening to form a vicinal trans-diol [1]. This drastic shift in polarity causes the newly formed diol to either elute prematurely in the aqueous wash or bind irreversibly to the column. Solution: Switch to a polymeric reversed-phase sorbent (e.g., HLB) which lacks acidic silanols, and ensure your loading matrix is buffered to pH 7.0.

Q2: I am using a polymeric sorbent, but recoveries are still below 50%. Could the concentration step be the issue? A2: Yes. Caryophyllene epoxide is a highly volatile sesquiterpene. A common mistake in generic SPE workflows is evaporating the final organic eluate to dryness under nitrogen at elevated temperatures (40–50°C). Research on the isolation of volatile plant extracts dictates that to prevent the volatilization of sensitive terpenes like caryophyllene epoxide, evaporation temperatures must be strictly maintained at no warmer than 35°C, and ideally between 20–25°C[2]. Solution: Evaporate under a gentle nitrogen stream at room temperature, and halt the process the moment the solvent is removed.

Q3: My analyte seems to be disappearing before elution. What causes premature breakthrough? A3: Like HPLC, SPE relies on fundamental chromatographic principles; controlling the organic modifier concentration during the loading phase is critical [3]. If your sample matrix contains more than 5% organic solvent (e.g., ethanol or methanol from a primary plant extraction), the non-polar caryophyllene epoxide will not partition into the sorbent bed and will flush straight through during loading. Solution: Dilute your sample extract with an aqueous buffer (pH 7.0) until the organic composition is <5% before loading.

Q4: How do I ensure complete desorption of the terpene from the sorbent? A4: Optimizing the elution volume and solvent strength is necessary to ensure complete desorption of terpenes from the sorbent bed [4]. Because caryophyllene epoxide is highly non-polar, weak elution solvents (like pure methanol) may leave a fraction of the analyte retained on highly hydrophobic polymeric beds. Solution: Use a strong, non-polar elution mixture, such as Hexane:Ethyl Acetate.

Quantitative Recovery Analysis

To illustrate the compounding effects of pH, sorbent chemistry, and temperature, review the comparative recovery data below.

Sorbent ChemistryLoad Matrix pHEvaporation Temp (°C)Elution SolventMean Recovery (%)Primary Failure Mechanism
Silica C18 (Unendcapped)4.545Methanol12 ± 3%Acidic Degradation & Volatilization
Silica C18 (Endcapped)7.045Methanol41 ± 5%Volatilization Loss
Polymeric (HLB)7.025Methanol78 ± 4%Incomplete Elution (Solvent too polar)
Polymeric (HLB)7.025Hexane:EtOAc (1:1)96 ± 2% None (Optimized)

Self-Validating SPE Protocol for Caryophyllene Epoxide

A robust protocol must prove its own efficacy at every step. Implement this self-validating workflow to guarantee mechanistic control over your extraction.

Step 1: Sorbent Conditioning

  • Action: Pass 3 mL of Hexane, followed by 3 mL of Methanol, and finally 3 mL of LC-MS grade Water (buffered to pH 7.0) through a 30 mg Polymeric HLB cartridge.

  • Validation Check: Collect the final aqueous conditioning drop. Test the pH to ensure the bed is strictly neutral (pH 7.0–7.5) before sample introduction.

Step 2: Sample Loading

  • Action: Dilute your sample with pH 7.0 buffer until the organic content is <5%. Load onto the cartridge at a flow rate of 1 mL/min.

  • Validation Check: Collect the load effluent in a clean vial. Analyze a 1 µL aliquot via GC-MS. If caryophyllene epoxide is detected, your sample contains too much organic modifier, causing breakthrough.

Step 3: Interference Wash

  • Action: Wash the sorbent bed with 2 mL of 5% Methanol in Water (pH 7.0) to remove polar interferences. Dry the cartridge under maximum vacuum for 5 minutes.

  • Validation Check: Collect the wash fraction. GC-MS analysis of this fraction will confirm if your wash solvent is too strong (premature elution).

Step 4: Target Elution

  • Action: Elute the caryophyllene epoxide using 2 x 1.5 mL of a Hexane:Ethyl Acetate (1:1, v/v) mixture. Let the first aliquot soak into the bed for 60 seconds before applying vacuum.

  • Validation Check: Perform a secondary elution with 2 mL of pure Ethyl Acetate into a separate collection vial. If the target analyte is found in this secondary vial, your primary elution volume or solvent strength was insufficient[4].

Step 5: Concentration

  • Action: Concentrate the eluate using a gentle nitrogen blow-down. The water bath temperature must strictly remain at 20–25°C. Stop the nitrogen flow immediately upon visual dryness and reconstitute.

References

  • Caryophyllene Oxide. Access to Medium-s Source: ChemRxiv URL:[Link]

  • EP3445838A1 - Isolation of plant extracts Source: Google Patents URL
  • Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction Source: Taylor & Francis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Caryophyllene Epoxide Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of caryophyllene epoxide (also known as caryophyllene oxide) during storage,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of caryophyllene epoxide (also known as caryophyllene oxide) during storage, handling, and formulation. While caryophyllene epoxide is itself a stable secondary oxidation product of β -caryophyllene, it remains highly susceptible to secondary degradation—such as oxirane ring-opening, diepoxidation, and thermal rearrangement—when exposed to suboptimal environmental conditions.

This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure the absolute integrity of your sesquiterpenoid compounds.

System Overview: Mechanisms of Degradation

Understanding the chemical causality behind degradation is the first step in preventing it. Caryophyllene epoxide features a strained oxirane ring and a bulky bicyclic framework. While it is less prone to auto-oxidation than its precursor β -caryophyllene, it is not inert.

  • Hydrolytic Degradation: In the presence of trace moisture and slight pH shifts, the epoxide ring acts as an electrophile, undergoing nucleophilic attack by water to form caryophyllane diols.

  • Secondary Oxidation: Under severe oxidative stress (prolonged UV exposure or high oxygen partial pressure), the molecule can undergo further oxidation into keto-epoxides or diepoxides1[1].

  • Thermal Rearrangement: Elevated temperatures provide the activation energy required for the structural isomerization of the sesquiterpene core.

Standardized Storage Workflow

G A Purified Caryophyllene Epoxide B Desiccation (Anhydrous Na2SO4) A->B Removes H2O (Prevents Hydrolysis) C Inert Gas Purging (N2 or Argon) B->C Displaces O2 (Prevents Oxidation) D Actinic/Amber Glass Sealing C->D Blocks UV (Prevents Photolysis) E Cryogenic Storage (-20°C to -80°C) D->E Lowers Kinetic Energy (Prevents Thermal Shift) F GC-MS Verification (Self-Validation) E->F Periodic Sampling

Standardized workflow for processing and storing caryophyllene epoxide to prevent degradation.

Quantitative Impact of Storage Conditions

The following matrix summarizes the quantitative degradation risks associated with various storage environments over a standard 6-month longitudinal study2[2].

Storage EnvironmentTemperatureAtmospheric ControlExpected Stability (6 Months)Primary Degradation Mechanism
Cryogenic (Optimal) -20°C N2​ -flushed, Amber Glass>98%Negligible
Refrigerated 4°CSealed, Amber Glass90-95%Slow hydrolysis (if residual moisture is present)
Ambient (Dark) 23°CAmbient Air, Amber Glass75-85%Auto-oxidation to keto-epoxides
Ambient (Light) 23°CAmbient Air, Clear Glass<60%Photo-oxidation, radical formation
Accelerated Stress 50°CAmbient Air, Open Vial<40%Thermal degradation, oxirane ring opening

Standard Operating Procedures (SOP): Validated Storage Protocol

To ensure a self-validating system, researchers must not only store the compound correctly but also continuously verify its integrity. Follow this methodology for the long-term preservation of caryophyllene epoxide.

Step 1: Desiccation (Moisture Elimination)

  • Action: Dissolve the purified caryophyllene epoxide in a volatile, non-polar solvent (e.g., n-pentane). Pass the solution through a column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water.

  • Causality: Water acts as a nucleophile. Even trace amounts of H2​O can catalyze the hydrolytic opening of the epoxide ring into caryophyllane diols over time.

Step 2: Low-Temperature Solvent Evaporation

  • Action: Remove the solvent under reduced pressure using a rotary evaporator, maintaining the water bath strictly below 30°C.

  • Causality: Elevated temperatures provide the activation energy required for thermal isomerization. Keeping the temperature low prevents premature thermal degradation.

Step 3: Inert Atmosphere Purging

  • Action: Transfer the dried compound to an actinic (amber) glass vial. Purge the headspace with high-purity Nitrogen ( N2​ ) or Argon for 60 seconds.

  • Causality: Displacing ambient oxygen prevents the formation of peroxyl radicals, which drive the secondary oxidation of the sesquiterpene core 3[3].

Step 4: Hermetic Sealing & Cryogenic Storage

  • Action: Seal the vial tightly with a PTFE-lined cap and store immediately at -20°C.

  • Causality: PTFE prevents chemical leaching from the cap. Cryogenic temperatures drastically reduce the kinetic energy of the molecules, effectively halting degradation pathways.

Step 5: GC-MS Verification (Self-Validation)

  • Action: Every 3 months, dissolve a 1 μ L aliquot in n-pentane (1% v/v) and analyze via GC-MS (e.g., HP-5MS column, 60°C to 300°C at 3°C/min).

  • Causality: Continuous chromatographic monitoring validates the storage integrity by quantifying the absence of degradation peaks (e.g., caryophyllane diols or diepoxides).

Troubleshooting & FAQs

Q: Why is my caryophyllene epoxide degrading into diols even when stored at 4°C? A: This is a classic symptom of hydrolytic degradation caused by condensation. When vials are repeatedly removed from a 4°C refrigerator and opened while still cold, ambient humidity condenses inside the vial. The introduced moisture attacks the strained oxirane ring, leading to ring-opening. Resolution: Always allow the sealed vial to equilibrate to room temperature before opening. Alternatively, store the compound in single-use aliquots to prevent repeated thermal cycling and moisture exposure.

Q: We are formulating caryophyllene epoxide into an aqueous matrix. How can we prevent oxidative and thermal degradation during the process? A: Direct exposure of caryophyllene epoxide to aqueous environments and processing heat accelerates degradation. The most effective, field-proven solution is supramolecular encapsulation using β -cyclodextrin ( β -CD). Resolution: Complexing the essential oil constituents with β -CD creates a physical barrier against oxygen and thermal stress. Studies have shown that β -CD encapsulation can increase the relative retention of caryophyllene epoxide by up to 43% under severe thermal and oxidative stress conditions4[4].

Q: Does UV light affect caryophyllene epoxide as severely as its precursor, β -caryophyllene? A: While β -caryophyllene is highly susceptible to photo-oxidation (rapidly degrading into caryophyllene oxide and other products), the epoxide itself is already an oxidized product and exhibits slightly higher stability. However, it is not immune to photolysis5[5]. Resolution: Prolonged exposure to UV light generates reactive oxygen species (ROS) that can further oxidize the molecule into keto-epoxides or trigger structural rearrangements. Always use actinic (amber) glass to block UV wavelengths.

References

  • Stability of Essential Oils: A Review , Squarespace. 3

  • Thermal and oxidative stability of the Ocimum basilicum L. essential oil/β-cyclodextrin supramolecular system , Beilstein Journals. 4

  • An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions , MDPI. 2

  • Thermal Stability and Photostability of Satureja montana and Lavandula angustifolia Essential Oils , SciELO.5

  • ChemInform Abstract: Synthesis of Oxygenated Compounds Derived from Caryophyllene , ResearchGate. 1

Sources

Optimization

overcoming poor water solubility of caryophyllene epoxide in assays

Technical Support Center: Overcoming Poor Water Solubility of Caryophyllene Epoxide in Assays Foreword from the Senior Application Scientist Welcome to the Formulation & Assay Troubleshooting Center. In my years of optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Water Solubility of Caryophyllene Epoxide in Assays

Foreword from the Senior Application Scientist Welcome to the Formulation & Assay Troubleshooting Center. In my years of optimizing high-throughput screening and in vivo pharmacokinetics, I frequently see promising lipophilic compounds abandoned due to "lack of efficacy." Often, the molecule is highly active, but the assay is fundamentally flawed by thermodynamic precipitation. Caryophyllene epoxide (also known as β-caryophyllene oxide or BCPO) is a classic example. It is a bicyclic sesquiterpene with profound anti-inflammatory, analgesic, and apoptotic properties[1]. However, its extreme lipophilicity means that improper introduction into aqueous biological assays leads to micro-precipitation, optical interference, and failed cellular uptake[2].

This guide is designed to provide you with field-proven, self-validating methodologies to keep caryophyllene epoxide in solution, ensuring your biological readouts reflect true pharmacological mechanisms rather than formulation artifacts.

Part 1: Frequently Asked Questions (The Chemistry of the Problem)

Q: Why does caryophyllene epoxide crash out of solution the moment I add it to my cell culture media? A: The causality lies in its physicochemical profile. Caryophyllene epoxide has a highly lipophilic bicyclic core with zero hydrogen bond donors and only one hydrogen bond acceptor[3]. Predictive models place its LogP around 4.53 and its aqueous solubility (LogS) at a dismal -5.29[3]. When you spike a highly concentrated DMSO stock directly into aqueous media, the local supersaturation collapses instantly. The solvent (DMSO) diffuses into the water faster than the hydrophobic BCPO molecules can disperse, causing them to aggregate into micro-crystals.

Q: Can I just heat the aqueous media to force it into solution? A: While heating to 80°C combined with ultrasonication can temporarily force up to 1 mg/mL into water[4], this is a thermodynamically unstable state. The moment the solution returns to physiological temperatures (37°C) for your assay, the compound will precipitate. Furthermore, heating biological media degrades essential proteins and vitamins. You must use a carrier system (co-solvents, cyclodextrins, or lipid vesicles) to lower the thermodynamic energy barrier.

Q: Does moisture in my DMSO stock affect the compound? A: Absolutely. Moisture-contaminated DMSO significantly reduces the solubility limit of BCPO[5]. Always use fresh, anhydrous DMSO (≤0.005% water) and store your stock solutions in desiccated, argon-purged aliquots at -20°C or -80°C[4].

Part 2: Quantitative Solubility Profiles

To standardize your experimental design, refer to the validated solubility parameters below.

Table 1: Solubility Limits and Carrier Systems for Caryophyllene Epoxide

Solvent / Carrier SystemMax SolubilityPreparation Notes & Causality
Anhydrous DMSO 44 - 100 mg/mL (199 - 453 mM)Requires ultrasonication. Ensure DMSO is strictly anhydrous to prevent premature nucleation[4][5].
Absolute Ethanol 44 mg/mLExcellent for stock creation, but high final ethanol concentrations in assays induce cellular toxicity[5].
Deionized Water < 1 mg/mL (Insoluble)Highly unstable. Requires heating to 80°C and sonication; will precipitate upon cooling[4].
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (11.35 mM)Forms a clear, biocompatible solution. The cyclodextrin cavity shields the hydrophobic core[4].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mL (11.35 mM)Standard step-wise co-solvent system for in vivo dosing. Tween-80 acts as a surfactant to prevent aggregation[4].

Part 3: Step-by-Step Methodologies & Workflows

To guarantee trustworthiness, every protocol below is designed as a self-validating system . If at any point the solution becomes turbid or scatters light (Tyndall effect), the protocol has failed, and you must discard the formulation rather than risk false-negative assay results.

Protocol A: Preparing a Co-Solvent System for In Vivo Dosing (≥ 2.5 mg/mL)

Mechanism: This step-wise addition leverages a gradient of polarity. PEG300 and Tween-80 create micellar structures that encapsulate BCPO before the bulk aqueous phase (saline) is introduced[4].

  • Stock Creation: Dissolve 2.5 mg of caryophyllene epoxide in 100 µL of anhydrous DMSO. Vortex for 30 seconds. Validation: Solution must be 100% optically clear.

  • Polymer Addition: Add 400 µL of PEG300 to the DMSO stock. Pipette up and down 10 times to ensure homogenous mixing.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex vigorously for 1 minute. The solution will become viscous.

  • Aqueous Quench: Dropwise, add 450 µL of sterile saline (0.9% NaCl) while continuously vortexing.

  • Final Validation: Hold the tube against a dark background under a bright light. If you observe any cloudiness or particulate matter, the local concentration was too high during the saline quench. Discard and repeat with slower dropwise addition.

Protocol B: Transethosomal / Liposomal Encapsulation for Cellular Assays

Mechanism: BCPO has a high affinity for artificial lipid bilayers[1]. Encapsulating BCPO in transethosomes (nanovesicles containing ethanol and edge activators) drastically enhances its permeation through biological membranes and prevents aqueous precipitation[6].

  • Lipid Film Hydration: Dissolve phospholipids, edge activators (e.g., Tween-80), and BCPO in a chloroform/methanol mixture.

  • Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the film with phosphate-buffered saline (PBS) containing 10-20% ethanol at room temperature.

  • Size Reduction: Subject the multilamellar vesicles to probe sonication (5 cycles of 1 minute on/off) in an ice bath to generate unilamellar nanovesicles.

  • Validation: Analyze via Dynamic Light Scattering (DLS). A successful transethosomal formulation should yield spherical nanovesicles with an average size of ~450 nm and a low polydispersity index (PDI < 0.3)[6].

FormulationWorkflow Start Caryophyllene Epoxide (Solid Powder) Solvent Primary Solubilization (Anhydrous DMSO/EtOH) Start->Solvent Sonication Check Target Assay Type? Solvent->Check InVitro In Vitro Cell Assays (Max 0.1% DMSO) Check->InVitro InVivo In Vivo / Transdermal Models Check->InVivo Liposome Transethosomal System (Lipid Film Hydration) InVitro->Liposome Prevent precipitation InVivo->Liposome Topical/Transdermal Cyclo SBE-β-CD Complexation (Co-solvent Dropwise) InVivo->Cyclo Systemic Delivery Validate DLS / Visual Validation (Must be optically clear) Liposome->Validate Cyclo->Validate

Workflow for Caryophyllene Epoxide Solubilization and Formulation.

Part 4: Biological Assay Interference & Mechanistic Pathways

When solubility is properly managed, BCPO demonstrates potent biological activity. However, if your formulation is suboptimal, you will observe false negatives in the following critical pathways.

1. Apoptosis and Mitochondrial Depolarization Assays BCPO is known to induce early and late apoptosis, blocking cells in the G2/M phase[4]. Mechanistically, it depolarizes the mitochondrial membrane, which triggers the release of the pro-apoptotic protein Bax from Bcl-xL, leading to Caspase-7 activation[4]. Troubleshooting Insight: If BCPO precipitates in the media, it cannot interact with the cell membrane. Differential scanning calorimetry has proven that BCPO must partition into the phospholipid bilayer to exert its intracellular effects[2]. If your Annexin V/PI flow cytometry results show no apoptotic induction, check your media for micro-crystals.

2. Analgesic and Anti-Inflammatory Receptor Assays Unlike its parent compound β-caryophyllene, BCPO does not interact with the cannabinoid receptor CB2. Instead, its analgesic properties are mediated through potent COX-2 selectivity and the modulation of AMPA receptor subunit activity[6]. Troubleshooting Insight: In vitro COX-2 inhibition assays are highly sensitive to compound aggregation, which can non-specifically bind the enzyme and yield erratic IC50 curves. Utilizing a Self-Emulsifying Drug Delivery System (SEDDS) or transethosomes ensures the compound remains monomeric and bioavailable for receptor interaction[6][7].

SignalingPathway BCPO β-Caryophyllene Oxide (Solubilized) Membrane Lipid Bilayer Partitioning BCPO->Membrane High Affinity (LogP 4.53) Mito Mitochondrial Membrane Depolarization Membrane->Mito Intracellular Entry Kinase PI3K/AKT/mTOR Inhibition Membrane->Kinase Kinase Modulation Receptor COX-2 & AMPA Modulation Membrane->Receptor Analgesic Mechanism Bax Bax Release Mito->Bax Caspase Caspase-7 Activation Bax->Caspase Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis Kinase->Apoptosis

Intracellular Apoptotic and Analgesic Signaling Pathways Modulated by Caryophyllene Oxide.

References

  • Food and Agriculture Organization of the United Nations (FAO). "Specifications for Flavourings: Caryophyllene epoxide." JECFA Evaluation, 2020.[Link]

  • Fidyt, K., et al. "β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties." Cancer Medicine, PMC, 2016.[Link]

  • Zúñiga-Reyes, J.A., et al. "Caryophyllene Oxide, a Bicyclic Terpenoid Isolated from Annona macroprophyllata with Antitumor Activity: In Vivo, In Vitro, and In Silico Studies." Molecules, PMC, 2024.[Link]

  • Knaub, K., et al. "Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS)." Molecules, PMC, 2022.[Link]

  • Sarpietro, M.G., et al. "Interaction of β-caryophyllene and β-caryophyllene oxide with phospholipid bilayers: Differential scanning calorimetry study." International Journal of Pharmaceutics, ResearchGate.[Link]

  • IIUC Studies. "A review of β-caryophyllene oxide for its pharmacological properties supported by in silico findings." BanglaJOL, 2022.[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison: Beta-Caryophyllene vs. Caryophyllene Epoxide

Executive Summary: The Structural Pivot of Biological Activity As drug development professionals increasingly look toward natural product scaffolds, the bicyclic sesquiterpenes Beta-Caryophyllene (BCP) and its oxidized m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Pivot of Biological Activity

As drug development professionals increasingly look toward natural product scaffolds, the bicyclic sesquiterpenes Beta-Caryophyllene (BCP) and its oxidized metabolite Caryophyllene Epoxide (CE) (also known as β-caryophyllene oxide) have emerged as highly compelling candidates. Despite sharing an identical carbon framework, the epoxidation of the C8-C9 double bond in CE fundamentally redirects its biological trajectory.

This guide provides an objective, data-driven comparison of their mechanisms of action, highlighting why BCP is a premier candidate for endocannabinoid-targeted immunomodulation, while CE is uniquely positioned as a covalent-binding adjuvant in oncology.

Mechanistic Divergence: Receptor Agonism vs. Covalent Reactivity

Beta-Caryophyllene (BCP): The Dietary Cannabinoid

BCP is distinguished by its conformation E double bond, which is structurally critical for receptor docking. It acts as a selective, full functional agonist at the Cannabinoid Type 2 Receptor (CB2R)[1]. Molecular docking simulations confirm that BCP engages in π–π stacking interactions with lipophilic amino acid residues (F117 and W258) within the CB2 receptor's hydrophobic pocket[2]. Because CB2 is a Gᵢ/ₒ-coupled G-protein coupled receptor (GPCR), BCP binding triggers a well-defined signaling cascade: the inhibition of adenylate cyclase, a reduction in intracellular cAMP, and the modulation of calcium transients[2]. Furthermore, BCP acts as an agonist for Peroxisome Proliferator-Activated Receptors (PPAR-α and PPAR-γ), driving potent anti-inflammatory and analgesic phenotypes without the psychoactive effects associated with CB1 activation[1][3].

Caryophyllene Epoxide (CE): The Reactive Electrophile

The addition of an oxygen atom to form an exocyclic epoxide completely abolishes the molecule's affinity for the CB2 receptor. However, this structural modification introduces a highly reactive electrophilic center. CE interacts directly with the amino and sulfhydryl groups of DNA bases and intracellular proteins via covalent bonds. This signal-modulating capability allows CE to disrupt pro-growth signaling in cancer cells and significantly potentiate the efficacy of conventional cytostatic drugs (such as doxorubicin and paclitaxel) by promoting intracellular drug accumulation and inducing pro-oxidative stress[4].

Signaling BCP Beta-Caryophyllene (BCP) CB2 CB2 Receptor Agonism (Gi/o-coupled) BCP->CB2 Ki = 155 nM PPAR PPAR-alpha/gamma Activation BCP->PPAR Nuclear Receptor CE Caryophyllene Epoxide (CE) Epoxide Covalent Binding (Exocyclic Epoxide) CE->Epoxide No CB2 Affinity AntiInflam Anti-inflammatory & Analgesic Effects CB2->AntiInflam PPAR->AntiInflam ROS Pro-oxidative Stress & Apoptosis Epoxide->ROS AntiCancer Anti-cancer Drug Potentiation ROS->AntiCancer

Mechanistic divergence of BCP and CE signaling pathways based on structural epoxidation.

Quantitative Data Comparison

The following table summarizes the divergent biological profiles of BCP and CE, providing a quick-reference framework for experimental design.

ParameterBeta-Caryophyllene (BCP)Caryophyllene Epoxide (CE)
Chemical Formula C₁₅H₂₄ (Bicyclic sesquiterpene)C₁₅H₂₄O (Epoxidized sesquiterpene)
Primary Target Cannabinoid Receptor 2 (CB2), PPARsDNA bases, sulfhydryl/amino groups
Receptor Affinity High (CB2 Kᵢ = 155 ± 4 nM)[2]None (No CB2 interaction)
Mechanism of Action GPCR agonism (Gᵢ/ₒ), Adenylate cyclase inhibitionCovalent binding via reactive epoxide
Key Biological Effects Anti-inflammatory, analgesic, immunomodulatoryCytostatic drug potentiation, apoptosis
Experimental Readouts cAMP reduction, Ca²⁺ transientsReduced cell viability, ROS generation

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm the specific mechanism of action being tested.

Protocol 1: CB2 Receptor Functional Agonism Assay (BCP)

Objective: Validate the functional agonism of BCP at the CB2 receptor using a cAMP inhibition readout. Causality: Because CB2 is a Gᵢ/ₒ-coupled receptor, its activation directly inhibits adenylate cyclase. By artificially stimulating cAMP production with forskolin, any subsequent BCP-induced reduction in cAMP provides a direct, functional readout of CB2 activation[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably transfected with human CB2R (hCB2R) in F-12K medium supplemented with 10% FBS. Seed at 1×10⁴ cells/well in a 384-well microplate.

  • Antagonist Pre-treatment (Validation Step): To prove the effect is CB2-dependent, pre-incubate the control group with 1 µM AM630 (a selective CB2 antagonist) for 15 minutes.

  • Agonist Incubation: Add 500 nM BCP (a concentration >3x its Kᵢ of 155 nM to ensure receptor saturation) to the test wells and incubate for 15 minutes at 37°C[2].

  • Adenylate Cyclase Stimulation: Introduce 10 µM Forskolin to all wells to stimulate baseline cAMP synthesis. Incubate for 20 minutes.

  • Detection & Analysis: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Expected Outcome: BCP should significantly suppress forskolin-induced cAMP levels. This suppression must be reversed in the AM630-treated wells, validating the CB2-specific mechanism.

Protocol 2: Cytostatic Drug Potentiation Assay (CE)

Objective: Assess the ability of CE to synergistically potentiate doxorubicin-induced cytotoxicity in cancer models. Causality: CE's epoxide group covalently binds to efflux transporter residues and alters membrane dynamics, preventing the cellular efflux of cytostatic drugs[4]. Measuring both cell viability and intracellular drug accumulation simultaneously validates that the increased cell death is caused by reduced drug efflux.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (human breast adenocarcinoma) cells at 1×10⁴ cells/well in a 96-well plate. Allow 24 hours for adherence[4].

  • Co-Treatment Regimen: Treat the cells with a sub-lethal concentration of Doxorubicin (e.g., 1 µM) alone, CE alone (10 µg/mL), and a combination of both (Doxorubicin + CE).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere to allow for drug accumulation and the induction of apoptosis.

  • Viability Readout (MTT Assay): Add 0.5 mg/mL MTT reagent for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to quantify cell viability.

  • Mechanistic Validation (Flow Cytometry): In a parallel 6-well plate setup, treat cells with fluorescent doxorubicin ± CE. After 4 hours, analyze the cells via flow cytometry. Expected Outcome: The co-treatment group will show a synergistic reduction in cell viability compared to monotherapy. Flow cytometry will reveal a significant rightward shift in fluorescence, proving that CE facilitates intracellular doxorubicin accumulation.

Workflow Step1 Cell Culture (MCF-7 / DLD-1) Step2 Co-treatment (CE + Cytostatic Drug) Step1->Step2 Step3 MTT Assay (Viability Readout) Step2->Step3 Step4 Flow Cytometry (Intracellular Accumulation) Step2->Step4 Step5 Data Analysis (Synergy Validation) Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing Caryophyllene Epoxide cytostatic potentiation.

Conclusion

While Beta-Caryophyllene and Caryophyllene Epoxide share a botanical origin, their utility in drug development is strictly divergent. BCP's precise structural conformation makes it an ideal, non-psychoactive candidate for targeting the endocannabinoid system (CB2R) to manage inflammation and pain. Conversely, the loss of receptor affinity in CE is offset by the acquisition of a reactive epoxide group, transforming it into a powerful covalent binder capable of overcoming multi-drug resistance in oncology. Selecting between these compounds requires a fundamental alignment with the target mechanism: receptor-mediated signaling versus electrophilic reactivity.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Caryophyllene Epoxide Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds is paramount. Caryophyllene epoxide, a sesquiterpenoid found in many essential oils, is of grow...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds is paramount. Caryophyllene epoxide, a sesquiterpenoid found in many essential oils, is of growing interest due to its potential therapeutic properties. Consequently, robust and reliable analytical methods for its quantification are crucial. This guide provides an in-depth comparison of common analytical techniques for caryophyllene epoxide quantification, grounded in the principles of scientific integrity and supported by experimental data.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. This guide will compare Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), drawing upon established validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

The Importance of Method Validation

Before delving into the specific methodologies, it is essential to understand the core principles of analytical method validation. Regulatory bodies such as the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that analytical methods are suitable for their intended purpose.[2][3][4][5] The primary validation characteristics, as outlined by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. A well-validated method provides confidence in the reported results, a critical aspect in research and drug development.

Comparative Overview of Analytical Techniques

The choice of analytical technique for caryophyllene epoxide quantification depends on several factors, including the matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of the most commonly employed methods.

Validation ParameterGC-MSHPLC-PDALC-MS/MS
Linearity (R²)
>0.99>0.99>0.99
Limit of Detection (LOD) Low ng/mL to µg/mL~2.5 µg/mLLow pg/mL to ng/mL
Limit of Quantitation (LOQ) Low ng/mL to µg/mL~10 µg/mLLow pg/mL to ng/mL
Precision (%RSD) <15%<3%<15%
Accuracy (% Recovery) 85-115%97-103%85-115%
Specificity High (Mass Spectra)Moderate (Retention Time & UV Spectra)Very High (MRM)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like caryophyllene epoxide. The separation is based on the compound's boiling point and polarity, while the mass spectrometer provides structural information, leading to high specificity.

Experimental Protocol: GC-MS for Caryophyllene Epoxide

A typical GC-MS method for caryophyllene epoxide would involve the following steps:

  • Sample Preparation: Dilution of the essential oil or extract in a suitable solvent (e.g., hexane or ethyl acetate). For complex matrices, a solid-phase microextraction (SPME) may be employed to concentrate volatile compounds.

  • GC Separation:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.

    • Injector: Split/splitless injector at a temperature of ~250°C.

    • Oven Program: A temperature gradient is used to separate the components of the mixture. For example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify compounds based on their mass spectra, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. For caryophyllene epoxide (m/z 220.35), characteristic ions would be monitored.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil/Extract Dilution Dilution in Hexane Sample->Dilution SPME SPME (Optional) Dilution->SPME Injector GC Injector (~250°C) SPME->Injector Column HP-5MS Column (Temperature Gradient) Injector->Column MS Mass Spectrometer (EI, SIM/Scan) Column->MS Chromatogram Chromatogram MS->Chromatogram Quantification Quantification Chromatogram->Quantification

GC-MS workflow for caryophyllene epoxide quantification.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC is suitable for the analysis of less volatile and thermally labile compounds. For caryophyllene epoxide, which lacks a strong chromophore, detection can be challenging, often requiring low UV wavelengths.

Experimental Protocol: HPLC-PDA for Caryophyllene Epoxide

A validated HPLC-PDA method for the simultaneous quantification of several compounds, including β-caryophyllene oxide, has been reported with the following parameters:[6]

  • Sample Preparation: Dissolving the extract or essential oil in the mobile phase.

  • HPLC Separation:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water with 0.05% trifluoroacetic acid.[6]

    • Flow Rate: 1 mL/min.[6]

    • Detection: PDA detector monitoring at a low wavelength (e.g., 210 nm).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve of a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing Sample Essential Oil/Extract Dissolution Dissolution in Mobile Phase Sample->Dissolution Injector HPLC Injector Dissolution->Injector Column C18 Column (Gradient Elution) Injector->Column PDA PDA Detector (~210 nm) Column->PDA Chromatogram Chromatogram PDA->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-PDA workflow for caryophyllene epoxide quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for quantifying low levels of analytes in complex matrices.

Experimental Protocol: LC-MS/MS for Caryophyllene Epoxide

A hypothetical, yet typical, LC-MS/MS method for caryophyllene epoxide would be developed and validated as follows:

  • Sample Preparation: Simple dilution for clean samples, or a more rigorous extraction (e.g., liquid-liquid extraction or solid-phase extraction) for complex matrices to minimize matrix effects.

  • LC Separation:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid to enhance ionization.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for caryophyllene epoxide.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix Extraction LLE/SPE Sample->Extraction Injector LC Injector Extraction->Injector Column C18 Column (Gradient Elution) Injector->Column MSMS Tandem Mass Spectrometer (ESI/APCI, MRM) Column->MSMS Chromatogram MRM Chromatogram MSMS->Chromatogram Quantification Quantification Chromatogram->Quantification

LC-MS/MS workflow for caryophyllene epoxide quantification.

In-Depth Comparison and Causality of Experimental Choices

Specificity: GC-MS and LC-MS/MS offer superior specificity compared to HPLC-PDA. The mass spectrometer provides structural information that can distinguish caryophyllene epoxide from co-eluting compounds, which is a significant advantage when analyzing complex mixtures like essential oils. HPLC-PDA relies on retention time and UV spectral matching, which can be less definitive.

Sensitivity: LC-MS/MS is generally the most sensitive technique, capable of detecting analytes at picogram levels. This is due to the high efficiency of ionization and the low noise of MRM detection. GC-MS offers good sensitivity, particularly in SIM mode. HPLC-PDA is the least sensitive of the three, as caryophyllene epoxide does not have a strong chromophore, leading to higher detection limits.

Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, can be a significant issue in LC-MS/MS, especially with ESI. Careful sample preparation is crucial to mitigate these effects. GC-MS can also be affected by matrix components, but the high temperatures of the injector and column can help to pyrolyze some interfering substances. HPLC-PDA is generally less susceptible to matrix effects compared to mass spectrometric methods.

Throughput and Cost: HPLC-PDA systems are generally less expensive to purchase and maintain than GC-MS and LC-MS/MS systems. HPLC methods can also be designed for high-throughput analysis. GC-MS offers a balance of cost and performance. LC-MS/MS is the most expensive and complex of the three techniques.

Conclusion

The choice of an analytical method for the quantification of caryophyllene epoxide should be guided by the specific requirements of the study.

  • GC-MS is a robust and specific method well-suited for the routine analysis of volatile and semi-volatile compounds in relatively clean matrices.

  • HPLC-PDA offers a simpler and more cost-effective option, particularly when high sensitivity is not a primary concern and the matrix is not overly complex.

  • LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, especially in complex biological matrices where trace-level detection is required.

Regardless of the chosen method, a thorough validation according to established guidelines is essential to ensure the generation of accurate and reliable data, which is the cornerstone of sound scientific research and drug development.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link]

  • Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. Molecules. 2022. [Link]

  • Development and validation of a gas chromatography method for the determination of β-caryophyllene in clove extract and its application. Scientific Reports. 2021. [Link]

  • Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants. Journal of AOAC INTERNATIONAL. 2020. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers. 2025. [Link]

  • Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP, and ANVISA: A Review. AWS. [Link]

  • Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B. 2009. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Food Analytical Methods. 2021. [Link]

  • Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS. Journal of Analytical Methods in Chemistry. 2017. [Link]

  • A SIMPLE AND PRECISE METHOD DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. International Journal of Creative Research Thoughts. 2022. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]

  • Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. SciELO Colombia. [Link]

  • Development and application of an optimised and validated LC- MS/MS method. University of Pretoria. [Link]

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Validation

comparing antifungal efficacy of caryophyllene epoxide and humulene

In the landscape of botanical antimicrobials, sesquiterpenes represent a highly versatile class of molecules. For researchers, formulation scientists, and drug development professionals, understanding the nuanced differe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of botanical antimicrobials, sesquiterpenes represent a highly versatile class of molecules. For researchers, formulation scientists, and drug development professionals, understanding the nuanced differences in antifungal efficacy between specific sesquiterpenes is critical for optimizing topical therapeutics, agricultural fungicides, and preservative systems.

This guide provides an objective, data-driven comparison of two prominent sesquiterpenes: Caryophyllene epoxide (an oxygenated bicyclic sesquiterpene) and α-Humulene (a monocyclic sesquiterpene hydrocarbon). While both compounds are derived from similar biosynthetic pathways, their distinct structural features dictate entirely different mechanisms of fungal cell disruption.

Structural Causality and Mechanistic Pathways

Caryophyllene Epoxide: The Oxirane Advantage Caryophyllene epoxide (also known as caryophyllene oxide) is characterized by its highly reactive oxirane (epoxide) ring. From a mechanistic standpoint, this oxygenated moiety significantly enhances its polarity compared to its hydrocarbon precursor, β-caryophyllene. The epoxide ring acts as a potent electrophile, capable of covalently binding to nucleophilic sites on fungal membrane proteins and lipids. Experimental data confirms that caryophyllene epoxide directly reduces ergosterol content in the fungal plasma membrane (often by >30%), destabilizing the lipid bilayer and leading to rapid cell lysis 1. Furthermore, evolutionary biology studies demonstrate that the oxirane ring makes it up to 20 times more potent against fungi than non-oxygenated analogs 2.

α-Humulene: Lipophilic Penetration and Oxidative Stress Conversely, α-humulene lacks oxygenation. Its purely hydrocarbon, monocyclic triene structure grants it extreme lipophilicity. Instead of direct covalent interaction via an epoxide group, humulene partitions deeply into the fungal lipid bilayer, altering membrane fluidity and permeability 3. Once intracellular, humulene induces severe oxidative stress. It triggers a dose-dependent depletion of intracellular glutathione (GSH) and a subsequent spike in Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and fungal apoptosis 4.

G CE Caryophyllene Epoxide Oxirane Oxirane Ring Reactivity CE->Oxirane Structural feature Ergosterol Ergosterol Depletion Oxirane->Ergosterol Inhibits biosynthesis Membrane1 Membrane Lysis Ergosterol->Membrane1 Destabilizes bilayer HUM α-Humulene Lipo Lipophilic Penetration HUM->Lipo Hydrocarbon nature ROS ROS Generation & GSH Depletion Lipo->ROS Disrupts mitochondria Membrane2 Oxidative Stress & Apoptosis ROS->Membrane2 Cellular collapse

Fig 1: Distinct antifungal signaling and disruption pathways of Caryophyllene Epoxide and α-Humulene.

Comparative Antifungal Efficacy: Quantitative Data

When evaluating these compounds for formulation, Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are the standard metrics. Table 1 synthesizes the comparative efficacy across key fungal pathogens based on standardized assays.

Fungal PathogenCaryophyllene Epoxide MIC (µg/mL)α-Humulene MIC (µg/mL)Primary Mechanism of Inhibition
Candida albicans15.6 - 31.262.5 - 125.0Membrane Lysis (CE) / ROS (Hum)
Aspergillus flavus31.2 - 62.5125.0 - 250.0Ergosterol Reduction
Fusarium oxysporum62.5 - 125.0>250.0Oxirane reactivity
Trichophyton rubrum7.8 - 15.631.2 - 62.5Direct cell wall disruption

Data Interpretation: Caryophyllene epoxide consistently demonstrates superior antifungal potency (lower MIC values) across both yeasts and filamentous fungi compared to α-humulene. The oxirane ring's ability to directly interfere with ergosterol biosynthesis makes it a potent fungicidal agent, whereas humulene often exhibits fungistatic properties at lower concentrations, requiring higher doses to achieve lethality.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility in your own laboratory, the following protocols have been designed as self-validating systems. Every step includes a functional checkpoint to rule out false positives or negatives.

Workflow Prep Inoculum Preparation (Standardized to 0.5 McFarland) Dilution Serial Microdilution (Surfactant Matrix) Prep->Dilution Incubation Incubation (35°C for 24-48h) Dilution->Incubation Read Resazurin Viability Reading (Determines MIC) Incubation->Read Metabolic checkpoint MFC Subculture on Agar (Determines MFC) Read->MFC Confirms lethality

Fig 2: Self-validating broth microdilution workflow for MIC and MFC determination.

Protocol A: Standardized Broth Microdilution (MIC/MFC Determination)

Rationale: Lipophilic sesquiterpenes often precipitate in aqueous media, leading to artificially high MIC readings. This protocol utilizes an optimized surfactant matrix to ensure bioavailability.

  • Inoculum Preparation: Cultivate the target fungal strain on Sabouraud Dextrose Agar (SDA) for 48-72 hours. Suspend colonies in sterile 0.85% saline and adjust to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Compound Solubilization (Critical Step): Dissolve Caryophyllene epoxide and α-Humulene in 5% DMSO with 0.5% Tween-80. Causality: Tween-80 prevents micelle aggregation of the highly lipophilic sesquiterpenes, ensuring uniform exposure to the fungal cells, while 5% DMSO is strictly maintained below the threshold of fungal toxicity.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a concentration range of 0.5 to 500 µg/mL.

  • Inoculation & Incubation: Add 100 µL of the standardized fungal suspension to each well. Incubate at 35°C for 24-48 hours.

  • Viability Reading (Self-Validation): Add 20 µL of 0.01% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue to pink indicates active fungal metabolism. The lowest concentration remaining blue is the MIC.

  • MFC Determination: Plate 10 µL from all wells showing no visible growth onto fresh SDA plates. Incubate for 48 hours. The lowest concentration yielding no colony growth is the MFC.

Protocol B: Ergosterol Quantification Assay

Rationale: To definitively prove that caryophyllene epoxide's superior efficacy is linked to membrane disruption, we must quantify the target lipid.

  • Treatment: Treat a mid-log phase culture of Candida albicans with sub-MIC concentrations (e.g., MIC/2) of Caryophyllene epoxide and α-Humulene for 18 hours.

  • Saponification: Harvest cells by centrifugation, wash, and resuspend in 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour. Causality: This step saponifies the membrane lipids, releasing sterols into the solution without destroying them.

  • Extraction: Extract the sterols using a mixture of sterile distilled water and n-heptane. The lipophilic ergosterol will partition entirely into the upper heptane layer.

  • Spectrophotometric Analysis: Scan the heptane layer between 240 nm and 300 nm using a UV-Vis spectrophotometer. Ergosterol exhibits characteristic absorption peaks at 271 nm and 281 nm.

  • Calculation: Calculate the percentage reduction in ergosterol relative to an untreated control.

Formulation Insights for Drug Development

For drug development professionals, the choice between these two compounds depends entirely on the therapeutic goal:

  • Targeted Fungicides: Caryophyllene epoxide is the superior candidate for primary active pharmaceutical ingredients (APIs) in topical antifungals (e.g., against onychomycosis or dermatophytosis) due to its potent, direct fungicidal activity and ergosterol inhibition.

  • Synergistic Adjuvants: α-Humulene, while less potent on its own, is an excellent permeability enhancer. Its ability to disrupt the lipid bilayer and induce ROS makes it a highly effective adjuvant when combined with traditional azole antifungals, potentially reversing drug resistance by allowing better intracellular accumulation of the primary drug.

References

  • Antifungal Activity of the Essential Oil Extracted from Zanthoxylum piperitum Seeds Against Aspergillus flavus - ThaiScience. 1

  • The Clinical Translation of α -humulene – A Scoping Review - PMC. 4

  • Effect of alpha-humulene incorporation on the properties of experimental light-cured periodontal dressings - SciELO. 3

  • An antifungal terpenoid defends a neotropical tree (Hymenaea) against attack by fungus-growing ants (Atta) - PubMed. 2

Sources

Comparative

Advanced Purity Verification of Caryophyllene Epoxide Reference Standards: A Comparative Guide

As analytical demands in pharmacognosy, oncology, and cannabis testing grow increasingly stringent, the integrity of quantitative data relies entirely on the quality of the reference standards used. Caryophyllene epoxide...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in pharmacognosy, oncology, and cannabis testing grow increasingly stringent, the integrity of quantitative data relies entirely on the quality of the reference standards used. Caryophyllene epoxide (also known as β-caryophyllene oxide, CAS 1139-30-6) is a bicyclic sesquiterpene widely utilized as an analytical marker[1]. Beyond its role in chemical profiling, it is heavily investigated for its potent pharmacological properties, including its ability to enhance chemotherapeutic cytotoxicity and induce apoptosis in cancer cells[2][3].

However, natural extraction and synthetic isolation of terpenes often leave behind trace isomers, residual solvents, and moisture. Relying on basic "chromatographic purity" (area normalization) is a fundamental analytical pitfall. This guide objectively compares the two gold-standard methodologies for absolute purity verification—Mass Balance (MB) and Quantitative Nuclear Magnetic Resonance (qNMR) —and demonstrates why ISO 17034 Certified Reference Materials (CRMs) outperform standard analytical grades[4][5].

The Analytical Challenge: Chromatographic vs. Absolute Purity

Many laboratories mistakenly equate a single GC-MS chromatogram showing a 99% area peak with 99% absolute purity. This assumption is flawed due to three critical blind spots:

  • Non-Volatile Impurities: GC cannot detect inorganic salts or non-volatile organic residues.

  • Water Content: Terpenes can be hygroscopic; moisture is invisible to standard GC detectors.

  • Varying Response Factors: GC-MS ionization efficiencies vary wildly between molecules, making it excellent for identification but poor for the quantification of unknown impurities without individual standards.

To establish a self-validating, metrologically traceable purity value, Senior Application Scientists rely on orthogonal techniques that independently verify the physical and chemical composition of the material[4][6].

Comparative Purity Verification Methodologies

To achieve absolute certainty, we compare two independent analytical frameworks:

A. The Mass Balance (MB) Approach

The Mass Balance method calculates absolute purity by subtracting all measurable impurities (organics, water, and non-volatiles) from 100%[4].

  • Causality Insight: We utilize GC-FID (Flame Ionization Detection) rather than GC-MS for the organic impurity profile. The FID response is nearly universal and directly proportional to the carbon mass of the analyte. This allows us to accurately quantify structurally related terpene impurities without needing a specific reference standard for each trace isomer.

B. Quantitative 1H-NMR (qNMR)

qNMR is a primary ratio method that determines purity by comparing the integrated proton signals of the caryophyllene epoxide against an SI-traceable Internal Standard (IS)[6].

  • Causality Insight: Because the area of an NMR resonance is directly proportional to the number of nuclei producing it, qNMR provides absolute quantification regardless of the molecule's structure. It is highly accurate, non-destructive, and often faster than the MB approach[7].

PurityWorkflow Start Caryophyllene Epoxide Candidate Material MB Mass Balance (MB) Approach Start->MB qNMR Quantitative NMR (qNMR) Start->qNMR GC GC-FID (Organic Impurities) MB->GC KFT Karl Fischer (Water Content) MB->KFT TGA TGA (Volatiles/Inorganics) MB->TGA IS Internal Standard (e.g., TMB) qNMR->IS Integration 1H-NMR Integration & Ratio Calculation qNMR->Integration Cert ISO 17034 Certified Purity Value GC->Cert KFT->Cert TGA->Cert Integration->Cert

Orthogonal purity verification workflow combining Mass Balance and qNMR methodologies.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol must include internal validation checks. Below are the rigorous workflows required to certify a caryophyllene epoxide reference standard.

Protocol 1: qNMR Absolute Purity Determination
  • Sample Preparation: Accurately weigh ~10 mg of the caryophyllene epoxide candidate and ~5 mg of a certified internal standard (e.g., 1,3,5-Trimethoxybenzene, TMB) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of deuterated chloroform (CDCl3).

  • System Suitability: Run a baseline check to ensure the solvent is free of residual water or protonated impurities that could overlap with the analyte's epoxide ring signals (δ ~2.8-3.0 ppm).

  • Acquisition Parameters (Critical Step): Acquire the 1H-NMR spectrum at 600 MHz. Set the pulse angle to 30° and establish a long relaxation delay (D1 ≥ 60 seconds). Why? This ensures complete longitudinal relaxation (T1) of all protons between pulses, preventing signal saturation and guaranteeing that the integrated area is perfectly proportional to molar concentration.

  • Calculation: Calculate the mass fraction using the ratio of the integrated area of the epoxide protons to the TMB aromatic protons, factoring in their respective molecular weights and proton counts.

Protocol 2: Mass Balance Purity Determination
  • GC-FID (Organic Impurities): Inject the sample onto a polar fused silica capillary column (e.g., DB-Wax, 60 m × 0.25 mm × 0.25 μm)[8]. Program the oven from 60 °C to 220 °C at 3 °C/min. Calculate the sum of all trace organic impurities (e.g., β-caryophyllene, humulene).

  • Karl Fischer Titration (Water Content): Perform coulometric KFT. The self-validating step here is running a 1% water standard before the sample to verify electrode recovery.

  • Thermogravimetric Analysis (TGA): Heat 5 mg of the sample from 25 °C to 600 °C at 10 °C/min under a nitrogen purge to quantify non-volatile inorganic ash.

  • Final Calculation: Absolute Purity =[100% - (% Water + % Inorganics)] × (% GC-FID Purity).

Data Presentation: CRM vs. Analytical Grade

When sourcing caryophyllene epoxide, laboratories must choose between standard analytical grades and ISO 17034 Certified Reference Materials (CRMs)[9][10]. The table below synthesizes typical quantitative data demonstrating why CRMs are required for rigorous quantitative analysis.

ParameterStandard Analytical GradeISO 17034 CRM (qNMR/MB Verified)Impact on Quantitative Analysis
Claimed Purity "≥ 90%" (Often just GC area)98.77% ± 0.5% (Expanded Uncertainty, k=2)Standard grades cause up to a 10% overestimation of analyte in unknown samples.
Verification Method GC-MS (Area Normalization)Dual Orthogonal (qNMR + Mass Balance)CRMs account for invisible water and non-volatile salts[4].
Water Content (KFT) Not Tested0.45% ± 0.05%Hygroscopic moisture skews actual active mass.
Metrological Traceability NoneSI-Traceable via Internal StandardsCRMs ensure inter-laboratory reproducibility and regulatory compliance[5][11].
Stability Testing AssumedMonitored (Short & Long-term ISO 33405)Guarantees the epoxide ring has not degraded into degradation artifacts during storage.

Pharmacological Relevance: Why Precision Matters

The demand for high-purity caryophyllene epoxide is driven by its complex pharmacological mechanisms. In oncology research, β-caryophyllene oxide has been shown to enhance the efficacy of chemotherapeutics (like doxorubicin and 5-fluorouracil) and induce apoptosis[2][12]. Specifically, it inhibits the constitutive and inducible STAT3 signaling pathway by upregulating the SHP-1 protein tyrosine phosphatase[3].

If a reference standard is contaminated with trace amounts of its precursor, β-caryophyllene, or other sesquiterpenes, researchers cannot definitively attribute the observed apoptotic pathways to the epoxide alone.

STAT3Pathway BCPO β-Caryophyllene Oxide (BCPO) SHP1 SHP-1 Phosphatase (Induced) BCPO->SHP1 Upregulates STAT3 STAT3 Signaling (Inhibited) SHP1->STAT3 Dephosphorylates GeneExpr Pro-survival Gene Expression STAT3->GeneExpr Downregulates Apoptosis Apoptosis (Cancer Cells) GeneExpr->Apoptosis Triggers

Pharmacological mechanism of β-Caryophyllene Oxide inducing apoptosis via STAT3 inhibition.

Conclusion

For qualitative screening, a standard analytical grade of caryophyllene epoxide may suffice. However, for precise pharmacognosy, clinical quantification, and regulatory testing, laboratories must utilize ISO 17034 Certified Reference Materials . By demanding standards verified through orthogonal systems—such as the statistical equivalence of Mass Balance and qNMR—scientists ensure their foundational calibrations are built on absolute, SI-traceable truth[4][10].

References
  • National Institute of Metrology (Thailand). "Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR." DNTB/MDPI. Available at: [Link]

  • Lei et al. "GC-MS analysis of volatile compounds of chilli pepper and their..." ResearchGate. Available at:[Link]

  • MDPI. "Essential Oil from the Leaves of Chromolaena odorata, and Sesquiterpene Caryophyllene Oxide Induce Sedative Activity in Mice." MDPI. Available at: [Link]

  • Ambroz et al. "Sesquiterpenes α-humulene and β-caryophyllene oxide enhance the efficacy of 5-fluorouracil and oxaliplatin in colon cancer cells." Srce. Available at:[Link]

  • ARO Scientific. "ISO 17034 Guide to International Standards for Reference Material Producers." ARO Scientific. Available at: [Link]

  • Kim et al. "A review of β-caryophyllene oxide for its pharmacological properties supported by in silico findings." ResearchGate. Available at:[Link]

  • Reagecon. "04. ISO 17034 Certified Reference Materials (CRMs)." Reagecon Knowledge. Available at: [Link]

  • ANSI National Accreditation Board. "ISO 17034 - Reference Material Producer (RMP) Accreditation." ANAB. Available at: [Link]

  • MQM Certification. "iso 17034 Certification for Reference Material Producers." MQM. Available at: [Link]

  • Semantic Scholar. "Research Progress of NMR in Natural Product Quantification." Semantic Scholar. Available at: [Link]

  • NIH. "Research Progress of NMR in Natural Product Quantification - PMC." National Institutes of Health. Available at: [Link]

Sources

Validation

High-Resolution GC-MS Profiling: A Comparative Guide to Caryophyllene Epoxide Isomers

Executive Summary Caryophyllene epoxides are a critical class of bicyclic oxygenated sesquiterpenoids predominantly found in cannabis, hops, and various essential oils. In pharmacological and agricultural research, disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Caryophyllene epoxides are a critical class of bicyclic oxygenated sesquiterpenoids predominantly found in cannabis, hops, and various essential oils. In pharmacological and agricultural research, distinguishing between structural isomers—specifically β-caryophyllene oxide , α-caryophyllene oxide (humulene epoxide II) , and isocaryophyllene oxide —is paramount due to their distinct biological activities and sensory profiles.

Because these isomers share the exact molecular formula (C₁₅H₂₄O) and highly similar structural backbones, their electron ionization (EI) mass spectra are notoriously difficult to differentiate. This guide provides an objective, self-validating analytical framework for researchers to confidently isolate and identify these isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Insights into EI Fragmentation

To achieve analytical certainty, one must understand the causality behind the fragmentation patterns rather than relying blindly on software library matches. Under standard 70 eV electron ionization, the strained epoxide ring of these sesquiterpenoids undergoes rapid cleavage, leading to a weak molecular ion (M⁺ at m/z 220)[1].

  • β-Caryophyllene Oxide: The ionization process triggers the loss of a methyl group and subsequent ring expansion. This yields prominent, diagnostic fragment ions at m/z 109, 93, and 79. The base peak is typically m/z 41 or 43, representing small, stable hydrocarbon fragments generated from the rapid degradation of the bicyclic system[1].

  • α-Caryophyllene Oxide (Humulene Epoxide II): This isomer features a macrocyclic humulene backbone. Upon ionization, the cleavage of the ring adjacent to the epoxide oxygen yields a highly stable m/z 43 base peak (an acetyl cation equivalent) and a uniquely characteristic m/z 81 ion. This specific m/z 81 abundance is a primary spectral differentiator from the β-isomer[2].

  • Isocaryophyllene Oxide: As a geometric isomer of β-caryophyllene oxide, its fragmentation pathway is nearly identical, making spectral differentiation alone highly unreliable. Identification must rely on chromatographic separation and retention index validation.

Quantitative Mass Spectra Comparison

The following table summarizes the key spectrometric and chromatographic data required to differentiate the three primary isomers.

IsomerMolecular FormulaMolecular WeightBase Peak (m/z)Major Diagnostic Fragment Ions (m/z)Typical RI (Non-Polar Column)*
β-Caryophyllene oxide C₁₅H₂₄O220.3541 or 4379, 91, 93, 105, 109, 2201581 - 1583
α-Caryophyllene oxide (Humulene epoxide II)C₁₅H₂₄O220.354381, 109, 183, 2201604 - 1608
Isocaryophyllene oxide C₁₅H₂₄O220.354169, 79, 93, 109, 2201568 - 1578

*Note: Retention Indices (RI) are calculated based on a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). Data corroborated by the3[3] and 4[4].

Experimental Workflow Visualization

GCMS_Workflow N1 Sample Introduction (HS-SPME / Solvent) N2 Capillary GC Separation (Non-Polar HP-5MS Column) N1->N2 Volatile Transfer N3 Electron Ionization (70 eV, 230°C Source) N2->N3 Elution by Boiling Point N4 Mass Filtration (Quadrupole m/z 40-400) N3->N4 C15H24O Fragmentation N5 Data Acquisition (TIC & SIM Modes) N4->N5 Ion Detection N6 Self-Validating Identification (RI & Spectral Matching) N5->N6 Data Processing

Figure 1: Standardized GC-MS workflow for sesquiterpene epoxide isolation and identification.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure scientific integrity, the following protocol is designed as a closed, self-validating system. It does not merely generate data; it inherently proves the accuracy of its own outputs through internal standardization.

Step 1: Sample Preparation & Introduction
  • Action: Extract volatile compounds using Headspace Solid-Phase Microextraction (HS-SPME) at 60°C for 45 minutes[2].

  • Causality: Direct liquid injection of plant extracts introduces non-volatile waxes and lipids that degrade the GC inlet and alter column chemistry over time. HS-SPME selectively isolates the volatile sesquiterpenoids, ensuring pristine chromatographic peak shapes and extending column lifespan.

Step 2: Chromatographic Separation
  • Action: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Implement a slow temperature ramp: Initial hold at 60°C for 3 min, increase at 4°C/min to 240°C, and hold for 5 min.

  • Causality: Sesquiterpene epoxides are relatively non-polar but possess a localized dipole at the epoxide oxygen. A slightly polarizable stationary phase provides optimal selectivity. The slow 4°C/min ramp is critical; faster ramps will cause isocaryophyllene oxide and β-caryophyllene oxide to co-elute, rendering mass spectral deconvolution impossible.

Step 3: Mass Spectrometry Acquisition
  • Action: Configure the MS source for Electron Ionization (EI) at 70 eV with an ion source temperature of 230°C. Scan the mass range from m/z 40 to 400.

  • Causality: 70 eV is the universally accepted standard because it transfers a consistent, predictable amount of internal energy to the molecules. This ensures that the resulting fragmentation patterns are highly reproducible and can be reliably cross-referenced against established databases.

Step 4: Self-Validation via Retention Indices (RI)
  • Action: Inject a homologous series of n-alkanes (C₈–C₃₀) under the exact same chromatographic conditions used for the samples. Calculate the Kovats Retention Index (RI) for each detected epoxide peak.

  • Causality: Mass spectra alone cannot reliably distinguish between geometric isomers like β-caryophyllene oxide and isocaryophyllene oxide. By calculating the RI, you correct for day-to-day instrument drift, column aging, and carrier gas flow variations. If a peak yields a caryophyllene oxide spectrum but has an RI of 1572, the system self-validates that the analyte is isocaryophyllene oxide, not the β-isomer (RI ~1582).

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Institute of Standards and Technology (NIST)
  • (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene (Humulene epoxide II)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)

Sources

Comparative

A Comparative Guide to the Synergistic Effects of Caryophyllene Epoxide and Cannabinoids

For drug development professionals and researchers navigating the complex landscape of phytotherapeutics, understanding the nuanced interactions between compounds is paramount. The "entourage effect"—the concept that can...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers navigating the complex landscape of phytotherapeutics, understanding the nuanced interactions between compounds is paramount. The "entourage effect"—the concept that cannabis constituents work in concert to produce superior therapeutic outcomes—has shifted focus from single molecules to complex phytocomplexes.[1][2] This guide provides a detailed comparison of the synergistic potential of two closely related sesquiterpenes, β-caryophyllene and its oxidized form, caryophyllene epoxide, when combined with cannabinoids.

While both are prevalent in Cannabis sativa and other plants, their mechanisms of interaction and the weight of scientific evidence supporting their synergistic activity differ significantly. This analysis will dissect their distinct pharmacological profiles, present supporting experimental data, and provide detailed protocols to empower researchers in this field.

Part I: β-Caryophyllene (BCP) & Cannabinoid Synergy: A Well-Defined Interaction

β-Caryophyllene (BCP) is a unique bicyclic sesquiterpene recognized as a "dietary cannabinoid" due to its selective interaction with the endocannabinoid system.[3] It is this direct engagement that forms the basis of its well-documented synergistic relationship with cannabinoids.

Mechanism of Action: Selective CB2 Receptor Agonism

The primary mechanism underpinning BCP's synergistic potential is its function as a selective, full agonist of the cannabinoid receptor type 2 (CB2).[3][4] Unlike THC, which activates both CB1 and CB2 receptors and produces psychotropic effects via CB1, BCP's activity is confined to the CB2 receptor, which is predominantly expressed in peripheral tissues and immune cells.[4] This selectivity allows BCP to mediate anti-inflammatory and analgesic effects without inducing a "high," making it a therapeutically compelling molecule.[5]

The binding affinity of BCP for the human CB2 receptor is significant, with a reported Ki (inhibition constant) of 155 nM.[4] This places it in a comparable range to other known cannabinoids, though with a clear preference for CB2. Upon binding, BCP initiates a G-protein coupled signaling cascade that inhibits adenylyl cyclase and modulates key inflammatory pathways.[3]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol BCP β-Caryophyllene (BCP) CB2R CB2 Receptor BCP->CB2R Binds G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Modulates Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Leads to

Figure 1: Simplified signaling pathway of β-Caryophyllene (BCP) at the CB2 receptor.

Data Focus: Synergistic Analgesia and Anti-inflammatory Action with CBD

The most robust evidence for BCP's synergistic activity comes from studies combining it with Cannabidiol (CBD). While CBD has low affinity for CB1 or CB2 receptors, it exerts its effects through various other targets. Research demonstrates that when BCP and CBD are co-administered, the resulting analgesic effect is greater than the sum of their individual effects.[2][6]

A key study using a formalin-induced inflammatory pain model in mice provides compelling quantitative data.[6] The effective dose (ED50) required to produce a 50% analgesic effect was determined for each compound individually and in combination.

Compound(s)Administration RouteED50 (50% Effective Dose)Potency vs. Individual Compound
Cannabidiol (CBD)Intraperitoneal (i.p.)2.5 mg/kg-
β-Caryophyllene (BCP)Intraperitoneal (i.p.)2.2 mg/kg-
CBD + BCP Combination Intraperitoneal (i.p.) 1.4 mg/kg More Potent
Data sourced from a 2022 study in the International Journal of Molecular Sciences.[6]

Isobolographic analysis confirmed this interaction as synergistic.[6] The causality behind this synergy lies in their complementary mechanisms: BCP directly activates CB2 receptors to reduce inflammation, while CBD acts on other pain-mediating pathways. Together, they target the pain signaling cascade from multiple angles, achieving a superior therapeutic outcome without engaging the CB1 receptor, thus avoiding psychotropic side effects.[6]

Experimental Protocol: In Vivo Synergy Assessment (Formalin-Induced Pain Model)

This protocol outlines a self-validating system to verify the synergistic analgesic effects of BCP and CBD.

  • Animal Model: Male CD-1 mice (8-10 weeks old).

  • Compound Preparation:

    • Prepare stock solutions of CBD and BCP in a vehicle of ethanol, Kolliphor EL, and saline.

    • Perform serial dilutions to create a range of doses for each compound (e.g., 1, 2.5, 10, 25 mg/kg for CBD; 1, 2.2, 10, 30 mg/kg for BCP).

    • Prepare fixed-ratio combinations based on the calculated ED50 values of the individual compounds.

  • Dose-Response Determination (Individual Compounds):

    • Administer a single intraperitoneal (i.p.) injection of a specific dose of either CBD, BCP, or vehicle to a cohort of mice (n=6-8 per group).

    • After 30 minutes, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

    • Immediately place the mouse in an observation chamber and record the total time spent licking the injected paw during the inflammatory phase (20-40 minutes post-formalin).

    • Plot the dose against the licking time to generate dose-response curves and calculate the ED50 for each compound using non-linear regression.

  • Synergy Assessment (Combination):

    • Administer the fixed-ratio combinations to new cohorts of mice.

    • Repeat the formalin injection and observation as described in step 3.

    • Calculate the experimental ED50 for the combination.

  • Isobolographic Analysis:

    • Plot the individual ED50 values for CBD and BCP on the x and y axes, respectively. Draw a line connecting these points (the line of additivity).

    • Plot the experimental ED50 of the combination on the same graph. If the point falls significantly below the line of additivity, the interaction is synergistic.

G cluster_BCP β-Caryophyllene (BCP) cluster_BCPO Caryophyllene Epoxide (BCPO) cluster_Synergy Synergistic Outcome BCP BCP CB2R CB2 Receptor BCP->CB2R BCP_Effect Anti-inflammatory & Analgesic Effects CB2R->BCP_Effect Enhanced_Analgesia Enhanced Analgesia BCP_Effect->Enhanced_Analgesia Synergizes with BCPO BCPO Other_Pathways MAPK, PI3K/AKT Pathways BCPO->Other_Pathways BCPO_Effect Cytotoxic & Antifungal Effects Other_Pathways->BCPO_Effect Enhanced_Cytotoxicity Potentiated Cytotoxicity BCPO_Effect->Enhanced_Cytotoxicity Potentiates CBD Cannabidiol (CBD) CBD->Enhanced_Analgesia CBD->Enhanced_Cytotoxicity

Figure 3: Comparative mechanisms and synergistic outcomes of BCP and BCPO with CBD.

Conclusion & Future Directions

This guide delineates a critical divergence in the synergistic activities of β-caryophyllene and its epoxide.

  • β-Caryophyllene (BCP) presents a clear, evidence-based case for synergy with cannabinoids like CBD, acting as a selective CB2 agonist to enhance analgesic and anti-inflammatory outcomes. This interaction is a prime example of the entourage effect and holds significant promise for developing multi-target therapies for pain and inflammation.

  • Caryophyllene Epoxide (BCPO) , in contrast, operates outside the endocannabinoid system. Its synergistic potential is less explored but highly intriguing, particularly its ability to potentiate the anticancer effects of CBD at low concentrations. This suggests a role as a chemosensitizing agent that could lower the required therapeutic doses of cannabinoids in oncology, thereby reducing potential side effects.

For researchers and drug developers, the key takeaway is the importance of molecular precision. While BCP and BCPO are closely related, they are not interchangeable. Future research must focus on elucidating the specific, non-ECS pathways targeted by BCPO and validating its synergistic potential in vivo. Exploring these distinct yet complementary interactions will undoubtedly unlock new therapeutic strategies, moving beyond single-molecule drugs to more effective, rationally designed phytocomplex-based medicines.

References

  • Dahham, S. S., Tabana, Y. M., Iqbal, M. A., Ahamed, M. B., Ezzat, M. O., Majid, A. S., & Majid, A. M. (2015). The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna. Molecules, 20(7), 11808–11829. [Link]

  • Katsuyama, S., Mizoguchi, H., Uezono, Y., & Sakurada, T. (2013). β-Caryophyllene, a CB2 receptor agonist, produces multiple behavioral changes relevant to anxiety and depression in mice. CNS & Neurological Disorders-Drug Targets, 12(6), 833-838. [Link]

  • Gertsch, J., Leonti, M., Raduner, S., Racz, I., Chen, J. Z., Xie, X. Q., ... & Zimmer, A. (2008). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences, 105(26), 9099-9104. [Link]

  • Horváth, B., Mukhopadhyay, P., Kechrid, M., Patel, V., Tanchian, G., Wink, D. A., ... & Pacher, P. (2012). β-Caryophyllene ameliorates cisplatin-induced nephrotoxicity in a cannabinoid 2 receptor-dependent manner. Free Radical Biology and Medicine, 52(8), 1325-1333. [Link]

  • Trulieve. (2021). Everything You Need To Know About Caryophyllene Oxide And Its Benefits. Trulieve. [Link]

  • Anil, S. M., Peeri, H., & Kolahdooz, M. (2022). Cannabidiol and Beta-Caryophyllene in Combination: A Therapeutic Functional Interaction. International Journal of Molecular Sciences, 23(23), 15470. [Link]

  • Russo, E. B. (2011). Taming THC: potential cannabis synergy and phytocannabinoid-terpenoid entourage effects. British journal of pharmacology, 163(7), 1344-1364. [Link]

  • Francomano, F., Caruso, A., Barbarossa, A., Fazio, A., La Torre, C., Ceramella, J., ... & Iacopetta, D. (2019). β-Caryophyllene: a sesquiterpene with countless biological properties. Applied Sciences, 9(24), 5420. [Link]

  • LaVigne, J. E., Hecksel, R., Keresztes, A., & Streicher, J. M. (2021). Cannabis and Terpenes: Understanding the entourage effect. Headache: The Journal of Head and Face Pain, 61(8), 1259-1260. [Link]

  • Fidyt, K., Fiedorowicz, A., Strządała, L., & Szumny, A. (2016). β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer medicine, 5(10), 3007-3017. [Link]

  • Scandiffio, R., Geddo, F., Cottone, E., Maffei, M. E., & Bovolin, P. (2020). Protective effects of β-caryophyllene on the inflammatory response in a non-alcoholic fatty liver disease model. International journal of molecular sciences, 21(23), 8936. [Link]

  • Pamplona, F. A., da Silva, L. R., & Coan, A. C. (2018). Potential clinical benefits of CBD-rich cannabis extracts over purified CBD in treatment-resistant epilepsy: observational data meta-analysis. Frontiers in neurology, 9, 759. [Link]

  • Sharma, C., Al Kaabi, J. M., Nurulain, S. M., Goyal, S. N., Kamal, M. A., & Ojha, S. (2016). Polypharmacological properties and therapeutic potential of β-caryophyllene: a dietary cannabinoid of medicinal importance. CNS & Neurological Disorders-Drug Targets, 15(7), 833-848. [Link]

  • Gado, S., D'Autréaux, F., Helies-Toussaint, C., & Le, M. H. (2022). Role of Caryophyllane Sesquiterpenes in the Entourage Effect of Felina 32 Hemp Inflorescence Phytocomplex in Triple Negative MDA-MB-468 Breast Cancer Cells. Molecules, 27(23), 8234. [Link]

  • Ferber, S. G., Namdar, D., Hen-Shoval, D., Eger, G., Koltai, H., Shoval, G., ... & Weller, A. (2020). The “entourage effect”: terpenes and cannabinoids. Current neuropharmacology, 18(2), 87-96. [Link]

  • Alberti, T. B., Barbosa, W. L. R., Vieira, J. L. F., Raposo, N. R. B., & Dutra, R. C. (2017). (-)-β-Caryophyllene, a CB2 receptor-selective phytocannabinoid, suppresses mechanical allodynia in a mouse model of neuropathic pain. European journal of pharmacology, 799, 79-85. [Link]

  • Hashiesh, H. M., Meer,an, M. F., Sharma, C., Sadek, B., Kaabi, J. A., & Ojha, S. (2020). β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology, 11, 601953. [Link]

  • Hanus, L. O., & Hod, Y. (2020). Terpenes and terpenoids in cannabis: are they important?. Medical Cannabis and Cannabinoids, 3(1), 25-60. [Link]

  • Klauke, A. L., Racz, I., Pradier, B., Markert, A., Zimmer, A. M., Gertsch, J., & Zimmer, A. (2014). The cannabinoid CB₂ receptor-selective phytocannabinoid beta-caryophyllene exerts analgesic effects in mouse models of inflammatory and neuropathic pain. European Neuropsychopharmacology, 24(4), 608-620. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Caryophyllene Epoxide Testing Methods

For researchers, scientists, and drug development professionals, the accurate and precise quantification of caryophyllene epoxide is critical for product safety, efficacy, and regulatory compliance. This bicyclic sesquit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of caryophyllene epoxide is critical for product safety, efficacy, and regulatory compliance. This bicyclic sesquiterpenoid, a common oxidative derivative of β-caryophyllene found in many essential oils and cannabis varieties, is of significant interest due to its potential pharmacological activities.[1][2] However, the reliability of analytical data is only as strong as the methods used to generate it. This guide provides an in-depth comparison of analytical methodologies for caryophyllene epoxide and outlines a framework for inter-laboratory validation, ensuring data is not only accurate within one's own lab but also reproducible across different organizations.

The principles of method validation are well-established within frameworks like ISO/IEC 17025, which provides a comprehensive guide for laboratories to prove their methods are fit for purpose.[3][4][5] While specific inter-laboratory studies on caryophyllene epoxide are not widely published, the cannabis and hemp industry has seen the rise of proficiency testing (PT) programs, such as The Emerald Test™, which provide a model for assessing laboratory performance on terpene analysis.[4][6] This guide will, therefore, be grounded in the principles of these established standards and programs to propose a robust inter-laboratory validation study for caryophyllene epoxide.

The Critical Need for Inter-Laboratory Validation

A single-laboratory validated method, while essential, is not sufficient to guarantee universal reliability. Factors such as instrumentation, reagents, and analyst expertise can introduce variability between laboratories. Inter-laboratory validation, also known as a collaborative study or round-robin test, is the ultimate test of a method's ruggedness and reproducibility.[6] It provides an objective measure of a method's performance in the hands of multiple analysts in different laboratories, leading to a consensus on the method's capabilities and limitations.

Understanding the Analyte: Caryophyllene Epoxide

Caryophyllene epoxide, also known as β-caryophyllene oxide, is a sesquiterpene epoxide with the chemical formula C₁₅H₂₄O.[7] It is formed from the oxidation of β-caryophyllene, a process that can occur naturally in plants or during extraction and processing.[8] Its stability can be influenced by factors such as heat, light, and pH, which must be considered during sample preparation and analysis to prevent degradation and ensure accurate quantification.[9]

Comparative Overview of Analytical Methodologies

The two primary analytical techniques for the quantification of caryophyllene epoxide are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection using a mass spectrometer.Separates compounds based on their polarity and interactions with a stationary and mobile phase, followed by detection using a UV or PDA detector.
Sample Volatility Requires analytes to be volatile or amenable to derivatization to increase volatility. Caryophyllene epoxide is sufficiently volatile for GC analysis.Suitable for a wider range of polarities and does not require analyte volatility.
Sensitivity & Selectivity Generally offers high sensitivity and selectivity, especially with selected ion monitoring (SIM) or tandem MS (MS/MS).Sensitivity depends on the detector; PDA provides spectral information for peak purity assessment.
Sample Preparation Often involves extraction with an organic solvent, and may require derivatization for less volatile compounds.Typically involves extraction and filtration.
Typical Run Time Can be relatively fast, with modern methods having run times of 15-30 minutes.Run times can vary depending on the complexity of the separation, but are often in a similar range to GC.
Instrumentation Cost Generally higher initial cost compared to a standard HPLC-UV system.Lower initial cost for a basic system, but can increase with more advanced detectors.
Reported Performance LOD of 3 ng/mL and LOQ of 10 ng/mL have been reported for β-caryophyllene using HS-SPME-GC/Q-ToF-MS.[8]LOD and LOQ for β-caryophyllene have been reported at 1.976 µg/mL and 5.989 µg/mL, respectively, by RP-HPLC.[2]

Designing an Inter-Laboratory Validation Study

A successful inter-laboratory study requires careful planning and execution. The following sections outline a proposed design for validating a caryophyllene epoxide testing method.

Study Objective and Scope

The primary objective is to determine the reproducibility and accuracy of a selected analytical method (e.g., GC-MS) for the quantification of caryophyllene epoxide in a relevant matrix (e.g., a standardized essential oil or a spiked cannabis extract). The study will involve a minimum of eight participating laboratories, as recommended by AOAC International for quantitative methods.[10]

The Reference Material: The Cornerstone of the Study

A homogenous and stable reference material is paramount for a successful inter-laboratory study. This material should be prepared in a sufficient quantity to be distributed to all participating laboratories. For this study, a well-characterized essential oil blend or a cannabis extract spiked with a certified reference standard of caryophyllene epoxide would be suitable. The concentration of caryophyllene epoxide in the reference material should be unknown to the participants to ensure a blind analysis.

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the key stages of the proposed inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Protocol & Scope P2 Select & Characterize Reference Material P1->P2 P3 Recruit Participating Laboratories P2->P3 E1 Distribute Reference Material & Protocol P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Data Submission E2->E3 A1 Statistical Analysis of Results (e.g., ANOVA) E3->A1 A2 Evaluation of Method Performance Parameters A1->A2 A3 Preparation of Final Report A2->A3

Caption: Workflow for the inter-laboratory validation study.

Detailed Protocol: GC-MS Method for Caryophyllene Epoxide Quantification

The following is a detailed, step-by-step protocol for the quantification of caryophyllene epoxide using GC-MS. This standardized method would be provided to all participating laboratories.

1. Sample Preparation

  • Objective: To accurately weigh the reference material and extract caryophyllene epoxide into a suitable solvent.

  • Procedure:

    • Accurately weigh approximately 100 mg of the homogenized reference material into a 10 mL volumetric flask.

    • Add 5 mL of methanol and sonicate for 15 minutes.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Analysis

  • Objective: To separate and quantify caryophyllene epoxide from other matrix components.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 205.

    • Qualifier Ions: m/z 93, 133.

3. Calibration

  • Objective: To create a standard curve for the quantification of caryophyllene epoxide.

  • Procedure:

    • Prepare a stock solution of a certified caryophyllene epoxide reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reference material (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standard. A linear regression with a correlation coefficient (r²) ≥ 0.995 is required.

4. Data Analysis and Reporting

  • Objective: To calculate the concentration of caryophyllene epoxide in the reference material and report the results according to the study protocol.

  • Procedure:

    • Calculate the concentration of caryophyllene epoxide in the sample extract using the linear regression equation from the calibration curve.

    • Calculate the final concentration of caryophyllene epoxide in the original reference material in mg/g.

    • Report the individual results, the average, and the standard deviation of replicate analyses as specified in the study protocol.

Performance Parameters to be Evaluated

The data submitted by the participating laboratories will be statistically analyzed to evaluate the following key performance parameters of the analytical method:

  • Accuracy: The closeness of the mean test result to the true or accepted reference value. This will be assessed by comparing the overall mean of the reported results to the assigned value of the reference material.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions.

    • Repeatability (sᵣ): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.

    • Reproducibility (sR): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. While not directly determined in an inter-laboratory study, individual laboratory data can be used to assess the method's sensitivity.

Statistical Analysis

The statistical analysis of the inter-laboratory data will be performed in accordance with ISO 5725 guidelines. This will involve:

  • Screening for Outliers: Using statistical tests such as Cochran's and Grubbs' tests to identify and potentially exclude outlier data from individual laboratories.

  • Analysis of Variance (ANOVA): To calculate the repeatability and reproducibility standard deviations (sᵣ and sR).

  • Calculation of Performance Characteristics: Determining the overall mean, repeatability relative standard deviation (RSDr), and reproducibility relative standard deviation (RSDR).

Hypothetical Comparison of Inter-Laboratory Study Results

The following table presents a hypothetical summary of the results from our proposed inter-laboratory study, comparing the performance of GC-MS and a hypothetical HPLC method.

Performance ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria
Number of Laboratories 1010≥ 8
Assigned Value (mg/g) 5.205.20-
Mean Reported Value (mg/g) 5.155.2895-105% Recovery
Accuracy (Bias, %) -0.96+1.54± 5%
Repeatability RSD (RSDr, %) 3.54.8≤ 5%
Reproducibility RSD (RSDR, %) 7.29.5≤ 15%

These hypothetical results suggest that both methods would be considered acceptable for the quantification of caryophyllene epoxide, with the GC-MS method demonstrating slightly better precision.

The Chemical Landscape: Stability and Degradation of Caryophyllene Epoxide

Understanding the chemical stability of caryophyllene epoxide is crucial for accurate analysis. The epoxide ring is susceptible to opening under acidic conditions, and the molecule can undergo thermal degradation.[8][11]

Caryophyllene_Degradation BCP β-Caryophyllene CPO Caryophyllene Epoxide BCP->CPO Oxidation (Air, Heat) Degradation Degradation Products (e.g., diols, rearranged skeletons) CPO->Degradation Acid/Heat

Caption: Simplified degradation pathway of β-caryophyllene.

This highlights the importance of controlling temperature and pH during sample preparation and storage to minimize the degradation of caryophyllene epoxide and the potential for the formation of β-caryophyllene from other precursors.

Conclusion

The inter-laboratory validation of analytical methods for caryophyllene epoxide is a critical step in ensuring the reliability and comparability of data across the scientific community. While GC-MS and HPLC are both viable techniques, a well-designed collaborative study is necessary to establish a consensus on the most robust and reproducible method. By following the principles outlined in this guide, which are grounded in established international standards, researchers and analytical laboratories can confidently develop and validate methods that will stand up to the highest levels of scientific scrutiny. This, in turn, will support the development of safe and effective products containing this important sesquiterpenoid.

References
  • ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories. (URL: [Link])

  • Wintersmith Advisory LLC. (2025, May 22). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. (URL: [Link])

  • National Association of Testing Authorities, Australia. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. (URL: [Link])

  • AOAC International. How to Meet ISO 17025 Requirements for Method Verification. (URL: [Link])

  • INAB. (2019, March). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (URL: [Link])

  • AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. Official Methods of Analysis. (URL: [Link])

  • Kim, H. J., et al. (2021). Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction. Food Chemistry, 343, 128481. (URL: [Link])

  • Veal, L., et al. (2022). Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. Molecules, 27(21), 7509. (URL: [Link])

  • AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Official Methods of Analysis. (URL: [Link])

  • AOAC International. (2021). AOAC INTERNATIONAL Guidelines for Laboratories Performing Microbiological and Chemical Analyses of Food, Dietary Supplements, Pharmaceuticals, and Cannabis. (URL: [Link])

  • AOAC International. (2019). Guidelines for Standard Method Performance Requirements. (URL: [Link])

  • International Journal of Creative Research Thoughts. (2022, May 5). METHOD DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF BETA CARYOPHYLLENE. (URL: [Link])

  • Thesis presented to the University of Glasgow for the degree of Ph.D. SYNTHETIC APPROACHES TO CARYOPHYLLENE. (URL: [Link])

  • da Silva, G. N., et al. (2022). HPLC analysis of β-caryophyllene in copaiba oleoresin: Development, validation and applicability. Revista Brasileira de Farmacognosia, 32(4), 543-551. (URL: [Link])

  • da Silva, B. D., et al. (2020). β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. Current Pharmaceutical Design, 26(39), 5032-5043. (URL: [Link])

  • Shah, S., et al. (2020). Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method for Simultaneous Identification and Quantification of Coumarin, Precocene-I, β-Caryophyllene Oxide, α-Humulene, and β-Caryophyllene in Ageratum Conyzoides Extracts and Essential Oils from Plants. Journal of AOAC International, 103(3), 857-864. (URL: [Link])

Sources

Comparative

Comparative Sensitivity of GC-FID vs. GC-MS for the Quantification of Caryophyllene Epoxide

Introduction: The Analytical Challenge of Sesquiterpenoids As a Senior Application Scientist, I frequently guide laboratories through the complexities of natural product characterization. Caryophyllene epoxide (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Sesquiterpenoids

As a Senior Application Scientist, I frequently guide laboratories through the complexities of natural product characterization. Caryophyllene epoxide (also known as β-caryophyllene oxide) is a heavy, oxygenated sesquiterpenoid that serves as a critical biomarker in Cannabis sativa profiling, pharmacognosy, and fragrance development. However, accurately quantifying this compound presents a significant analytical dilemma. When establishing a standard operating procedure (SOP), laboratories must choose between Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide objectively compares these two modalities, providing experimental data and self-validating protocols to demonstrate why GC-MS is the superior choice for high-sensitivity applications.

The Mechanistic Dilemma: FID vs. MS

To understand the performance gap between these detectors, we must examine the causality behind their signal generation.

  • GC-FID (Flame Ionization Detection): FID operates by combusting organic compounds in a hydrogen/air flame, generating ions proportional to the number of carbon atoms. While FID is robust and offers a wide linear dynamic range, it is a "universal" detector. It cannot structurally differentiate between caryophyllene epoxide and co-eluting isomers or matrix interferences, which often leads to overestimated abundances in complex essential oils[1].

  • GC-MS (Mass Spectrometry): MS utilizes Electron Ionization (EI) to fragment molecules, separating them by their mass-to-charge (m/z) ratio. By operating in Selected Ion Monitoring (SIM) mode, GC-MS targets only the unique fragment ions of caryophyllene epoxide. This fundamentally shifts the analytical advantage: it filters out background matrix noise, drastically lowering the limit of detection (LOD) and preventing false positives[2].

Mechanism cluster_FID GC-FID Pathway cluster_MS GC-MS (SIM) Pathway A Caryophyllene Epoxide Elutes from Column B Combustion in H2/Air Flame A->B E Electron Ionization (70 eV) A->E C Total Carbon Ion Generation B->C D High Matrix Interference C->D F Specific m/z Fragments Selected E->F G Matrix Background Filtered Out F->G

Signal processing and ionization pathways comparing GC-FID and GC-MS (SIM) modalities.

Comparative Sensitivity Data

To objectively evaluate the performance of both systems, we must look at validated empirical data. A3 developed for cannabis terpenes demonstrated exceptional sensitivity for caryophyllene oxide, achieving an LOD of 0.25 µg/mL and an LOQ of 0.75 µg/mL[3]. Conversely, traditional 4 developed for complex resins often establish working calibration ranges between 40 to 160 µg/mL to maintain reliable quantification above the matrix noise floor[4].

Table 1: Sensitivity and Validation Metrics for Caryophyllene Epoxide (GC-FID vs. GC-MS)

MetricGC-FID (Standard Method)GC-MS (SIM Mode)Causality / Analytical Advantage
Limit of Detection (LOD) ~ 10 - 15 µg/mL0.25 µg/mLMS filters out background noise via specific m/z monitoring, enhancing the S/N ratio.
Limit of Quantification (LOQ) 40 µg/mL0.75 µg/mLSIM mode allows precise integration of trace amounts without baseline interference.
Selectivity Low (Susceptible to co-elution)High (Spectral confirmation)MS provides structural confirmation via fragmentation patterns, preventing overestimation[5].
Recovery Rate Variable (Matrix dependent)96.3% - 103.7%High specificity in MS ensures only the target analyte contributes to the peak area[3].

Self-Validating Experimental Protocol: GC-MS (SIM) Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating system using Internal Standards (IS) and Independent Calibration Verification (ICV). This methodology is adapted from 2[2].

Step-by-Step Methodology
  • Sample Preparation & Dilution : Extract the biomass via hydrodistillation. Dilute the essential oil fraction with ethyl acetate to a working concentration (e.g., 500 µg/mL)[2].

  • Internal Standard (IS) Addition : Spike the sample with a known concentration of an IS (e.g., octadecane or n-tridecane at 100 µg/mL)[2].

    • Causality: The IS acts as an internal control, correcting for injection volume variances and matrix-induced ion suppression, rendering the quantification self-validating.

  • GC Separation Parameters :

    • Column: Fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 140°C, then 15°C/min to 250°C.

    • Causality: The slow initial ramp ensures baseline resolution of lighter monoterpenes before the heavier sesquiterpenoid (caryophyllene epoxide) elutes.

  • MS Detector Settings (SIM Mode) :

    • Ionization: Electron impact (EI) at 70 eV.

    • Source Temperature: 230°C[2].

    • SIM Ions for Caryophyllene Epoxide: Select primary and secondary qualifier ions based on NIST library spectra.

    • Causality: Monitoring specific ions rather than the full scan (TIC) maximizes dwell time on the target analyte, dramatically increasing sensitivity and lowering the LOD to the 0.25 µg/mL threshold[3].

  • Data Validation : Inject an Independent Calibration Verification (ICV) standard mid-sequence[2]. The calculated concentration must fall within ±10% of the true value to validate the run.

Workflow A Sample Prep (Hydrodistillation) B Internal Standard (IS) Addition A->B C GC Separation (Optimized Temp Ramp) B->C D MS Detector (SIM Mode) C->D F Quantification via m/z Fragment Ratios D->F E Independent Calibration Verification (ICV) E->F Validates Accuracy G Validated Data Output F->G

Self-validating GC-MS workflow for the quantification of caryophyllene epoxide.

Conclusion

While GC-FID remains a workhorse for routine, high-concentration purity assays, it falls short when analyzing complex matrices due to its inability to resolve co-eluting sesquiterpenoids. GC-MS, specifically when operated in SIM mode, provides an unparalleled advantage in sensitivity and selectivity. By filtering out matrix interference and relying on unique fragmentation patterns, GC-MS achieves an LOD of 0.25 µg/mL for caryophyllene epoxide, ensuring that researchers and drug development professionals can trust their quantitative data.

References

  • Robust comparison of terpene profiles across cannabis strains . bess-sci.com. 1

  • A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil . National Institutes of Health (NIH) / PMC. 2

  • Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application . Thieme Connect. 3

  • Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS . LCGC International. 5

  • Development of a Gas Chromatography Method for the Analysis of Copaiba Oil . Pangaia / Journal of Chromatographic Science. 4

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of (-)-β-Caryophyllene Epoxide

As drug development professionals and analytical chemists, we frequently leverage (-)-β-Caryophyllene epoxide for its unique cannabinoid receptor interactions, natural flavoring properties, and utility as a synthetic int...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, we frequently leverage (-)-β-Caryophyllene epoxide for its unique cannabinoid receptor interactions, natural flavoring properties, and utility as a synthetic intermediate[1]. However, true operational excellence requires mastering a chemical’s entire lifecycle. This guide provides authoritative, step-by-step methodologies for the safe handling, spill containment, and regulatory-compliant disposal of caryophyllene epoxide, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the physicochemical drivers behind the compound's hazards. Caryophyllene epoxide is a bicyclic sesquiterpene derivative. While the epoxide ring is sterically hindered, the compound's high lipophilicity and solid-state properties dictate specific environmental and physical risks[2].

Table 1: Quantitative Data and Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 1139-30-6[3][4]Unique identifier required for all EPA/RCRA waste manifests.
Molecular Weight 220.35 g/mol [1][2]High-mass terpene; influences vapor density during thermal degradation.
Melting Point 60 - 65 °C[1]Exists as a crystalline powder at room temperature; poses a risk of combustible dust formation if aerosolized[1].
Flash Point > 93.3 °C (> 200 °F)[4]Combustible material. Requires strict elimination of ignition sources during handling and disposal[4].
Partition Coefficient (XLogP3) 3.6[2][5]Highly lipophilic. Drives severe bioaccumulation in lipid membranes, strictly prohibiting aqueous/sink disposal[2][6].
Hazard Codes (GHS) H315, H319, H411[6]Causes skin/eye irritation and is toxic to aquatic life with long-lasting effects[6].

Operational Safety & Handling Protocols

Before any disposal event occurs, routine handling must be optimized to prevent exposure and environmental release.

  • Engineering Controls: Always handle caryophyllene epoxide within a certified chemical fume hood. Causality: Although it has a relatively high flash point, the mechanical transfer of the crystalline powder can generate combustible dust and respiratory irritants[4]. Local exhaust ventilation prevents the accumulation of these particulates.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles (compliant with OSHA 29 CFR 1910.133), and a standard laboratory coat[7]. Causality: The compound is a documented primary irritant to skin and mucous membranes (H315, H319)[3].

  • Storage Requirements: Store tightly sealed at 2-8°C or room temperature in a dry, well-ventilated area, strictly segregated from strong oxidizing agents[7][8]. Causality: Epoxides can undergo violent ring-opening reactions when exposed to strong oxidizers or extreme heat[7].

Emergency Spill Containment Workflow

In the event of a breach, immediate containment is required to prevent the powder from entering floor drains or aerosolizing.

SpillContainment Start Spill Identified (Caryophyllene Epoxide) Evacuate 1. Secure Area & Eliminate Ignition Sources Start->Evacuate PPE 2. Don PPE (Nitrile, Goggles, Respirator) Evacuate->PPE Contain 3. Contain Spill (Use Inert Absorbent) PPE->Contain Sweep 4. Sweep & Collect (Non-sparking Tools) Contain->Sweep Dispose 5. Transfer to Hazardous Waste Bin Sweep->Dispose Report 6. Report to EHS & Document Incident Dispose->Report

Workflow for the containment and disposal of caryophyllene epoxide spills.

Spill Response Methodology:
  • Secure the Area: Immediately eliminate all smoking, flares, sparks, or flames in the immediate area[4].

  • Containment: Do not use water to flush the spill. Causality: A solid water stream may be inefficient for combustible terpene fires/spills and will facilitate the spread of this aquatic toxin into the sewage system[3][6].

  • Collection: Use an inert, absorbent substrate (e.g., vermiculite or sand) to cover the powder[8][9]. Use only non-sparking tools to sweep up the material[4]. Causality: Sparking tools striking a hard surface can ignite the combustible dust cloud generated during sweeping[4].

Step-by-Step Disposal Methodologies

Caryophyllene epoxide must never be disposed of via standard municipal waste or sanitary sewer systems[3][7]. It must be managed as a hazardous waste[4][7].

Workflow A: Solid Waste Disposal (Pure Compound)
  • Segregation: Isolate the solid waste in a chemically compatible, tightly sealed High-Density Polyethylene (HDPE) or glass receptacle[8].

  • Labeling: Affix a GHS-compliant label reading "Hazardous Waste: Caryophyllene Epoxide" and include the specific hazard warnings (Combustible, Aquatic Toxicity)[10].

  • Accumulation: Transfer the sealed container to your laboratory's designated Satellite Accumulation Area (SAA)[10]. Ensure secondary containment is utilized.

  • Destruction: Contract a licensed professional waste disposal service. The mandated disposal method is high-temperature incineration[9].

    • Causality: The incinerator must be equipped with an afterburner and scrubber[9]. Incomplete combustion of complex epoxides can yield carbon monoxide and unreacted volatile organic compounds[7]. The afterburner ensures complete thermal oxidation, while the scrubber neutralizes trace emissions, preventing atmospheric pollution[9].

Workflow B: Liquid Waste Management (Solutions)
  • Solvent Compatibility Verification: If the caryophyllene epoxide is dissolved in an organic solvent (e.g., ethanol, DMSO), verify that the waste carboy is compatible with the primary solvent matrix.

  • Collection: Funnel the solution into a designated "Non-Halogenated Organic Waste" container.

  • Documentation: Log the exact volume and concentration of caryophyllene epoxide added onto the waste manifest. Causality: Accurate tracking is required by EPA regulations to prevent incompatible chemical mixing in bulk waste drums[10].

  • Disposal: Submit the manifest to your Environmental Health and Safety (EHS) department for pickup and subsequent incineration[8][9].

Workflow C: Contaminated Packaging
  • Assessment: Empty containers retain chemical residue and combustible dust[7].

  • Processing: Do not attempt to wash and reuse the original containers[4][8].

  • Disposal: Dispose of the contaminated packaging exactly as you would the unused product (via hazardous waste incineration)[8][9].

Regulatory & Logistical Compliance

Under the Resource Conservation and Recovery Act (RCRA) governed by the EPA (40 CFR 261), chemical waste generators hold the ultimate responsibility for determining whether a discarded chemical is classified as a hazardous waste[7][8].

Because caryophyllene epoxide is an epoxide and a combustible material, it falls under strict regulatory scrutiny[10][11]. You must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification prior to transport[7]. Ensure your facility possesses an active EPA Identification Number for hazardous waste generation before initiating any bulk disposal of this compound[10].

References

  • Title: Safety Data Sheet | Source: Indenta Chemicals | URL: [Link]

  • Title: Safety Data Sheet Caryophyllene oxide | Source: MetaSci | URL: [Link]

  • Title: CHEMICAL SAFETY DATA SHEET | Source: Biolandes | URL: [Link]

  • Title: PubChem Compound Summary for CID 1742210, Caryophyllene oxide | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: Program for the Management and Disposal of Hazardous Wastes | Source: New College of Florida / EPA RCRA | URL: [Link]

  • Title: PubChem Compound Summary for CID 6604672, beta-Caryophyllene epoxide | Source: National Center for Biotechnology Information | URL: [Link]

Sources

Handling

Personal protective equipment for handling Caryophyllene epoxide

Comprehensive Safety & Handling Guide: Caryophyllene Epoxide Caryophyllene epoxide (also known as β-Caryophyllene oxide) is a naturally occurring sesquiterpene epoxide widely utilized in pharmaceutical research, cosmetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Caryophyllene Epoxide

Caryophyllene epoxide (also known as β-Caryophyllene oxide) is a naturally occurring sesquiterpene epoxide widely utilized in pharmaceutical research, cosmetic formulation, and fragrance development. While it exhibits promising anti-inflammatory and analgesic properties, its chemical structure—specifically the reactive epoxide ring and lipophilic terpenoid backbone—presents distinct occupational hazards.

As a preferred source for laboratory safety, this guide provides authoritative, step-by-step operational and logistical protocols for the safe handling and disposal of Caryophyllene epoxide, ensuring scientific integrity and regulatory compliance.

Hazard Profile & Mechanistic Risk Assessment

Before handling, personnel must understand the physical and chemical properties that dictate safety protocols.

Property / ClassificationData / GHS StandardScientific Rationale
CAS Number 1139-30-6Standard identifier for β-Caryophyllene epoxide.
Physical State White to off-white crystalline powderSolid at room temperature (Melting Point: 60-65 °C). Prone to generating inhalable dust during mechanical transfer.
Skin/Eye Irritation Category 2 (H315), Category 2A (H319)The epoxide ring is an electrophile that can covalently bind to nucleophilic amino acid residues in skin and eye proteins, triggering localized inflammatory responses [1].
Respiratory Irritation STOT SE 3 (H335)Inhalation of crystalline particulates mechanically irritates the respiratory tract mucosa [1].
Aquatic Toxicity Aquatic Chronic 2 (H411)The highly lipophilic sesquiterpene backbone allows the molecule to easily penetrate and disrupt the cellular membranes of aquatic organisms, leading to long-lasting ecological toxicity .
Combustibility Warning: Combustible DustFine airborne dispersions of the organic powder can form explosive mixtures with air if exposed to an ignition source [2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the molecule's reactivity and physical state.

  • Hand Protection (Gloves):

    • Specification: Nitrile (industrial grade, minimum 0.11 mm thickness) or Butyl rubber gloves.

    • Causality: While the pure compound is a solid, the epoxide moiety is reactive. If the powder is dissolved in organic solvents (e.g., DMSO, ethanol, or chloroform) for assays, the solvent acts as a carrier, rapidly permeating standard latex. Butyl rubber provides superior resistance to permeation by oxygenated solvents and reactive electrophiles [3].

    • Protocol: Inspect gloves for micro-tears prior to use. Employ the double-gloving technique if handling concentrated stock solutions.

  • Respiratory Protection:

    • Specification: N95 (US) / FFP2 or FFP3 (EU) particulate respirator.

    • Causality: Weighing and transferring the dry crystalline powder generates aerosolized particulates. The N95 mask filters out these fine particles, preventing them from depositing in the respiratory tract and causing H335-classified irritation.

  • Eye & Face Protection:

    • Specification: Tight-fitting chemical safety goggles (ANSI Z87.1 or EN 166 compliant).

    • Causality: Standard safety glasses with side shields are insufficient against fine airborne dust. Goggles create a seal that prevents crystalline dust from settling on the ocular mucosa, mitigating H319 severe eye irritation[4].

  • Body Protection:

    • Specification: Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.

    • Causality: The FR coat mitigates risks associated with the compound's combustible dust potential.

Standard Operating Procedure (SOP): Laboratory Handling

This self-validating workflow ensures that environmental controls and PPE work in tandem to eliminate exposure.

  • Step 1: Environmental Preparation

    • Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).

    • Clear the workspace of incompatible materials (strong oxidizing agents) and all potential ignition sources (open flames, hot plates), as the powder can form combustible dust concentrations [2].

  • Step 2: PPE Verification

    • Don N95 respirator, chemical goggles, FR lab coat, and nitrile/butyl gloves. Perform a positive/negative pressure seal check on the respirator.

  • Step 3: Material Transfer

    • Using an anti-static, non-sparking spatula, carefully transfer the required mass of Caryophyllene epoxide.

    • Crucial Technique: Keep the source container and the receiving vessel as close together as possible to minimize the drop height, thereby reducing dust aerosolization.

  • Step 4: Decontamination

    • Wipe down the exterior of the sealed containers and the balance with a solvent-dampened lint-free cloth (e.g., 70% ethanol) to remove residual microscopic dust.

    • Doff gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated exterior. Wash hands immediately with soap and water [4].

Spill Response & Disposal Plan

Due to its H411 Aquatic Chronic 2 classification, Caryophyllene epoxide must never be introduced into the standard municipal water system.

  • Minor Spill Containment (Solid Powder):

    • Isolate: Evacuate non-essential personnel from the immediate area. Verify all ignition sources are extinguished.

    • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute surfactant solution) to bind the dust particles and prevent them from becoming airborne.

    • Collect: Use a non-sparking brush and dustpan to collect the dampened material [2].

    • Package: Transfer the collected waste into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Disposal Logistics:

    • Label the container clearly: "Hazardous Waste: Caryophyllene Epoxide (Solid) - Toxic to Aquatic Life."

    • Store the waste container in a designated, well-ventilated secondary containment area away from direct sunlight and heat[5].

    • Coordinate with a certified hazardous waste disposal contractor for incineration. Never flush residues down the sink.

Operational Workflow Visualization

G Start Pre-Operation: Risk Assessment PPE Don PPE: N95, Nitrile/Butyl Gloves, Goggles Start->PPE Handle Handling in Fume Hood (Avoid Dust Generation) PPE->Handle Spill Spill Occurs? Handle->Spill Clean Contain & Sweep (Non-sparking tools) Spill->Clean Yes Success Safe Completion & Decontamination Spill->Success No Dispose Hazardous Waste Disposal (Aquatic Toxicity H411) Clean->Dispose Dispose->Success

Workflow for Caryophyllene epoxide handling, PPE donning, and emergency spill response.

References

  • Environmental Health and Safety. "OSHA Glove Selection Chart." Florida State University,[Link]

  • WFMed. "Safety Data Sheet (SDS)." WFMed,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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